molecular formula C7H4BF2NO2 B1455503 4-Cyano-3,5-difluorophenylboronic acid CAS No. 861710-03-4

4-Cyano-3,5-difluorophenylboronic acid

Cat. No.: B1455503
CAS No.: 861710-03-4
M. Wt: 182.92 g/mol
InChI Key: YKYMGFVDWOIHJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyano-3,5-difluorophenylboronic acid is a useful research compound. Its molecular formula is C7H4BF2NO2 and its molecular weight is 182.92 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(4-cyano-3,5-difluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BF2NO2/c9-6-1-4(8(12)13)2-7(10)5(6)3-11/h1-2,12-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKYMGFVDWOIHJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)F)C#N)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861710-03-4
Record name (4-Cyano-3,5-difluorophenyl)boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 4-Cyano-3,5-difluorophenylboronic acid: A Cornerstone Reagent in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Cyano-3,5-difluorophenylboronic acid (CAS 861710-03-4) has emerged as a pivotal building block in contemporary medicinal chemistry. Its unique structural features—a synthetically versatile boronic acid moiety, electron-withdrawing fluorine atoms, and a nitrile group—offer a powerful combination for modulating the physicochemical and pharmacokinetic properties of drug candidates. This guide provides a comprehensive technical overview of this reagent, delving into the scientific rationale for its use, its synthesis, key chemical applications with detailed, field-proven protocols, and essential safety information. The content is structured to provide not just procedural steps, but the causal insights behind experimental choices, empowering researchers to effectively leverage this compound in their drug discovery programs.

The Scientific Rationale: Strategic Molecular Design

The utility of this compound in drug design is not accidental; it is a product of rational chemical design that leverages the unique properties of its constituent functional groups. The strategic incorporation of fluorine and cyano groups can profoundly influence a molecule's biological activity and pharmacokinetic profile.

The Impact of Fluorine Substitution

The substitution of hydrogen with fluorine, the most electronegative element, imparts a range of beneficial properties to a drug candidate.[1][2] These include:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This "metabolic shielding" can block common sites of oxidative metabolism, thereby increasing the drug's half-life and bioavailability.[2]

  • Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, enhancing binding affinity and potency.[3][4]

  • Modulation of pKa: The inductive electron-withdrawing effect of fluorine can lower the pKa of nearby basic functional groups. This can be strategically used to optimize a compound's ionization state at physiological pH, which in turn affects its solubility, permeability, and target engagement.[5]

  • Increased Lipophilicity: Fluorine substitution generally increases a molecule's lipophilicity, which can improve its ability to cross cell membranes and access intracellular targets.[3][4]

The Role of the Cyano Group

The cyano (-C≡N) group is a versatile functional group in medicinal chemistry, often employed as a bioisostere for other groups like halogens or carbonyls. Its key contributions include:

  • Polarity and Hydrogen Bonding: The nitrile group is a potent hydrogen bond acceptor, which can facilitate crucial interactions within a protein's binding pocket.

  • Metabolic Stability: Similar to fluorine, the cyano group is generally stable to metabolic transformations.

  • Dipole Moment: The strong dipole of the cyano group can influence the overall polarity and solubility of a molecule.

  • Bioisosterism: The linear geometry and electronic properties of the cyano group allow it to mimic other functional groups, enabling chemists to fine-tune structure-activity relationships (SAR).

The combination of two fluorine atoms flanking a central cyano group on a phenylboronic acid creates a unique electronic environment. The strong electron-withdrawing nature of these substituents makes the boronic acid an excellent partner in palladium-catalyzed cross-coupling reactions, enhancing its reactivity.

Physicochemical and Safety Data

A thorough understanding of a reagent's properties and hazards is paramount for its safe and effective use in a laboratory setting.

Physical and Chemical Properties
PropertyValueSource(s)
CAS Number 861710-03-4[5][6][7]
Molecular Formula C₇H₄BF₂NO₂[5]
Molecular Weight 182.92 g/mol [5][8]
Appearance White to off-white crystalline powder
Boiling Point 344.1 °C[8]
Storage Inert atmosphere, 2-8°C
Safety and Handling

This compound is classified as an irritant and is harmful if swallowed, in contact with skin, or if inhaled.[5][9] Strict adherence to safety protocols is mandatory.

  • GHS Hazard Statements: H302+H312+H332 (Harmful if swallowed, in contact with skin or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[8][9]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves.[9][10]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[9][10] Avoid contact with skin and eyes.[10]

  • First Aid: In case of contact, immediately flush the affected area with copious amounts of water. If inhaled, move to fresh air. If swallowed, rinse mouth with water. In all cases of exposure, seek immediate medical attention.[9][10]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Synthesis and Manufacturing

While several commercial suppliers offer this compound, understanding its synthesis provides valuable context for its purity and potential impurities. A common synthetic route starts from 4-bromo-2,6-difluorobenzonitrile.

The synthesis involves a lithium-halogen exchange followed by borylation with a trialkyl borate and subsequent acidic workup. This method is analogous to the synthesis of other cyanophenylboronic acids.[11]

G

Caption: General synthetic route to this compound.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of this compound is in the Suzuki-Miyaura cross-coupling reaction. This powerful palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an aryl or vinyl halide/triflate, enabling the construction of complex biaryl structures that are prevalent in many kinase inhibitors and other pharmaceuticals.

Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (R¹-X) to form a Pd(II) intermediate.

  • Transmetalation: The boronic acid (R²-B(OH)₂) reacts with a base to form a boronate species, which then transfers its organic group (R²) to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple, forming the new C-C bond (R¹-R²) and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle cluster_reactants Inputs cluster_products Outputs Pd0 Pd(0)L₂ PdII_1 R¹-Pd(II)L₂-X Pd0->PdII_1 Oxidative Addition PdII_2 R¹-Pd(II)L₂-R² PdII_1->PdII_2 Transmetalation PdII_2->Pd0 Reductive Elimination Biaryl Biaryl Product (R¹-R²) ArylHalide Aryl Halide (R¹-X) BoronicAcid Boronic Acid (R²-B(OH)₂) Base Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Experimental Protocol

The following protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization may be required for different substrates. This protocol is based on established methods for coupling electron-deficient boronic acids.[12][13][14]

Reaction:

This compound + Aryl Bromide → 4'-Substituted-4-cyano-3,5-difluorobiphenyl

Materials:

ReagentCAS NumberM.W. ( g/mol )Amount (mmol)Equivalents
Aryl BromideVariesVaries1.01.0
This compound861710-03-4182.921.21.2
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))14221-01-31155.560.030.03
Potassium Carbonate (K₂CO₃)584-08-7138.212.02.0
1,4-Dioxane123-91-188.115 mL-
Water (degassed)7732-18-518.021 mL-

Step-by-Step Methodology:

  • Vessel Preparation: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).

    • Causality: The use of dry glassware is crucial as moisture can lead to competitive protodeboronation of the boronic acid, reducing the yield. Potassium carbonate is a common and effective base for activating the boronic acid for transmetalation.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes. This is accomplished by pulling a vacuum and backfilling with the inert gas three times.

    • Causality: The Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen. Maintaining an inert atmosphere throughout the reaction is critical for catalyst stability and activity.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst (0.03 mmol).

    • Causality: Pd(PPh₃)₄ is a commonly used, reliable Pd(0) source for Suzuki couplings. The phosphine ligands stabilize the palladium center.

  • Solvent Addition: Add the degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

    • Causality: A mixture of an organic solvent (dioxane) and water is often used to dissolve both the organic substrates and the inorganic base. Degassing the solvents removes dissolved oxygen.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Causality: Heating accelerates the rate of reaction. The optimal temperature may vary depending on the reactivity of the specific aryl bromide.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

    • Causality: This standard aqueous work-up removes the inorganic salts and water-soluble byproducts. Column chromatography is a standard technique to isolate the desired biaryl product from any remaining starting materials or side products.

Applications in Drug Discovery: A Focus on Kinase Inhibitors

The biaryl motif constructed using this compound is a privileged scaffold in many small molecule kinase inhibitors.[15][16][17] Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many cancers and inflammatory diseases.

The 4-cyano-3,5-difluorophenyl group often serves as a key pharmacophore that binds within the ATP-binding pocket of the kinase. The fluorine atoms can form critical interactions with the hinge region of the kinase, while the cyano group can interact with other key residues, contributing to both potency and selectivity. The metabolic stability imparted by the fluorine atoms is also crucial for developing orally bioavailable drugs.

Conclusion

This compound is a high-value reagent for medicinal chemists and drug discovery scientists. Its well-defined physicochemical properties, combined with the strategic advantages conferred by its fluoro and cyano substituents, make it an indispensable tool for the synthesis of complex molecules with tailored biological activities. The robust and versatile Suzuki-Miyaura coupling provides a reliable method for incorporating this valuable fragment into drug candidates. A comprehensive understanding of its properties, synthesis, and reactivity, as detailed in this guide, is essential for its effective and safe application in the pursuit of novel therapeutics.

References

Foreword: The Strategic Importance of Fluorinated Arylboronic Acids in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 4-Cyano-3,5-difluorophenylboronic acid

In the landscape of contemporary drug discovery and materials science, selectively functionalized aromatic compounds are indispensable building blocks. Among these, arylboronic acids have carved out a significant niche, primarily due to their pivotal role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2] The compound this compound (CAS 861710-03-4)[3][4] is of particular interest. The strategic placement of two fluorine atoms flanking a cyano group on a phenylboronic acid scaffold imparts unique electronic properties and can enhance metabolic stability and binding affinity in pharmaceutical candidates.[5][6] This guide provides a comprehensive, technically-grounded overview of its synthesis, intended for researchers, chemists, and drug development professionals who require a robust and reproducible methodology.

Section 1: Retrosynthetic Analysis and Strategy

The synthesis of this compound is most reliably achieved through a borylation reaction targeting a pre-functionalized aromatic ring. The primary disconnection in a retrosynthetic analysis points to 4-bromo-2,6-difluorobenzonitrile as the key precursor. This strategy leverages the well-established halogen-metal exchange reaction, followed by electrophilic trapping with a borate ester. This approach is favored for its high efficiency and functional group tolerance under cryogenic conditions.

The overall synthetic pathway is visualized below.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Borylation Start 3,5-Difluorobromobenzene Intermediate 4-Bromo-2,6-difluorobenzonitrile Start->Intermediate Multi-step (Formylation, Oximation, Dehydration) Product This compound Intermediate_ref 4-Bromo-2,6-difluorobenzonitrile Intermediate_ref->Product 1. n-BuLi, THF, -78°C 2. B(OR)₃ 3. H₃O⁺ Workup

Caption: High-level overview of the two-stage synthetic strategy.

Section 2: Synthesis of the Key Precursor: 4-Bromo-2,6-difluorobenzonitrile

The synthesis of the crucial intermediate, 4-bromo-2,6-difluorobenzonitrile (CAS 123843-67-4), begins with commercially available 3,5-difluorobromobenzene.[7][8] This multi-step process, while involving several transformations, is robust and avoids the use of highly toxic reagents like potassium cyanide, which were common in older, less favorable routes.[7] The pathway involves formylation, conversion to an aldoxime, and subsequent dehydration to the nitrile.

An alternative, though often lower-yielding and more hazardous route, involves the bromination and diazotization of 2,6-difluoroaniline followed by a Sandmeyer reaction.[7] The former method is presented here as the recommended protocol due to its improved safety profile and scalability. A patent describes a related process starting from 4-bromo-2,6-difluorobenzaldehyde.[9]

Properties of 4-Bromo-2,6-difluorobenzonitrile:

PropertyValueSource
Molecular Formula C₇H₂BrF₂N
Molecular Weight 218.00 g/mol
Appearance White to off-white crystalline powder[10]
Melting Point 78-83 °C[10][11]
CAS Number 123843-67-4

Section 3: The Core Directive: Synthesis of this compound

This stage is the cornerstone of the entire process. It employs a lithium-halogen exchange on the precursor followed by borylation. This class of reaction is a powerful tool for creating carbon-boron bonds, which are precursors to carbon-carbon bonds via Suzuki-Miyaura coupling.[12]

Mechanistic Considerations

The reaction proceeds via two key steps, as illustrated below. The choice of an organolithium reagent, specifically n-butyllithium (n-BuLi), is critical. It is a strong base and an excellent nucleophile, readily participating in lithium-halogen exchange with aryl bromides, especially at low temperatures.

  • Lithium-Halogen Exchange: At cryogenic temperatures (typically -78 °C or lower), n-BuLi selectively exchanges with the bromine atom on the aromatic ring. This temperature is crucial to prevent side reactions, such as nucleophilic attack on the nitrile group or deprotonation at other positions on the ring. The result is a highly reactive aryllithium intermediate.

  • Borylation: The aryllithium species is a potent nucleophile that readily attacks the electrophilic boron atom of a trialkyl borate, such as triisopropyl borate or trimethyl borate. This forms a boronate ester intermediate.

  • Hydrolysis: Upon acidic workup, the boronate ester is hydrolyzed to the final, stable this compound.

G A 4-Bromo-2,6-difluorobenzonitrile B Aryllithium Intermediate A->B + n-BuLi (Halogen-Metal Exchange) C Boronate Ester Adduct B->C + B(OⁱPr)₃ (Electrophilic Trap) D This compound C->D + H₃O⁺ (Hydrolysis)

Caption: Mechanistic workflow for the borylation reaction.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of arylboronic acids via lithiation.[13][14]

Reagents & Materials:

ReagentFormulaMW ( g/mol )Molar Eq.Amount (for 10g scale)
4-Bromo-2,6-difluorobenzonitrileC₇H₂BrF₂N218.001.010.0 g (45.9 mmol)
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11-~200 mL
n-Butyllithium (2.5 M in hexanes)C₄H₉Li64.061.120.2 mL (50.5 mmol)
Triisopropyl borateC₉H₂₁BO₃188.071.212.7 mL (55.1 mmol)
Hydrochloric Acid (1 M aq.)HCl36.46-As needed for pH adjustment
Ethyl AcetateC₄H₈O₂88.11-For extraction
Brine (Saturated NaCl aq.)NaCl58.44-For washing
Anhydrous Magnesium SulfateMgSO₄120.37-For drying

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 4-bromo-2,6-difluorobenzonitrile (10.0 g, 45.9 mmol).

  • Dissolution: Add anhydrous tetrahydrofuran (200 mL) to the flask. Stir the mixture under a nitrogen atmosphere until the starting material is fully dissolved.

  • Cooling: Cool the reaction vessel to -78 °C using a dry ice/acetone bath. It is imperative to maintain this temperature to ensure reaction selectivity.

  • Lithiation: Slowly add n-butyllithium (20.2 mL of a 2.5 M solution in hexanes, 50.5 mmol) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -75 °C. Stir the resulting solution at -78 °C for 1 hour.

  • Borylation: Add triisopropyl borate (12.7 mL, 55.1 mmol) dropwise to the reaction mixture, again maintaining the temperature below -75 °C. After the addition is complete, allow the reaction to stir at -78 °C for an additional 2 hours.

  • Warming & Quenching: Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature over approximately 2 hours.

  • Hydrolysis: Carefully pour the reaction mixture into a beaker containing 1 M hydrochloric acid (~100 mL). Adjust the pH of the aqueous layer to approximately 2-3.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Washing & Drying: Combine the organic extracts and wash sequentially with water (1 x 100 mL) and brine (1 x 100 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield a crude solid.

  • Purification: The crude product can be purified by trituration with a minimal amount of cold diethyl ether or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a white to off-white solid.

Section 4: Characterization

Proper characterization is essential to confirm the identity and purity of the final product. Standard analytical techniques should be employed.

  • NMR Spectroscopy: ¹H, ¹³C, ¹⁹F, and ¹¹B NMR are critical for structural elucidation.[15]

    • ¹H NMR: Will show signals in the aromatic region corresponding to the two equivalent protons on the phenyl ring. The boronic acid protons (-B(OH)₂) often appear as a broad singlet.

    • ¹⁹F NMR: Will display a single resonance, confirming the symmetric difluoro substitution pattern.

    • ¹¹B NMR: A broad signal typically between 28-33 ppm is characteristic of a trigonal planar boronic acid.[15]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Melting Point (MP): To assess the purity of the crystalline solid.

Section 5: Applications and Outlook

This compound is a highly valuable building block for several reasons:

  • Drug Discovery: It serves as a key intermediate in the synthesis of complex molecules for pharmaceutical development. Boronic acids are crucial reagents in modern medicinal chemistry.[6][16][17] The difluoro substitution pattern can enhance metabolic stability, while the cyano group can act as a hydrogen bond acceptor or a handle for further chemical modification.

  • Materials Science: The unique electronic nature of this compound makes it a candidate for the synthesis of advanced polymers, liquid crystals, and organic light-emitting diodes (OLEDs).[18]

  • Suzuki-Miyaura Coupling: Its primary application is in Suzuki-Miyaura cross-coupling reactions to form biaryl structures, a common motif in many biologically active compounds.[5][19]

The continued development of efficient and scalable synthetic routes to functionalized building blocks like this compound is paramount to advancing these fields. This guide provides a reliable and mechanistically sound protocol to empower researchers in their synthetic endeavors.

References

4-Cyano-3,5-difluorophenylboronic acid molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Cyano-3,5-difluorophenylboronic Acid: Structure, Reactivity, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a key building block in modern organic and medicinal chemistry. The document details its unique molecular structure, physicochemical properties, and the influence of its electron-withdrawing substituents on reactivity. Emphasis is placed on its pivotal role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of carbon-carbon bond formation. This guide offers field-proven insights for researchers, scientists, and drug development professionals, complete with detailed experimental protocols, application summaries, and safety information, establishing it as an essential resource for leveraging this versatile reagent in complex molecular synthesis.

Introduction: A Versatile Building Block

This compound is a substituted arylboronic acid that has emerged as a reagent of significant interest in synthetic chemistry. Boronic acids are distinguished by a C-B(OH)₂ functional group, which imparts remarkable stability and reactivity, particularly in transition-metal-catalyzed reactions. The unique architecture of this molecule, featuring a trifunctionalized phenyl ring with potent electron-withdrawing cyano and fluoro groups, provides a powerful tool for introducing specific electronic and steric properties into target molecules.

Its primary utility lies in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forging carbon-carbon bonds.[1][2] The strategic placement of the fluorine and cyano substituents enhances the reactivity and selectivity of the boronic acid, making it an invaluable intermediate for constructing complex molecular frameworks.[3][4] Consequently, it is widely employed in the development of pharmaceuticals, agrochemicals, and advanced functional materials.[3][4][5]

Molecular Structure and Physicochemical Properties

The structure of this compound is defined by a central benzene ring substituted with four distinct functional groups. The boronic acid moiety [-B(OH)₂] is positioned at C1. A nitrile group (-C≡N) is located at C4 (para), and two fluorine atoms are at the C3 and C5 positions (meta).

The combination of the strongly electron-withdrawing cyano group and the highly electronegative fluorine atoms significantly lowers the electron density of the aromatic ring. This electronic modulation is critical to its chemical behavior, influencing its reactivity in cross-coupling reactions and the properties of the resulting products. For instance, incorporating the 3,5-difluorophenyl moiety can enhance the metabolic stability and target-binding affinity of drug candidates.[6]

Suzuki_Workflow cluster_reactants Reactants & Catalyst cluster_process Reaction Process cluster_workup Workup & Purification BoronicAcid 4-Cyano-3,5-difluoro- phenylboronic Acid Mixing Combine in Anhydrous Solvent (e.g., Dioxane) BoronicAcid->Mixing ArylHalide Aryl/Heteroaryl Halide (R-X) ArylHalide->Mixing Catalyst Pd(0) Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Mixing Base Base (e.g., K₃PO₄) Base->Mixing Heating Heat under Inert Atmosphere (e.g., 80-100 °C) Mixing->Heating Filtration Cool and Filter (e.g., through Celite) Heating->Filtration Extraction Aqueous Workup & Extraction Filtration->Extraction Purification Purify (e.g., Column Chromatography) Extraction->Purification Product Final Coupled Product Purification->Product

References

An In-depth Technical Guide to the Physical Properties of 4-Cyano-3,5-difluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-Cyano-3,5-difluorophenylboronic acid in Modern Drug Discovery

This compound is an organoboron compound of significant interest in medicinal chemistry and materials science. Its rigid, planar structure, combined with the electron-withdrawing effects of the cyano and difluoro substituents, imparts unique electronic properties and binding capabilities. These characteristics make it a valuable building block in the synthesis of complex organic molecules, particularly in the development of novel therapeutics. The boronic acid moiety serves as a versatile functional group, most notably for its participation in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. A thorough understanding of its physical properties is paramount for researchers and drug development professionals to optimize reaction conditions, ensure purity, develop suitable formulations, and predict its behavior in biological systems.

This guide provides a comprehensive examination of the key physical properties of this compound, grounded in established analytical techniques. We will delve into the theoretical underpinnings and provide detailed, field-proven experimental protocols for the determination of its melting point, solubility, acidity constant (pKa), and crystal structure.

Core Physical and Chemical Identifiers

A foundational overview of this compound is essential before delving into its specific physical characteristics.

PropertyValueSource
CAS Number 861710-03-4[1][2]
Molecular Formula C₇H₄BF₂NO₂[1]
Molecular Weight 182.92 g/mol [1]
Appearance White to off-white crystalline powder
Storage Inert atmosphere (Nitrogen or Argon), 2-8°C

Melting Point: A Critical Indicator of Purity

The melting point of a crystalline solid is a fundamental physical property that provides a reliable indication of its purity. A sharp melting range is characteristic of a pure compound, whereas impurities typically depress the melting point and broaden the range. For this compound, a high melting point is consistently reported, suggesting strong intermolecular forces within its crystal lattice.

Reported Melting Point: >300°C

Experimental Protocol: Melting Point Determination by Capillary Method

The determination of a high melting point, such as that for this compound, requires an apparatus capable of reaching elevated temperatures accurately. The capillary method using a digital melting point apparatus (e.g., Mel-Temp) is standard practice.

Causality of Experimental Choices:

  • Fine Powder: Grinding the sample into a fine powder ensures uniform heat transfer throughout the sample, leading to a more accurate and sharp melting point reading.[3]

  • Capillary Tube: Using a thin-walled capillary tube facilitates rapid heat transfer from the heating block to the sample.[4]

  • Slow Heating Rate: A slow ramp rate (1-2°C per minute) near the expected melting point is crucial for allowing the system to reach thermal equilibrium, ensuring that the recorded temperature is the true melting temperature of the sample.

Step-by-Step Methodology:

  • Sample Preparation: Place a small amount of dry this compound on a clean, dry surface. Grind the crystalline powder into a fine, uniform consistency using a mortar and pestle.[5]

  • Capillary Loading: Push the open end of a capillary tube into the powdered sample. Invert the tube and tap it gently to pack the solid into the closed end. A sample height of 1-2 mm is sufficient.[4]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Rapid Initial Heating (Optional): If the approximate melting point is unknown, a rapid heating rate (e.g., 10-20°C/min) can be used to quickly determine an approximate range.[6]

  • Accurate Determination: Allow the apparatus to cool. Set the starting temperature to at least 20°C below the expected melting point. Heat at a slow, controlled rate (1-2°C/min).[6]

  • Data Recording: Record the temperature at which the first droplet of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁ - T₂.

Solubility Profile: Guiding Solvent Selection for Synthesis and Formulation

Solubility is a critical parameter that dictates the choice of solvents for chemical reactions, purification processes like crystallization, and the development of formulations for biological testing. Boronic acids exhibit a range of solubilities depending on the solvent's polarity and the substituents on the phenyl ring.[7]

Qualitative Solubility of this compound:

  • Slightly Soluble: Acetone, Dimethyl Sulfoxide (DMSO)

Based on the behavior of similar arylboronic acids, it is predicted to have low solubility in nonpolar hydrocarbon solvents and moderate to high solubility in polar aprotic solvents like ethers (e.g., THF).[7][8]

Experimental Protocol: Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a classic and reliable technique for determining the thermodynamic equilibrium solubility of a compound in a given solvent.[8]

Causality of Experimental Choices:

  • Excess Solid: Ensuring an excess of the solid compound is present guarantees that the solution becomes saturated, which is the definition of equilibrium solubility.

  • Prolonged Agitation: Agitating the mixture for an extended period (24-48 hours) at a constant temperature allows the system to reach thermodynamic equilibrium.[8]

  • Filtration: Filtering the saturated solution is essential to separate the undissolved solid from the liquid phase, ensuring that only the dissolved compound is quantified.

Step-by-Step Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired organic solvent (e.g., DMSO, acetone, THF, ethyl acetate).

  • Equilibration: Seal the vials securely and place them in a shaker bath set to a constant temperature (e.g., 25°C). Agitate the vials for 24 to 48 hours to ensure equilibrium is reached. Visually confirm that excess solid remains.[8]

  • Sample Collection and Filtration: Allow the vials to stand undisturbed at the constant temperature for a short period to let the solid settle. Carefully withdraw a known volume of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove all undissolved particles.

  • Quantification: Prepare a series of standard solutions of this compound of known concentrations in the same solvent. Analyze both the standards and the filtered sample by a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Data Analysis: Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standards. Use the linear regression equation from the calibration curve to determine the concentration of the compound in the filtered sample. This concentration represents the equilibrium solubility.[8]

G Workflow for Shake-Flask Solubility Determination A Add excess solid to solvent B Equilibrate (24-48h) at constant T A->B Agitation C Filter supernatant (0.22 µm) B->C Phase Separation D Analyze by HPLC-UV C->D Injection E Quantify using calibration curve D->E Comparison to Standards G Potentiometric Titration Experimental Setup cluster_0 Titration Vessel Vessel Sample Solution (Boronic Acid + KCl) Magnetic Stir Bar pH_Meter pH Meter Vessel->pH_Meter pH Measurement Titrant Standardized NaOH Titrant->Vessel Incremental Addition N2 N₂ In/Out N2->Vessel

References

4-Cyano-3,5-difluorophenylboronic acid solubility data

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Solubility of 4-Cyano-3,5-difluorophenylboronic acid

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility of this compound, a key building block in modern medicinal chemistry and organic synthesis. In the absence of extensive publicly available quantitative data, this document establishes a framework for understanding its solubility profile through an examination of its physicochemical properties and the behavior of analogous arylboronic acids. Detailed, field-proven experimental protocols for determining both thermodynamic and kinetic solubility are presented, empowering researchers in drug development and process chemistry to generate reliable, application-specific data. The guide further explores the critical factors influencing solubility—including solvent choice, pH, temperature, and solid-state form—providing the causal reasoning behind experimental design and interpretation.

Introduction: The Strategic Importance of this compound

This compound is a highly functionalized arylboronic acid of significant interest to the pharmaceutical and materials science sectors. Its structural features—a boronic acid moiety for versatile cross-coupling, and an electron-deficient phenyl ring substituted with a cyano and two fluorine atoms—make it a valuable reagent for constructing complex molecules.[1][2] The boronic acid group is a cornerstone of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[3] The specific substituents on the aromatic ring can modulate the electronic properties, metabolic stability, and binding interactions of a final active pharmaceutical ingredient (API).[1][4]

A thorough understanding of a compound's solubility is a non-negotiable prerequisite for its successful application.[5] For researchers and drug development professionals, solubility data governs critical decisions at every stage:

  • Organic Synthesis: The choice of solvent directly impacts reaction kinetics, yield, and purification efficiency.[6]

  • Drug Discovery: Aqueous solubility is a primary determinant of a drug candidate's absorption and bioavailability.[7][8]

  • Formulation Development: Precise solubility values are essential for designing stable and effective dosage forms.[9]

This guide delivers an in-depth exploration of the solubility characteristics of this compound, providing both theoretical grounding and practical, step-by-step methodologies for its empirical determination.

Physicochemical Profile and Inferred Solubility

The molecular structure of this compound dictates its physical and chemical behavior.

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
CAS Number 861710-03-4 [10][11]
Molecular Formula C₇H₄BF₂NO₂ [10][11]
Molecular Weight 182.92 g/mol [10][11]
Melting Point >300°C [11]
Boiling Point 344.1±52.0 °C (Predicted) [11]

| Appearance | Solid / Crystalline Powder |[4] |

Structural Causality of Solubility:

  • Boronic Acid Moiety (-B(OH)₂): This group is capable of acting as both a hydrogen bond donor and acceptor, suggesting potential solubility in protic solvents. However, boronic acids have a well-documented tendency to undergo dehydration to form cyclic anhydrides known as boroxines, which are less polar and can complicate solubility behavior.[12][13]

  • Fluorine and Cyano Groups: These are strong electron-withdrawing groups that increase the polarity of the molecule and its potential for dipole-dipole interactions. This suggests that solubility might be favored in polar aprotic solvents.

Table 2: Qualitative Solubility Data

Solvent Solubility Source
Acetone Slightly Soluble [11]

| DMSO | Slightly Soluble |[11] |

While specific quantitative data is sparse, the solubility profile of the parent compound, phenylboronic acid, provides a useful baseline. Phenylboronic acid exhibits high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[6][14] Given the polar substituents on this compound, it is reasonable to predict enhanced solubility in polar organic solvents compared to phenylboronic acid, while maintaining low solubility in non-polar hydrocarbon solvents.

Experimental Protocols for Solubility Determination

Generating accurate solubility data requires robust and validated experimental protocols. The choice between measuring thermodynamic or kinetic solubility depends on the application. Thermodynamic solubility represents the true equilibrium state and is crucial for formulation, while kinetic solubility is often more relevant for early drug discovery screening where high-throughput methods are employed.[5][9]

Thermodynamic Solubility Determination (Shake-Flask Method)

The Shake-Flask method is the gold standard for determining equilibrium solubility.[5] It measures the concentration of a compound in a saturated solution after a prolonged equilibration period with an excess of the solid material.

Protocol Steps:

  • Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent (e.g., water, buffer, organic solvent). The key is to ensure undissolved solid remains visible.

  • Equilibration: Seal the vials tightly and agitate them at a constant, controlled temperature (e.g., 25°C or 37°C) using a shaker or rotator. Equilibration time is critical; for crystalline compounds, this typically requires 24 to 72 hours to ensure the dissolution-precipitation equilibrium is reached.[13]

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step to avoid artificially high results. Centrifugation at high speed followed by careful collection of the supernatant is a reliable method. Filtration using a low-binding filter (e.g., PVDF) is also common.[5]

  • Quantification: Carefully take an aliquot of the clear supernatant, dilute it with a suitable solvent if necessary, and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS.[9]

Thermodynamic_Solubility_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add Excess Solid to Solvent B Agitate at Constant Temperature (24-72h) A->B Start Equilibration C Centrifuge or Filter B->C Equilibrium Reached D Sample Supernatant C->D Clear Supernatant E Dilute Sample D->E F Analyze via HPLC or LC-MS E->F

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility Determination (Microplate Method)

Kinetic solubility measures the concentration at which a compound precipitates from a solution when added from a high-concentration stock, typically in DMSO. This method is high-throughput and mimics the conditions of many biological assays.[13]

Protocol Steps:

  • Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: In a 96-well microplate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.

  • Solvent Addition: In a separate 96-well plate, add the aqueous buffer or solvent of interest (e.g., phosphate-buffered saline, pH 7.4).

  • Compound Transfer: Transfer a small volume of the DMSO stock solutions into the corresponding wells of the aqueous plate (a final DMSO concentration of 1-2% is typical to minimize co-solvent effects).

  • Incubation & Detection: Incubate the plate for a defined period (e.g., 2-24 hours) at a controlled temperature. The onset of precipitation can be detected by measuring turbidity using nephelometry or by measuring the concentration of the dissolved compound after filtering the plate and analyzing the filtrate via UV-Vis spectroscopy or HPLC.[7][13]

Kinetic_Solubility_Workflow A Prepare 10 mM Stock in 100% DMSO B Serial Dilution Plate (in DMSO) A->B D Transfer DMSO Stock to Buffer Plate B->D C Aqueous Buffer Plate (e.g., PBS, pH 7.4) C->D E Incubate (2-24h) at Constant Temp D->E F Measure Precipitation (Nephelometry / UV-Vis) E->F

Caption: High-Throughput Kinetic Solubility Assay Workflow.

Table 3: Comparison of Analytical Quantification Methods

Method Principle Advantages Disadvantages
HPLC-UV Chromatographic separation followed by UV absorbance detection. High specificity, can separate compound from impurities or degradants, accurate quantification. Lower throughput, requires method development.[9]
LC-MS Chromatographic separation coupled with mass spectrometry. Very high sensitivity and specificity, provides mass confirmation. Higher cost and complexity.[9]
UV-Vis Spec. Measures absorbance of light by the dissolved compound. High speed, simple, suitable for high-throughput screening. Low specificity, susceptible to interference from impurities.[9]

| Nephelometry | Measures light scattered by suspended particles (precipitate). | Direct measurement of precipitation, high-throughput.[7] | Provides a precipitation point, not a direct concentration of dissolved species. |

Key Factors Influencing Solubility

The solubility of this compound is not an intrinsic constant but is highly dependent on its environment.

The Critical Role of pH

For boronic acids, pH is arguably the most influential factor on aqueous solubility. The boron atom in a boronic acid is a Lewis acid, capable of accepting a hydroxide ion to transition from a trigonal planar state to a more soluble tetrahedral boronate anion.[15]

This equilibrium means that as the pH of the solution increases above the compound's pKa, the equilibrium shifts toward the anionic boronate form, leading to a significant increase in aqueous solubility.[16][17] While the exact pKa of this compound is not widely published, the electron-withdrawing nature of the cyano and fluoro groups is expected to lower its pKa relative to unsubstituted phenylboronic acid (pKa ~8.8), making it more acidic.[18] This implies that its solubility will begin to increase at a more neutral pH.

Caption: pH-Dependent Equilibrium of Boronic Acid.

Solvent Selection

The choice of solvent is paramount for synthetic applications. Based on general principles and data from similar compounds:

  • Polar Aprotic Solvents (e.g., Acetone, THF, Dioxane): Expected to be good solvents due to the polar nature of the molecule. Ethers and ketones are generally effective solvents for reactions involving boronic acids.[6]

  • Polar Protic Solvents (e.g., Alcohols): These can also be effective, but the potential for esterification with the boronic acid should be considered, especially at elevated temperatures.

  • Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is expected to be very low. This property is often exploited during purification, where hydrocarbons can be used to wash away non-polar organic impurities.[6]

Temperature

For most solid solutes, solubility increases with temperature. This relationship is fundamental to purification by recrystallization. Determining the solubility of this compound at various temperatures in a given solvent system allows for the development of an optimized crystallization protocol to achieve high purity and yield. The dynamic method, which measures the temperature of complete dissolution, is an effective way to build a solubility vs. temperature curve.[12][19]

Crystal Polymorphism

The solid-state form of a compound can significantly impact its thermodynamic solubility.[9] Different crystalline arrangements (polymorphs) or the presence of an amorphous form will have different lattice energies, resulting in different solubilities. The least stable polymorph is typically the most soluble. It is crucial to characterize the solid form being used in solubility experiments (e.g., via XRPD or DSC) to ensure data consistency and reproducibility.[20]

Conclusion and Future Outlook

While specific, quantitative public solubility data for this compound remains limited, a strong predictive framework can be established based on its physicochemical properties and the behavior of analogous arylboronic acids. Its solubility is expected to be poor in non-polar solvents but favorable in polar aprotic solvents like ketones and ethers. In aqueous media, its solubility is critically dependent on pH, increasing significantly as the pH rises above its pKa.

For drug development professionals and synthetic chemists, the takeaway is clear: empirical determination is essential. The detailed shake-flask and kinetic solubility protocols provided in this guide offer a robust starting point for generating the high-quality, application-specific data needed to optimize synthetic routes, guide formulation strategies, and accelerate the discovery of new therapeutics and materials. As this versatile building block sees wider application, a community-driven effort to publish such fundamental data will be invaluable.

References

Introduction: The Structural and Synthetic Value of 4-Cyano-3,5-difluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the NMR and Mass Spectrometry of 4-Cyano-3,5-difluorophenylboronic acid

In the landscape of modern drug discovery and materials science, the strategic functionalization of aromatic scaffolds is paramount. This compound (CAS: 861710-03-4, Molecular Formula: C₇H₄BF₂NO₂, Molecular Weight: 182.92 g/mol ) has emerged as a highly valuable building block.[1][2][3] Its utility stems from the unique interplay of its substituents: the boronic acid group, a cornerstone of palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction; a nitrile (cyano) group, a versatile synthetic handle and a common feature in bioactive molecules; and two fluorine atoms, which can profoundly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic properties.[4][5][6]

This guide provides an in-depth analysis of the core analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—required for the unambiguous characterization of this reagent. As a Senior Application Scientist, the focus extends beyond mere data reporting to elucidate the causality behind spectral features and to establish self-validating analytical workflows crucial for researchers in pharmaceutical development and synthetic chemistry.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the definitive technique for elucidating the precise molecular structure of this compound in solution. A multi-nuclear approach (¹H, ¹³C, ¹⁹F, ¹¹B) is essential for complete characterization.

Theoretical Considerations & Predicted Spectral Features

The electronic environment of the phenyl ring is heavily influenced by the substituents. The two fluorine atoms and the cyano group are strongly electron-withdrawing, which significantly deshields the aromatic proton and carbons.

  • ¹H NMR Spectroscopy: The molecule possesses a single, unique aromatic proton. Due to the symmetrical placement of the two fluorine atoms (meta to the proton), it is expected to appear as a triplet due to coupling with the two equivalent ¹⁹F nuclei. The strong deshielding effect of the adjacent cyano group and the fluorine atoms will shift this signal significantly downfield, likely in the range of 7.5-8.5 ppm when using a solvent like DMSO-d₆.

  • ¹⁹F NMR Spectroscopy: The two fluorine atoms are chemically equivalent. Their resonance in the ¹⁹F NMR spectrum is anticipated to appear as a doublet, resulting from coupling to the single aromatic proton. The chemical shift will be in a region typical for aryl fluorides. This technique is particularly valuable for confirming the presence and electronic environment of the fluorine atoms.[7]

  • ¹³C NMR Spectroscopy: The molecule has seven carbon atoms, leading to five distinct signals in the proton-decoupled ¹³C NMR spectrum due to symmetry (C3/C5 and C2/C6 are equivalent).

    • C1 (C-B): This carbon will exhibit a broad signal due to coupling with the quadrupolar boron nucleus. Its chemical shift will be influenced by the boronic acid moiety.

    • C2/C6 (C-F): These carbons will appear as a doublet with a large one-bond carbon-fluorine coupling constant (¹JCF), typically >240 Hz.

    • C3/C5 (C-H): These carbons, flanking the cyano group, will show a smaller two-bond carbon-fluorine coupling (²JCF).

    • C4 (C-CN): The chemical shift of this carbon will be significantly influenced by the attached nitrile group.

    • Cyano Carbon (-C≡N): This carbon will appear in the characteristic region for nitriles (approx. 115-120 ppm).

  • ¹¹B NMR Spectroscopy: Boron-11 is a quadrupolar nucleus, which results in characteristically broad NMR signals. For arylboronic acids, a single broad resonance is expected in the range of +28 to +33 ppm.[8] This confirms the presence of the trigonal planar boronic acid moiety. In the presence of Lewis bases (like water or DMSO), a tetrahedral boronate species can form, which would appear at a higher field (upfield shift).[9]

Experimental Protocol: NMR Sample Preparation and Acquisition

This protocol ensures the acquisition of high-quality, reproducible NMR data.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Transfer the solid to a clean, dry NMR tube.

    • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, which is effective at solubilizing polar boronic acids).

    • Cap the tube and gently vortex or sonicate until the sample is fully dissolved.

  • Instrument Setup & Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹⁹F NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C and potential quadrupolar broadening from boron, a sufficient number of scans (e.g., 1024 or more) may be required to achieve a good signal-to-noise ratio.

    • Acquire a proton-decoupled ¹¹B NMR spectrum.

Predicted NMR Data Summary
NucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityCoupling Constant (Hz)Notes
¹H 7.5 - 8.5Triplet (t)³JHF ≈ 5-8 HzShift is highly solvent-dependent.
¹⁹F -100 to -130Doublet (d)³JFH ≈ 5-8 HzReferenced to CFCl₃.
¹³C ~140 (C-B)Broad singlet-Signal for C1.
~160 (C-F)Doublet (d)¹JCF > 240 HzSignal for C2/C6.
~120 (C-H)Doublet of triplets (dt)²JCF ≈ 15-25 HzSignal for C3/C5.
~100 (C-CN)Triplet (t)³JCF ≈ 3-5 HzSignal for C4.
~117 (-CN)Singlet-Signal for the nitrile carbon.
¹¹B +28 to +33Broad singlet-Characteristic of an arylboronic acid.[8]

Part 2: Mass Spectrometry (MS) Analysis

Mass spectrometry provides essential information on the molecular weight and elemental composition of the compound and offers structural insights through fragmentation analysis.

Theoretical Considerations: Ionization and Fragmentation

The analysis of boronic acids by MS presents a unique challenge: their propensity to undergo dehydration in the gas phase to form cyclic anhydrides known as boroxines.[10] Electrospray Ionization (ESI) is the preferred method as it is a soft ionization technique that often allows for the observation of the intact molecule.[11][12]

  • Ionization: In negative ion mode ESI (-), the deprotonated molecule, [M-H]⁻, is expected to be the most abundant ion at m/z 181.9. In positive ion mode (+), adducts such as [M+H]⁺, [M+Na]⁺, or [M+CH₃CN+H]⁺ may be observed depending on the solvent system.

  • Fragmentation (MS/MS): Tandem mass spectrometry (MS/MS) of the [M-H]⁻ precursor ion can provide structural confirmation. Key fragmentation pathways for arylboronic acids include the loss of water (H₂O) and cleavage of the carbon-boron bond.[10]

Diagram: Proposed ESI(-) Fragmentation Pathway

fragmentation_pathway parent [M-H]⁻ m/z 181.9 C₇H₃BF₂NO₂⁻ frag1 Loss of H₂O m/z 163.9 parent->frag1 - H₂O frag2 Loss of B(OH)₂ m/z 138.0 parent->frag2 - B(OH)₂ frag3 Loss of CO (from frag1) frag1->frag3 - CO

Caption: Proposed fragmentation of [M-H]⁻ in ESI-MS/MS.

Experimental Protocol: LC-MS Analysis

This protocol describes a general approach for the robust analysis of this compound.

  • Sample Preparation:

    • Prepare a stock solution of the compound at 1 mg/mL in methanol or acetonitrile.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with a low percentage of B (e.g., 5%), ramp to 95% B over several minutes, hold, and then re-equilibrate.

    • Flow Rate: 0.3-0.5 mL/min.

    • Column Temperature: 30-40 °C.

  • Mass Spectrometer Conditions (Negative ESI):

    • Ion Mode: Negative Electrospray Ionization (ESI-).

    • Capillary Voltage: 2.5-3.5 kV.

    • Source Temperature: 120-150 °C.

    • Desolvation Gas (N₂): Flow and temperature optimized for the instrument (e.g., 8-12 L/min, 350-450 °C).

    • Scan Range: m/z 50-500.

    • High-Resolution MS: For accurate mass measurement, use a resolution setting >10,000. This is critical to confirm the elemental composition (C₇H₄BF₂NO₂) against theoretical values.

Part 3: Integrated Spectroscopic Data Validation

The true power of modern analytical chemistry lies in the integration of orthogonal techniques. NMR provides definitive structural connectivity, while HRMS confirms elemental composition. Together, they form a self-validating system for structure verification and purity assessment.

Diagram: Integrated Data Validation Workflow

validation_workflow cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry nmr_h ¹H NMR (Proton Count & Coupling) structure Confirmed Structure This compound nmr_h->structure nmr_f ¹⁹F NMR (Fluorine Presence) nmr_f->structure nmr_c ¹³C NMR (Carbon Skeleton) nmr_c->structure nmr_b ¹¹B NMR (Boronic Acid Moiety) nmr_b->structure ms_full Full Scan MS (Molecular Weight) ms_full->structure ms_hrms HRMS (Elemental Formula) ms_hrms->structure ms_msms MS/MS (Fragmentation Pattern) ms_msms->structure

Caption: Workflow for unambiguous structure confirmation.

Conclusion

The comprehensive analysis of this compound requires a multi-faceted approach. Multi-nuclear NMR spectroscopy serves as the primary tool for structural elucidation, while LC-MS, particularly with a high-resolution instrument, confirms molecular weight and elemental composition while providing insights into potential impurities. The methodologies and predicted data presented in this guide provide a robust framework for researchers to confidently verify the identity and purity of this critical synthetic building block, ensuring the integrity of their subsequent research and development efforts.

References

A Senior Application Scientist's Guide to 4-Cyano-3,5-difluorophenylboronic Acid: From Sourcing to Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Cyano-3,5-difluorophenylboronic acid has emerged as a critical building block in modern medicinal chemistry and materials science. Its unique electronic properties, conferred by the electron-withdrawing cyano and difluoro substituents, make it an invaluable reagent for constructing complex molecular architectures, particularly through palladium-catalyzed cross-coupling reactions. This guide provides an in-depth analysis of its commercial availability, quality control considerations, and practical application in the Suzuki-Miyaura coupling, offering field-proven insights to streamline its use in research and development.

Strategic Importance in Drug Discovery

The incorporation of fluorine atoms into bioactive molecules is a well-established strategy for enhancing metabolic stability, binding affinity, and lipophilicity. Boronic acids, in turn, are indispensable precursors for carbon-carbon bond formation, a cornerstone of synthetic chemistry.[1][2] this compound leverages these advantages, providing a trifunctional handle for molecular elaboration. The difluoro substitution pattern enhances the electrophilicity of the boronic acid and influences the conformation of the resulting biaryl products, while the cyano group serves as a versatile synthetic handle for further transformations. This makes the reagent particularly valuable for synthesizing novel pharmaceutical candidates, from anti-cancer agents to advanced materials.[3][4]

Commercial Availability and Supplier Vetting

This compound is readily available from a variety of chemical suppliers catering to research and bulk-scale synthesis. When sourcing this reagent, it is crucial to look beyond price and consider purity, consistency, and the quality of documentation provided.

Table 1: Representative Commercial Suppliers of this compound

SupplierRepresentative CAS NumberTypical PurityNotes
Ivy Fine Chemicals861710-03-4≥97%Offers various package sizes from mg to g scale.[5]
EchemiNot SpecifiedVariesActs as a platform connecting various traders and manufacturers.[6]
Luminix HealthNot SpecifiedNot SpecifiedFocuses on serving the healthcare and R&D sectors.[7]
ChemicalBook861710-03-4VariesA directory that lists multiple global suppliers and manufacturers.[8]

Disclaimer: This table is not exhaustive and is intended for illustrative purposes. Researchers should conduct their own due diligence when selecting a supplier.

Expert Insight: The Importance of the Certificate of Analysis (CoA)

Beyond the catalog purity, a detailed Certificate of Analysis (CoA) is a non-negotiable requirement. Key parameters to scrutinize include:

  • Purity by NMR and/or LC-MS: This confirms the identity and purity of the target compound. Look for the absence of significant impurities, especially partially deboronated or oxidized species.

  • Residual Solvents: High levels of residual solvents can affect reaction stoichiometry and introduce contaminants.

  • Water Content: Boronic acids can dehydrate to form boroxines (cyclic anhydrides). While often usable in Suzuki couplings, the presence of significant boroxine content alters the molecular weight, impacting accurate massing for reactions. It is often advisable to store the reagent in a desiccator.[9]

Safety, Handling, and Storage

Proper handling is paramount for both safety and reagent integrity. While specific safety data sheets (SDS) may vary between suppliers, boronic acids as a class are generally considered irritants.

  • Hazard Profile: May cause skin, eye, and respiratory irritation.[10][11] Always consult the supplier-specific SDS before handling.[12]

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, gloves, and a lab coat, is mandatory.[10][11] Work should be conducted in a well-ventilated fume hood.

  • Storage: Store in a cool, dry, and well-ventilated area, away from oxidizing agents.[9][13][] To minimize degradation and boroxine formation, storage in a desiccator or glovebox is recommended.

Application Spotlight: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is the most prominent application for this reagent, enabling the formation of a C-C bond between the difluorocyanophenyl moiety and an organic halide or triflate.[2][3][15] The electron-deficient nature of this compound can present challenges, such as a tendency towards deboronation under strongly basic conditions.[16] Careful optimization of reaction parameters is therefore essential.

Diagram: Generalized Suzuki-Miyaura Workflow

Suzuki_Workflow prep Reagent Preparation (Inert Atmosphere) setup Reaction Setup (Vessel Charging) prep->setup Degassed Solvents, Boronic Acid, Aryl Halide, Base, Catalyst reaction Reaction Execution (Heating & Stirring) setup->reaction Seal & Heat monitor Progress Monitoring (TLC, LC-MS) reaction->monitor Aliquot Sampling monitor->reaction Continue if incomplete workup Aqueous Workup & Extraction monitor->workup Proceed upon completion purify Purification (Column Chromatography) workup->purify Crude Product analysis Product Analysis (NMR, MS) purify->analysis Isolated Fractions

References

An In-depth Technical Guide to the Safe Handling and Application of 4-Cyano-3,5-difluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-Cyano-3,5-difluorophenylboronic acid in Modern Synthesis

This compound is a versatile organoboron compound that has garnered significant attention in the fields of medicinal chemistry and materials science.[1][2] Its strategic importance lies in its utility as a key building block in Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning method for the formation of carbon-carbon bonds.[1][3][4] The presence of both a cyano and two fluoro substituents on the phenyl ring imparts unique electronic properties, enhancing its reactivity and selectivity in these coupling reactions.[1][2] This allows for the construction of complex molecular architectures, making it an invaluable reagent in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials.[1][2][5] Researchers leverage its distinct characteristics to develop targeted therapies, including anti-cancer and anti-inflammatory agents, and to create high-performance polymers and sensors.[1][2][5]

This guide provides a comprehensive overview of the safe handling, storage, and application of this compound, grounded in established safety protocols and field-proven insights. It is intended for researchers, scientists, and drug development professionals who work with this and similar organoboron compounds.

I. Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards associated with this compound is the foundation of its safe handling. While specific toxicity data for this compound is not extensively documented, the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a framework for assessing its risks based on data from similar boronic acids.[6][7][8]

1.1 GHS Hazard Classification

Based on available data for analogous compounds, this compound is classified as an irritant.[9] The primary hazards include:

  • Skin Irritation: Causes skin irritation.[6][7]

  • Serious Eye Irritation: Causes serious eye irritation.[6][7]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[6]

Some boronic acids are also classified as harmful if swallowed.[10] It is prudent to handle this compound with the assumption of this potential hazard.

1.2 Toxicological Profile of Organoboron Compounds

Boron and its compounds can exert toxic effects upon oral, dermal, or inhalation exposure, with very high concentrations potentially leading to severe health consequences.[11] While boric acid itself is considered to have a lethal dose level in humans similar to that of table salt, repeated or significant exposure to organoboron compounds should be avoided.[12] Some arylboronic acids have been found to be weakly mutagenic in microbial assays, highlighting the importance of minimizing exposure.[13]

Data Summary: Physicochemical and Hazard Information

PropertyValueSource
CAS Number 861710-03-4[9][14]
Molecular Formula C₇H₄BF₂NO₂[9][15]
Molecular Weight 182.92 g/mol [9][15]
Appearance White to off-white crystalline powder[1]
Melting Point >300 °C[1]
Hazard Classification Irritant[9]

II. Engineering Controls and Personal Protective Equipment (PPE): A Multi-layered Defense

A robust safety protocol relies on a combination of engineering controls and appropriate personal protective equipment to minimize exposure.

2.1 Engineering Controls: The First Line of Defense

  • Ventilation: All handling of this compound, especially when dealing with the solid powder, must be conducted in a well-ventilated area.[16][17] A certified chemical fume hood is the preferred engineering control to prevent the inhalation of dust particles.[16][18]

  • Emergency Equipment: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[18][19]

2.2 Personal Protective Equipment (PPE): Essential for Direct Handling

A comprehensive suite of PPE is mandatory to prevent skin, eye, and respiratory exposure.[19][20]

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles meeting ANSI Z87.1 standards are mandatory. A full-face shield is recommended when there is a risk of splashing.[18][20]To protect eyes from dust particles and accidental splashes which can cause serious irritation.[18][19]
Hand Protection Chemically resistant gloves (e.g., nitrile) should be worn.[18][19] Gloves should be inspected before use and changed immediately upon contamination.[19]To prevent skin contact and potential irritation.[18]
Body Protection A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[18][19]To protect skin from accidental splashes or spills.[18][20]
Respiratory Protection For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[17][18][20]To prevent respiratory tract irritation from inhalation of the powdered compound.[18][20]

Logical Workflow for Donning and Doffing PPE

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Inspect PPE for damage Don2 Don lab coat Don1->Don2 Don3 Don respirator (if required) Don2->Don3 Don4 Don eye and face protection Don3->Don4 Don5 Don gloves Don4->Don5 Doff1 Remove gloves Doff2 Remove lab coat Doff1->Doff2 Doff3 Remove eye and face protection Doff2->Doff3 Doff4 Remove respirator (if required) Doff3->Doff4 Doff5 Wash hands thoroughly Doff4->Doff5

Caption: Sequential process for correctly putting on and removing Personal Protective Equipment.

III. Handling and Storage: Maintaining Chemical Integrity and Safety

Proper handling and storage procedures are critical to preserving the quality of this compound and preventing accidental exposure or degradation.

3.1 Safe Handling Practices

  • Avoid Dust Generation: Minimize the generation and accumulation of dust when handling the solid compound.[17][19] Use appropriate tools, such as a spatula, for transfers.[19]

  • Hygiene: Avoid all personal contact, including inhalation of dust or vapors.[18] Wash hands thoroughly with soap and water after handling and before breaks.[18][19] Do not eat, drink, or smoke in the laboratory.[18]

  • Inert Atmosphere: For long-term storage and in reactions sensitive to air, it is advisable to handle and store the compound under an inert atmosphere (e.g., nitrogen or argon).[21]

3.2 Storage Requirements

  • Container: Keep the container tightly closed when not in use.[17][19][21]

  • Conditions: Store in a cool, dry, and well-ventilated area.[17][21] Refrigeration is often recommended to maintain product quality.[17][21]

  • Moisture Sensitivity: Boronic acids can be hygroscopic and are susceptible to dehydration to form cyclic anhydrides (boroxines).[22] Protect from moisture.[17]

  • Incompatible Materials: Store separately from strong oxidizing agents, strong acids, and strong bases.[16][21][23]

IV. Application in Suzuki-Miyaura Cross-Coupling: A Practical Protocol

The Suzuki-Miyaura reaction is a powerful tool for the synthesis of biaryl compounds, which are important structural motifs in many biologically active molecules and functional materials.[4] this compound is an excellent coupling partner in these reactions due to its electron-deficient nature, which can influence reactivity.

4.1 General Experimental Protocol

This protocol provides a general methodology for the Suzuki-Miyaura coupling of this compound with an aryl halide. Optimization of the catalyst, ligand, base, and solvent system is often necessary for specific substrates.[24]

Step-by-Step Methodology:

  • Preparation: To a dry reaction vessel (e.g., a round-bottom flask or Schlenk tube) equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a base (e.g., K₃PO₄, 2.0 mmol).[24]

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.[24]

  • Solvent Addition: Add an anhydrous and degassed solvent (e.g., 1,4-dioxane, THF/water mixture) via syringe.[24]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC, LC-MS).[24]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.[24]

    • Separate the organic layer and extract the aqueous layer with the organic solvent.[24]

    • Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel.

Diagram of a Typical Suzuki-Miyaura Coupling Workflow

Suzuki_Workflow A Combine Reactants: Aryl Halide, This compound, Pd Catalyst, Base B Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) A->B C Add Degassed Solvent B->C D Heat and Stir (Monitor Reaction Progress) C->D E Cool to Room Temperature D->E F Aqueous Work-up (Extraction) E->F G Dry and Concentrate Organic Phase F->G H Purify Product (e.g., Column Chromatography) G->H

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

V. Spill Management and Waste Disposal: Ensuring Environmental and Personal Safety

Proper management of spills and disposal of waste containing this compound is crucial to prevent environmental contamination and accidental exposure.

5.1 Spill Response

In the event of a spill, follow these procedural steps:

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.[18]

  • Ventilate: Ensure the area is well-ventilated, if it is safe to do so.[18]

  • Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[18] Avoid raising dust.[18][19]

  • Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[17][18]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.[18]

5.2 Waste Disposal

All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[18][25]

  • Segregation: Do not mix boronic acid waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[25]

  • Containerization: Collect waste in a designated, properly labeled, and sealed container.[25] The label should clearly identify the contents as "Hazardous Waste" and include the full chemical name.[25]

  • Professional Disposal: Arrange for the collection of the hazardous waste by a certified hazardous waste disposal facility.[25] Do not dispose of this compound down the drain or in regular trash.[25]

Waste_Disposal Start Waste Generated (Solid, Liquid, Contaminated Debris) IsSolid Is the waste solid (e.g., excess reagent, contaminated items)? Start->IsSolid IsLiquid Is the waste liquid (e.g., reaction mixture, rinseate)? IsSolid->IsLiquid No SolidWaste Collect in a labeled, sealed hazardous solid waste container. IsSolid->SolidWaste Yes LiquidWaste Collect in a labeled, sealed hazardous liquid waste container. IsLiquid->LiquidWaste Yes Disposal Arrange for disposal through a certified hazardous waste facility. SolidWaste->Disposal LiquidWaste->Disposal

References

stability and storage conditions for 4-Cyano-3,5-difluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Storage of 4-Cyano-3,5-difluorophenylboronic acid

Introduction: The Critical Role of a Niche Reagent in Modern Synthesis

This compound (CAS No. 861710-03-4) is a highly functionalized arylboronic acid that has become an invaluable building block in medicinal chemistry and materials science.[1][2] Its unique electronic properties, stemming from the electron-withdrawing cyano and difluoro substituents, make it a versatile partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[3] This reaction is a cornerstone of modern drug discovery, enabling the efficient construction of complex molecular architectures found in numerous pharmaceutical agents.[3]

However, the utility of this powerful reagent is intrinsically linked to its chemical integrity. Boronic acids as a class are susceptible to several degradation pathways that can compromise their purity, affect reaction yields, and introduce impurities that are difficult to remove in downstream processes. For researchers, scientists, and drug development professionals, a comprehensive understanding of the stability profile and the implementation of rigorous storage and handling protocols are not merely best practices—they are prerequisites for reproducible, high-quality results. This guide provides a detailed examination of the factors governing the stability of this compound, offering field-proven protocols and a scientific rationale for its proper management.

Section 1: The Chemical Stability Profile

The stability of this compound is not absolute. Like most arylboronic acids, it exists in equilibrium with other species and is susceptible to degradation influenced by environmental factors. Understanding these pathways is crucial for mitigating purity loss.

Dehydration and Boroxine Formation

The most common transformation for solid arylboronic acids is intermolecular dehydration to form a cyclic trimeric anhydride known as a boroxine.[4] This is a reversible equilibrium process, but the presence of varying amounts of the boroxine can complicate stoichiometry calculations and affect reaction kinetics.

  • Causality: The hydroxyl groups of the boronic acid moiety are reactive and can condense, eliminating water. This process can be accelerated by elevated temperatures or improper storage in a desiccated, but not inert, environment. The solid commercial product often contains varying amounts of this anhydride.[4]

Hydrolysis

While dehydration is a concern for the solid, hydrolysis is a primary degradation pathway for boronic acids and their esters when exposed to moisture.[5][6] This is particularly relevant during experimental workups, purification, and even during analytical procedures like Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[6][7]

  • Causality: The boron atom is electrophilic and susceptible to nucleophilic attack by water, which can lead to the formation of borate species and potentially affect the compound's performance in anhydrous reaction conditions. Exposure to moist air is a common cause of gradual hydrolysis.[8]

Protodeboronation

Protodeboronation is an irreversible degradation pathway that results in the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This yields 2,4-difluorobenzonitrile, a critical impurity.

  • Causality: This reaction can be catalyzed by acidic or basic conditions and is often promoted by the presence of water.[5][9] For arylboronic acids with electron-withdrawing groups, like this compound, this pathway can be significant under non-optimal pH conditions.

Oxidation and Light Sensitivity

While less common than dehydration or protodeboronation, oxidative degradation can occur. Furthermore, some organoboron compounds exhibit sensitivity to light.

  • Causality: Storing the compound under an inert atmosphere like nitrogen or argon minimizes contact with atmospheric oxygen.[5][8] Safety data sheets for similar compounds explicitly list "exposure to light" as a condition to avoid, suggesting that photolytic degradation pathways may exist.[10]

Diagram 1: Key Degradation Pathways

The following diagram illustrates the primary chemical transformations that impact the purity of this compound.

cluster_main This compound cluster_degradation Degradation Products A C₇H₄BF₂NO₂ B Boroxine (Trimeric Anhydride) A->B Dehydration (Heat, Dry Conditions) C Protodeboronation Product (2,4-Difluorobenzonitrile) A->C Protodeboronation (Acid/Base, H₂O) B->A Hydration (Moisture)

Caption: Major degradation pathways for this compound.

Section 2: Recommended Storage and Handling Conditions

Adherence to strict storage and handling protocols is the most effective strategy to preserve the chemical integrity of this compound.

Core Storage Protocol

The primary goal is to protect the compound from moisture, heat, oxygen, and light. Safety data sheets for this and similar compounds consistently recommend refrigeration.[8][10][11]

Table 1: Summary of Recommended Storage Conditions

Parameter Solid (Long-Term) In Solution (Short-Term) Rationale
Temperature Refrigerate (2-8°C) Freeze (-20°C to -80°C) Minimizes the rate of dehydration to boroxine and other potential degradation pathways.[8][10]
Atmosphere Store under an inert gas (Nitrogen/Argon) Store under an inert gas Prevents slow oxidation and degradation from atmospheric moisture.[5][8]
Moisture Keep in a tightly sealed container in a dry place Use anhydrous solvents and seal tightly Prevents hydrolysis and minimizes protodeboronation.[8][12]

| Light | Store in an opaque or amber vial | Protect from light | Avoids potential photolytic decomposition.[10] |

Handling Workflow for Optimal Stability

Proper handling from receipt to disposal ensures both user safety and reagent quality. The compound is classified as an irritant, causing skin and serious eye irritation.[1][13]

Diagram 2: Recommended Handling Workflow

This workflow outlines the critical steps for maintaining compound integrity and ensuring user safety.

A Receive Compound B Inspect Container Seal A->B C Log & Label (Date, Batch) B->C D Store Immediately (See Table 1) C->D E Equilibrate to RT (in desiccator before opening) D->E For Use F Weigh Quickly in Ventilated Hood (under inert gas if possible) E->F G Reseal Tightly & Purge with N₂/Ar F->G I Use in Experiment F->I H Return to Cold Storage G->H J Dispose of Waste Properly I->J

Caption: A self-validating workflow for handling this compound.

Section 3: Experimental Protocols for Stability Assessment

Verifying the purity of this compound before use, especially from older stock, is a critical step for reproducible chemistry. HPLC is the preferred method for quantitative assessment.

Protocol: Stability-Indicating HPLC Assay

This protocol is designed to separate the parent compound from its potential degradation products, primarily the protodeboronated species.

  • Principle: Reversed-phase chromatography separates compounds based on hydrophobicity. A stability-indicating method is one that can resolve the active pharmaceutical ingredient (API) or key reagent from its degradation products, allowing for an accurate quantification of purity.

  • Causality of Method Choices:

    • Column: A C18 column is a standard choice for hydrophobic aromatic compounds.

    • Mobile Phase: A simple acetonitrile/water gradient is effective. Critically, the use of a mobile phase without a strong pH modifier (like formic or trifluoroacetic acid) is recommended where possible. Acidic modifiers can catalyze on-column hydrolysis of the boronic acid, leading to inaccurate purity readings.[5][6]

    • Detector: The aromatic nature of the compound makes it strongly UV-active, allowing for sensitive detection with a standard photodiode array (PDA) or UV detector.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh ~5 mg of this compound.

    • Dissolve in 10 mL of a 1:1 acetonitrile:water mixture to create a 0.5 mg/mL stock solution.

    • Vortex until fully dissolved.

    • Filter through a 0.45 µm PTFE syringe filter before injection.

  • Instrumentation & Conditions:

    • HPLC System: Standard HPLC with UV/PDA detector.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 20
      15.0 80
      17.0 80
      17.1 20

      | 20.0 | 20 |

  • Analysis:

    • Integrate the peak corresponding to this compound.

    • Calculate purity as the peak area of the main component divided by the total peak area of all components, expressed as a percentage (Area %).

    • Monitor for the appearance of new peaks over time in stability studies, particularly an earlier-eluting peak which could correspond to the more polar protodeboronated impurity.

Conclusion

This compound is a potent synthetic tool whose efficacy is directly tied to its purity. Its primary stability challenges—dehydration to boroxines, hydrolysis, and protodeboronation—are well-understood and can be effectively managed. By implementing the rigorous storage and handling protocols outlined in this guide, including refrigerated storage under an inert, dry atmosphere and protection from light, researchers can significantly extend the shelf-life and ensure the reliability of this critical reagent. Routine analytical verification via a stability-indicating HPLC method provides the ultimate quality control check, empowering scientists to proceed with confidence in their synthetic endeavors.

References

Methodological & Application

Application Notes & Protocols for the Suzuki-Miyaura Coupling of 4-Cyano-3,5-difluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 4-Cyano-3,5-difluorophenyl Moiety

The 4-cyano-3,5-difluorophenyl group is a valuable structural motif in modern medicinal chemistry and materials science. The incorporation of fluorine atoms can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The additional cyano group provides a versatile synthetic handle for further functionalization and introduces unique electronic properties. The Suzuki-Miyaura cross-coupling reaction is a paramount method for forging carbon-carbon bonds, and the use of 4-cyano-3,5-difluorophenylboronic acid as a coupling partner allows for the direct installation of this important moiety onto a wide range of molecular scaffolds.[1][2]

This guide provides an in-depth analysis of the application of this compound in Suzuki-Miyaura coupling, including a discussion of its reactivity, detailed experimental protocols, and strategies for overcoming potential challenges.

Understanding the Reactivity of this compound

The reactivity of this compound in Suzuki-Miyaura coupling is dictated by the strong electron-withdrawing nature of the two fluorine atoms and the cyano group. This electronic deficiency has several important consequences for the catalytic cycle.

Key Considerations:

  • Increased Lewis Acidity: The electron-withdrawing groups increase the Lewis acidity of the boron atom, which can facilitate the formation of the reactive boronate species required for the transmetalation step.

  • Propensity for Protodeboronation: A significant challenge with electron-deficient arylboronic acids is their increased susceptibility to base-catalyzed protodeboronation, a side reaction that cleaves the C–B bond and reduces the yield of the desired cross-coupled product.[3]

  • Transmetalation Step: While the formation of the boronate is facilitated, the overall rate of transmetalation can be influenced by the choice of base and solvent.

The key to a successful Suzuki-Miyaura coupling with this substrate lies in choosing reaction conditions that favor the productive catalytic cycle over the competing protodeboronation pathway. This often involves the use of highly active palladium catalysts and carefully selected bases and solvents.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (R¹-X), forming a Pd(II) intermediate.

  • Transmetalation: The organic group from the boronic acid (R²) is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.

  • Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the desired biaryl product (R¹-R²) and regenerating the active Pd(0) catalyst.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate R¹-Pd(II)L₂-X oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_diaryl R¹-Pd(II)L₂-R² transmetalation->pd_diaryl r2b R²B(OH)₂ (this compound) boronate [R²B(OH)₃]⁻ r2b->boronate + OH⁻ base Base (e.g., K₃PO₄) boronate->transmetalation reductive_elimination Reductive Elimination pd_diaryl->reductive_elimination reductive_elimination->pd0 product R¹-R² (Biaryl Product) reductive_elimination->product aryl_halide R¹-X (Aryl Halide) aryl_halide->oxidative_addition

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura coupling of this compound. Optimization may be necessary depending on the specific aryl halide used.

Protocol 1: General Procedure for Coupling with Aryl Bromides and Iodides

This protocol is suitable for more reactive aryl halides and employs standard Suzuki-Miyaura conditions.

Materials:

  • This compound (1.2 - 1.5 equivalents)

  • Aryl bromide or iodide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 equivalents)

  • Anhydrous and degassed solvent (e.g., Toluene, 1,4-Dioxane, DME)

  • Degassed aqueous solution of the base (if using an aqueous system)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • To a dry round-bottom flask or reaction vial, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol).

  • Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • Add the degassed solvent (e.g., 5 mL of Toluene).

  • In a separate vial, prepare a solution of the base (e.g., 2 mmol of K₂CO₃ in 2 mL of degassed water).

  • Add the base solution to the reaction mixture via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: High-Activity Catalyst System for Coupling with Aryl Chlorides and Electron-Rich Heterocycles

This protocol is recommended for less reactive coupling partners, such as aryl chlorides or certain electron-rich heterocyclic halides. The use of a more active catalyst system is crucial for achieving good yields.[4]

Materials:

  • This compound (1.5 equivalents)

  • Aryl chloride or heterocyclic halide (1.0 equivalent)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Buchwald-type ligand (e.g., SPhos, XPhos, 2-4 mol%)

  • Stronger base (e.g., K₃PO₄, 2-3 equivalents)

  • Anhydrous and degassed aprotic polar solvent (e.g., 1,4-Dioxane, t-Amyl alcohol)

  • Inert gas (Nitrogen or Argon)

  • Schlenk tube or similar reaction vessel for air-sensitive techniques

Procedure:

  • In a glovebox or under a stream of inert gas, add the aryl halide (1.0 mmol), this compound (1.5 mmol), palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol), ligand (e.g., SPhos, 0.02 mmol), and base (e.g., K₃PO₄, 2.0 mmol) to an oven-dried Schlenk tube.

  • Add the anhydrous, degassed solvent (e.g., 5 mL of 1,4-Dioxane) via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to the specified temperature (typically 100-120 °C) with vigorous stirring.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography.

Caption: A generalized workflow for a Suzuki-Miyaura coupling experiment.

Data Presentation: Representative Suzuki-Miyaura Couplings

While specific data for this compound is sparse in the literature, the following table presents data for the coupling of analogous difluorinated and cyanated phenylboronic acids to provide an indication of expected yields and effective reaction conditions.

Aryl Halide PartnerBoronic AcidCatalyst / Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
4-Bromotoluene3,5-Difluorophenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃ (2)Toluene/EtOH/H₂O1001294
4-Chloroanisole2,5-Difluorophenylboronic acidPd(OAc)₂ (2) / XPhos (4)K₃PO₄ (2)THF/H₂ORT0.5>95
4-Chlorobenzonitrile2,5-Difluorophenylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄ (2)Dioxane/H₂O1202488
Pyridine-2-sulfonyl fluoride4-Cyanophenylboronic acidPd(dppf)Cl₂ (10)Na₃PO₄ (3)Dioxane6518Modest
5-Bromosalicylic acid2,4-Difluorophenylboronic acidPdCl₂ (1)K₂CO₃ (2)DMF/H₂O75198

Note: The data in this table is compiled from various sources and represents typical yields for analogous systems. Actual yields with this compound may vary.[4][5][6]

Troubleshooting and Optimization

  • Low Yield: If the yield is low, consider increasing the catalyst loading, using a more active ligand (e.g., a Buchwald-type ligand), or a stronger base (e.g., Cs₂CO₃ or K₃PO₄). Ensure all reagents and solvents are anhydrous and properly degassed.

  • Protodeboronation: If significant protodeboronation is observed (formation of 1-cyano-2,4-difluorobenzene), consider using a less polar solvent, a milder base (such as KF), or lowering the reaction temperature. Alternatively, converting the boronic acid to its corresponding trifluoroborate salt or MIDA boronate can improve its stability.

  • Incomplete Reaction: For unreactive aryl chlorides, higher temperatures and longer reaction times may be necessary. Microwave irradiation can also be an effective technique for accelerating the reaction.

Conclusion

This compound is a highly valuable reagent for the synthesis of complex molecules in the pharmaceutical and materials science sectors. While its electron-deficient nature presents challenges such as a propensity for protodeboronation, these can be overcome with careful optimization of reaction conditions. The use of modern, highly active palladium catalyst systems is particularly beneficial for achieving high yields and broad substrate scope. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully employ this versatile building block in their synthetic endeavors.

References

reaction conditions for Suzuki coupling with 4-Cyano-3,5-difluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Suzuki-Miyaura Coupling of 4-Cyano-3,5-difluorophenylboronic Acid

Introduction: Navigating the Challenges of Electron-Deficient Coupling Partners

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its capacity to forge carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2] Its application in pharmaceutical and materials science is particularly profound, enabling the construction of complex molecular architectures. Biaryl scaffolds containing electron-withdrawing groups, such as cyano and fluoro substituents, are of high interest in drug development for their ability to modulate pharmacokinetic and pharmacodynamic properties.

However, the use of highly electron-deficient boronic acids, such as this compound, introduces specific and significant challenges. The strong inductive and resonance effects of the cyano and difluoro groups decrease the nucleophilicity of the ipso-carbon, which can lead to sluggish rates of transmetalation, a key step in the catalytic cycle.[3] Furthermore, these electron-deficient substrates are notably susceptible to a detrimental side reaction known as protodeboronation, where the carbon-boron bond is cleaved by a proton source, leading to yield loss.[4][5]

This guide provides a detailed exploration of the reaction conditions necessary to overcome these hurdles. As a senior application scientist, the focus here is not merely on presenting a protocol but on elucidating the chemical principles that govern the selection of each reaction component, thereby empowering researchers to optimize this challenging yet valuable transformation.

The Mechanistic Landscape: A Deeper Look

A successful Suzuki coupling hinges on the smooth execution of a three-stage catalytic cycle. Understanding how the electronics of this compound impact this cycle is crucial for rational protocol design.

The generally accepted mechanism involves a Pd(0)/Pd(II) cycle:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (or pseudohalide) bond, forming a Pd(II) complex. Electron-withdrawing groups on the aryl halide can accelerate this rate-limiting step.[5][6]

  • Transmetalation: This is the critical step for our substrate. The base activates the boronic acid to form a more nucleophilic boronate species (e.g., [Ar-B(OH)₃]⁻).[2][7] This boronate then transfers its organic group to the Pd(II) center, displacing the halide. The electron-deficient nature of our boronic acid can make this transfer inherently slow.

  • Reductive Elimination: The two organic partners on the Pd(II) center couple and are eliminated, regenerating the active Pd(0) catalyst and forming the desired biaryl product.

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_side Competing Pathway Pd(0)L2 Pd(0)L₂ (Active Catalyst) ArPd(II)XL2 Ar-Pd(II)(X)L₂ Pd(0)L2->ArPd(II)XL2 Ar-X OxAdd Oxidative Addition ArPd(II)Ar'L2 Ar-Pd(II)(Ar')L₂ ArPd(II)XL2->ArPd(II)Ar'L2 Ar'-B(OH)₂ + Base Transmetalation Transmetalation ArPd(II)Ar'L2->Pd(0)L2 Product Ar-Ar' (Product) ArPd(II)Ar'L2->Product RedElim Reductive Elimination Boronic_Acid Ar'-B(OH)₂ Side_Product Ar'-H Boronic_Acid->Side_Product H⁺ Source (e.g., H₂O, Base) Protodeboronation Protodeboronation Workflow start Start: Reagent Preparation setup Reaction Setup (Inert Atmosphere) start->setup reaction Heating & Stirring (e.g., 90°C, 12h) setup->reaction monitoring Monitor Progress (TLC / LC-MS) reaction->monitoring decision Reaction Complete? monitoring->decision decision->reaction No workup Aqueous Workup & Extraction decision->workup Yes purification Column Chromatography workup->purification analysis Characterization (NMR, MS) purification->analysis end End: Pure Product analysis->end

References

Application Notes & Protocols: 4-Cyano-3,5-difluorophenylboronic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multifunctional Building Block for Drug Discovery

In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the successful design and synthesis of novel therapeutic agents. Boronic acids and their derivatives have become indispensable tools, largely due to their versatile reactivity in palladium-catalyzed cross-coupling reactions, most notably the Nobel Prize-winning Suzuki-Miyaura reaction.[1][2][3] Among these reagents, 4-Cyano-3,5-difluorophenylboronic acid (CAS No. 861710-03-4) has emerged as a particularly valuable and multifunctional component for constructing complex drug candidates.

This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic applications of this compound. We will explore the unique physicochemical properties that make this reagent a "privileged" scaffold fragment, detail optimized protocols for its use in synthesis, and present case studies highlighting its role in the development of potent kinase inhibitors and covalent therapeutics.

The strategic placement of two fluorine atoms and a cyano group on the phenylboronic acid core imparts a unique combination of electronic, steric, and reactive properties. These features allow medicinal chemists to precisely modulate a compound's pharmacodynamic and pharmacokinetic profiles, making this reagent a cornerstone in programs targeting kinases, proteases, and other critical disease-related proteins.[1][4]

Key Physicochemical Properties and Rationale for Use

The utility of this compound stems from the synergistic effects of its constituent functional groups. Understanding these properties is crucial for rationally incorporating it into a drug design strategy.

  • Electronic Modulation : The two fluorine atoms and the cyano group are strongly electron-withdrawing. This significantly lowers the electron density of the aromatic ring, which can influence its reactivity in cross-coupling reactions and modulate the pKa of adjacent functionalities. In the context of a final drug molecule, this electron-deficient ring can participate in favorable non-covalent interactions, such as π-stacking or dipole interactions, within a protein's active site.[1]

  • Metabolic Stability : Fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability. The C-F bond is exceptionally strong, and its presence can block sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing the half-life and oral bioavailability of a drug candidate.

  • The Dual Role of the Cyano Group : The nitrile moiety is not merely a polar functional group; it serves a dual purpose that makes it highly attractive for drug design:

    • Hydrogen Bond Acceptor : The nitrogen lone pair of the cyano group acts as an effective hydrogen bond acceptor, enabling potent and specific interactions with donor residues (e.g., backbone N-H groups) in a protein target.[4][5] Its linear geometry and minimal steric bulk allow it to access confined spaces within a binding pocket.[4]

    • Electrophilic "Warhead" : The carbon atom of the nitrile is electrophilic and can serve as a reactive handle, or "warhead," for covalent inhibition. It can undergo nucleophilic attack by residues such as cysteine or serine in an enzyme's active site to form a stable, covalent adduct.[4][6] This strategy is increasingly employed to achieve high potency, prolonged duration of action, and to target proteins once considered "undruggable."[4][7]

G cluster_molecule This compound cluster_properties Key Medicinal Chemistry Properties A B(OH)₂ B Phenyl Ring A->B P1 Suzuki Coupling Handle (C-C Bond Formation) A->P1 C F B->C D F B->D E C≡N B->E P2 Metabolic Stability Electronic Modulation C->P2 D->P2 P3 Hydrogen Bond Acceptor Covalent Warhead E->P3 G cluster_workflow Optimized Suzuki Coupling Workflow A 1. Combine Reagents (Boronic Acid, Halide, Base) B 2. Add Pd Precatalyst (e.g., SPhos G3) A->B C 3. Establish Inert Atmosphere (N₂ or Ar Purge) B->C D 4. Add Degassed Solvent (Dioxane/H₂O) C->D E 5. Heat & Stir (40-80 °C, 1-4h) D->E F 6. Aqueous Work-up E->F G 7. Purification (Chromatography) F->G H Pure Biaryl Product G->H

References

Application Notes and Protocols: The Strategic Use of 4-Cyano-3,5-difluorophenylboronic Acid in the Synthesis of Advanced Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Fluorine in Modern Drug Discovery

In the landscape of contemporary pharmaceutical development, the strategic incorporation of fluorine into drug candidates has become a cornerstone of medicinal chemistry. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and overall pharmacokinetic profile.[1][2] This has led to a surge in the development of fluorinated building blocks, among which 4-cyano-3,5-difluorophenylboronic acid has emerged as a particularly valuable reagent for the synthesis of complex, biologically active molecules, most notably in the realm of oncology.

This application note provides a comprehensive guide to the utilization of this compound in pharmaceutical synthesis, with a focus on its application in the construction of biaryl scaffolds common in kinase inhibitors. We will delve into the causality behind experimental choices, provide a detailed, field-proven protocol for its use in Suzuki-Miyaura cross-coupling reactions, and present data in a clear, accessible format for researchers, scientists, and drug development professionals.

The Advantage of the 4-Cyano-3,5-difluorophenyl Moiety in Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapeutics. The 4-anilinoquinazoline and related heterocyclic scaffolds are prevalent in many approved and investigational kinase inhibitors.[1][3][4] The strategic introduction of a 4-cyano-3,5-difluorophenyl group onto these scaffolds can significantly enhance their potency and selectivity. The difluoro substitution pattern at the 3 and 5 positions can modulate the electronic properties of the phenyl ring, influencing key interactions within the ATP-binding pocket of the target kinase.[5] The cyano group can act as a hydrogen bond acceptor, further anchoring the inhibitor to the enzyme.

This compound serves as a versatile and efficient building block for introducing this key functionality via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is renowned for its mild conditions, high functional group tolerance, and the commercial availability of a wide array of boronic acids and palladium catalysts, making it a preferred method for carbon-carbon bond formation in pharmaceutical synthesis.[6]

Core Application: Synthesis of a Biaryl Pyrazolopyrimidine Intermediate for FGFR Kinase Inhibitors

Fibroblast growth factor receptors (FGFRs) are a family of receptor tyrosine kinases whose dysregulation is implicated in a variety of cancers.[7] Potent and selective FGFR inhibitors, such as AZD4547, often feature a biaryl core. The following section details a representative protocol for the synthesis of a key biaryl intermediate for an FGFR inhibitor, employing a Suzuki-Miyaura coupling between a halogenated pyrazolo[3,4-d]pyrimidine and this compound. This protocol is adapted from established methodologies for the synthesis of related kinase inhibitors.

Reaction Scheme:

G cluster_0 Suzuki-Miyaura Cross-Coupling Halogenated Pyrazolopyrimidine Halogenated Pyrazolopyrimidine Biaryl Product Biaryl Product Halogenated Pyrazolopyrimidine->Biaryl Product Pd Catalyst, Base, Solvent This compound This compound This compound->Biaryl Product

Caption: General scheme for the Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a detailed, step-by-step methodology for the palladium-catalyzed cross-coupling of a generic 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine with this compound.

Materials:

  • 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 eq)

  • This compound (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂) (0.05 eq)

  • Sodium carbonate (Na₂CO₃) (3.0 eq)

  • 1,4-Dioxane (anhydrous and degassed)

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and condenser

Procedure:

  • Inert Atmosphere: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 mmol, 1.0 eq) and this compound (1.2 mmol, 1.2 eq).

  • Reagent Addition: Add sodium carbonate (3.0 mmol, 3.0 eq) to the flask.

  • Catalyst Addition: Under a stream of nitrogen or argon, add Pd(dppf)Cl₂ (0.05 mmol, 0.05 eq).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (10 mL) and degassed water (2.5 mL) to the flask.

  • Degassing: Purge the reaction mixture with nitrogen or argon for 10-15 minutes.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring under an inert atmosphere.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (50 mL) and water (25 mL).

  • Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Washing: Combine the organic layers and wash with brine (50 mL), then dry over anhydrous sodium sulfate.

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Data Presentation: Typical Reaction Parameters

The following table summarizes typical quantitative data for the Suzuki-Miyaura coupling protocol described above. Yields and reaction times may vary depending on the specific substrates and reaction scale.

ComponentRoleMolar EquivalentsTypical Amount (for 1 mmol scale)
3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amineElectrophile1.0261.0 mg
This compoundNucleophile1.2219.5 mg
Pd(dppf)Cl₂Catalyst0.0540.8 mg
Sodium Carbonate (Na₂CO₃)Base3.0318.0 mg
1,4-DioxaneSolvent-10 mL
WaterCo-solvent-2.5 mL
Typical Yield --75-90%
Typical Reaction Time --2-4 hours

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental workflow for the synthesis and purification of the biaryl product.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Charge Reactants: - Halogenated Pyrazolopyrimidine - Boronic Acid - Base B Add Catalyst (under inert atmosphere) A->B C Add Degassed Solvents (Dioxane/Water) B->C D Purge with N₂/Ar C->D E Heat to 90-100 °C with Stirring D->E F Monitor by TLC/LC-MS E->F G Cool to RT & Dilute F->G H Liquid-Liquid Extraction G->H I Wash & Dry Organic Layer H->I J Purify by Column Chromatography I->J

Caption: Experimental workflow from setup to purification.

Conclusion and Future Perspectives

This compound is a powerful and versatile building block for the synthesis of complex pharmaceutical intermediates, particularly in the development of kinase inhibitors. The protocol detailed herein provides a robust and reproducible method for its application in Suzuki-Miyaura cross-coupling reactions, enabling the efficient construction of highly functionalized biaryl scaffolds. The strategic incorporation of the 4-cyano-3,5-difluorophenyl moiety can lead to significant improvements in the biological activity of drug candidates. As the demand for more potent and selective targeted therapies continues to grow, the importance of such specialized building blocks in accelerating drug discovery and development is undeniable.

References

Application Notes and Protocols for the Synthesis of Biphenyl Compounds using 4-Cyano-3,5-difluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Biphenyls

Biphenyl scaffolds are a cornerstone in modern chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and advanced materials. The strategic introduction of fluorine atoms and cyano groups into the biphenyl framework can profoundly influence a molecule's physicochemical and biological properties. Fluorination is known to enhance metabolic stability, binding affinity, and lipophilicity, making it a powerful tool in drug design.[1] The 4-cyano-3,5-difluorophenyl moiety, in particular, offers a unique combination of a rigid, electron-poor aromatic system with a polar cyano group, making it a highly valuable building block for creating novel compounds with tailored properties.

This guide provides a comprehensive overview of the synthesis of biphenyl compounds utilizing 4-Cyano-3,5-difluorophenylboronic acid via the Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic underpinnings of this powerful C-C bond-forming reaction, provide detailed, field-tested protocols, and discuss the applications of the resulting biphenyl structures.

Reaction Mechanisms and Scientific Principles: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a Nobel Prize-winning methodology that has become indispensable in synthetic chemistry for its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids.[2] The reaction facilitates the formation of a carbon-carbon bond between an organoboron compound (e.g., this compound) and an organohalide in the presence of a palladium catalyst and a base.

The catalytic cycle, as illustrated below, involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is often the rate-determining step and is facilitated by the presence of a base, which activates the boronic acid.

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired biphenyl product and regenerating the Pd(0) catalyst.

The presence of the electron-withdrawing fluorine atoms on the boronic acid can influence the transmetalation step. Fluoride ions, often present from the base (e.g., CsF or KF), can play a complex role, both favoring and disfavoring the reaction at different stages.[3]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X(L_n) Pd0->ArPdX OxAdd Oxidative Addition ArPdAr_prime Ar-Pd(II)-Ar'(L_n) ArPdX->ArPdAr_prime Transmetalation Transmetalation ArPdAr_prime->Pd0 RedElim Reductive Elimination Product Ar-Ar' ArPdAr_prime->Product BoronicAcid Ar'B(OR)₂ + Base ArylHalide Ar-X

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocols for the Synthesis of Biphenyl Compounds

The following protocols are designed to be a robust starting point for researchers. Optimization of reaction conditions, particularly the choice of catalyst, ligand, base, and solvent, may be necessary for specific substrates to achieve optimal yields.

Representative Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol is a generalized procedure adaptable for a range of aryl bromides.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Typical Quantity (1 mmol scale)Molar Equivalents
Aryl BromideSubstrate-dependent-1.0 mmol1.0
This compound861710-03-4182.921.2 mmol (219.5 mg)1.2
Palladium(II) Acetate (Pd(OAc)₂)3375-31-3224.500.02 mmol (4.5 mg)0.02
Buchwald Ligand (e.g., SPhos)657408-07-6410.510.04 mmol (16.4 mg)0.04
Potassium Phosphate, tribasic (K₃PO₄)7778-53-2212.272.0 mmol (424.5 mg)2.0
1,4-Dioxane (anhydrous)123-91-188.115 mL-
Water (degassed)7732-18-518.021 mL-

Experimental Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), Palladium(II) Acetate (0.02 mmol), SPhos (0.04 mmol), and potassium phosphate (2.0 mmol).

  • Inert Atmosphere: Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

  • Reaction: Stir the reaction mixture vigorously and heat to 80-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours depending on the reactivity of the aryl bromide.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (25 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired biphenyl compound.

Experimental_Workflow start Start setup Reaction Setup: - Aryl Bromide - Boronic Acid - Catalyst & Ligand - Base start->setup inert Establish Inert Atmosphere setup->inert solvent Add Solvents (Dioxane/Water) inert->solvent react Heat and Stir (80-100 °C) solvent->react monitor Monitor Reaction (TLC/LC-MS) react->monitor monitor->react Incomplete workup Work-up: - Cool to RT - Dilute with EtOAc/Water monitor->workup Complete extract Extract with Ethyl Acetate workup->extract wash Wash with Brine and Dry extract->wash purify Concentrate and Purify (Chromatography) wash->purify end End: Pure Biphenyl Product purify->end

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Low or No Yield Inactive catalyst, insufficient base, poor quality of reagents or solvents.Ensure the palladium catalyst is active (a fresh bottle is recommended). Use anhydrous and degassed solvents. Ensure the base is of high purity and finely powdered. Consider a different catalyst/ligand combination (e.g., Pd(PPh₃)₄ with Na₂CO₃).
Protodeboronation The boronic acid is unstable under the reaction conditions, especially with strongly basic conditions or prolonged heating.Use a milder base such as K₃PO₄ or CsF.[4] Lower the reaction temperature and shorten the reaction time. Consider using a two-phase solvent system to minimize the time the boronic acid spends in the aqueous basic phase.
Homocoupling of Aryl Halide Slow transmetalation step.Increase the amount of boronic acid (up to 2.0 equivalents). Ensure efficient stirring. Consider a more active ligand that promotes transmetalation.
Impure Product Incomplete reaction, side reactions, or difficult separation from byproducts.Optimize the reaction time to ensure full conversion of the starting material. Adjust the solvent system for column chromatography to improve separation. Recrystallization of the final product may be necessary to achieve high purity.

Applications and Case Studies

Biphenyl compounds derived from this compound are of significant interest in both materials science and drug discovery due to their unique electronic and structural features.

  • Liquid Crystals and OLEDs: The rigid biphenyl core, combined with the electron-withdrawing cyano and difluoro groups, makes these compounds excellent candidates for the development of liquid crystalline materials and organic light-emitting diodes (OLEDs).[3][5] The high polarity and thermal stability imparted by these functional groups are desirable properties for these applications.

  • Medicinal Chemistry: In drug discovery, the 4-cyano-3,5-difluorobiphenyl moiety can serve as a key pharmacophore. The fluorine atoms can enhance binding to target proteins and improve metabolic stability, while the cyano group can act as a hydrogen bond acceptor or a handle for further functionalization. While specific examples of drugs containing this exact moiety are not widely reported, the general class of fluorinated biphenyls has shown a wide range of biological activities, including anti-inflammatory and antimicrobial properties.[6]

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling the reagents.

  • Handling Reagents: this compound and its derivatives should be handled in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Palladium Catalysts: Palladium compounds are toxic and should be handled with care.

  • Solvents: The organic solvents used in this protocol are flammable and should be kept away from ignition sources.

  • Waste Disposal: Dispose of all chemical waste in accordance with local regulations.

References

Protocol for Cross-Coupling Reactions with 4-Cyano-3,5-difluorophenylboronic Acid: An Application Note for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the 2,6-Difluoro-4-cyanophenyl Moiety

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms and cyano groups into molecular scaffolds is a proven strategy for modulating a compound's physicochemical and biological properties. The 2,6-difluoro-4-cyanophenyl structural motif, accessible through cross-coupling reactions with 4-cyano-3,5-difluorophenylboronic acid, offers a unique combination of electronic features. The gem-difluoro substitution flanking the point of coupling provides steric influence and can enhance metabolic stability, while the electron-withdrawing nature of both the fluorine atoms and the para-cyano group significantly impacts the electronic character of the resulting biaryl system. This makes this compound a highly valuable building block for the synthesis of novel pharmaceuticals, agrochemicals, and functional materials.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in palladium-catalyzed cross-coupling reactions, with a primary focus on the Suzuki-Miyaura reaction. We will delve into the mechanistic rationale behind protocol choices, provide detailed experimental procedures, and offer insights into troubleshooting and optimization.

Scientific Rationale and Mechanistic Considerations

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C(sp²)–C(sp²) bonds. The reaction proceeds via a catalytic cycle involving a palladium complex, which orchestrates the coupling of an organoboron species with an organic halide or triflate.

Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Complex (Ar-Pd(II)-X)L₂ Pd0->OxAdd Oxidative Addition Product Ar-Ar' (Product) Transmetalation_Complex Transmetalation Intermediate (Ar-Pd(II)-Ar')L₂ OxAdd->Transmetalation_Complex Transmetalation Transmetalation_Complex->Pd0 Reductive Elimination X_ion X⁻ Transmetalation_Complex->X_ion BOH3_ion B(OH)₃ Transmetalation_Complex->BOH3_ion ArX Ar-X (Aryl Halide) ArX->OxAdd Boronic Ar'-B(OH)₃⁻ (Activated Boronic Acid) Boronic->Transmetalation_Complex Base Base Workflow Setup 1. Reaction Setup (Add reagents to flask) Inert 2. Inert Atmosphere (Evacuate and backfill with N₂/Ar) Setup->Inert Solvent 3. Add Degassed Solvent Inert->Solvent Heat 4. Heat and Stir (Monitor by TLC/LC-MS) Solvent->Heat Workup 5. Aqueous Workup (Cool, dilute, extract) Heat->Workup Purify 6. Purification (Column Chromatography) Workup->Purify Product Pure Biaryl Product Purify->Product

Application Notes and Protocols: 4-Cyano-3,5-difluorophenylboronic Acid as a Strategic Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorine and Cyano Moieties in Arylboronic Acids

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the judicious incorporation of fluorine atoms and cyano groups into molecular scaffolds is a well-established strategy for modulating physicochemical and biological properties. 4-Cyano-3,5-difluorophenylboronic acid has emerged as a highly valuable building block, offering a unique combination of electronic features that render it a superior coupling partner in a variety of cross-coupling reactions.

The two fluorine atoms positioned meta to the boronic acid and ortho to the cyano group exert a strong inductive electron-withdrawing effect. This electronic modulation enhances the reactivity and can influence the selectivity of the boronic acid in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2] The cyano group further amplifies this effect and provides a versatile functional handle for subsequent synthetic transformations. These structural attributes make this compound an essential reagent for accessing complex, highly functionalized biaryl structures that are often key components of active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials.[1][3][4]

This guide provides an in-depth exploration of this compound as a synthetic tool, complete with detailed experimental protocols, mechanistic insights, and data presentation to empower researchers in their synthetic endeavors.

Physicochemical and Safety Data

A thorough understanding of a reagent's properties is foundational to its effective and safe use in any synthetic protocol.

PropertyValueSource(s)
CAS Number 861710-03-4[5]
Molecular Formula C₇H₄BF₂NO₂[5]
Molecular Weight 182.92 g/mol [5]
Appearance White to off-white solid/crystalline powder[3]
Melting Point >300 °C[3]
Hazard Statements Irritant. May be harmful if swallowed, in contact with skin, or if inhaled.[5]
Storage Store at room temperature in a dry, well-ventilated place.[6]

Note: It is imperative to consult the full Safety Data Sheet (SDS) from the supplier before handling this reagent. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a paramount carbon-carbon bond-forming transformation in organic synthesis, celebrated for its mild conditions and broad functional group tolerance.[7] It involves the palladium-catalyzed reaction between an organoboron compound (e.g., a boronic acid) and an organohalide or triflate.[7]

Mechanistic Rationale: Why this compound Excels

The efficacy of the Suzuki-Miyaura coupling is governed by a well-understood catalytic cycle. The electron-deficient nature of the 4-cyano-3,5-difluorophenyl ring plays a crucial role in the transmetalation step. The strong electron-withdrawing properties of the fluorine and cyano substituents increase the Lewis acidity of the boron atom, which is thought to facilitate the formation of the boronate species (Ar-B(OH)₃⁻) upon reaction with the base. This activated boronate more readily transfers its aryl group to the palladium center, often leading to faster reaction rates and higher yields compared to electron-rich or neutral phenylboronic acids.

However, a critical consideration for polyfluorinated arylboronic acids is their susceptibility to a competitive side reaction known as protodeboronation, where the carbon-boron bond is cleaved by a proton source.[3] The choice of base and reaction conditions is therefore a delicate balance between promoting the desired transmetalation and minimizing this undesired pathway.

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-X Ln OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar Ar-Pd(II)-Ar' Ln Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Product Ar-Ar' (Biaryl Product) RedElim->Product ArX Ar-X (Organohalide) ArX->OxAdd ArBOH Ar'-B(OH)₂ (Boronic Acid) Boronate [Ar'-B(OH)₃]⁻ ArBOH->Boronate Base Base (e.g., K₂CO₃) Base->Boronate Boronate->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocols: Harnessing the Power of this compound

The following protocols are designed as robust starting points for researchers. Optimization may be necessary depending on the specific aryl halide partner.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Aryl Bromides

This protocol is adapted from established methodologies for the coupling of difluorophenylboronic acids with aryl bromides and is expected to provide high yields for a range of substrates.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Base, e.g., Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Solvent system: Toluene/Ethanol/Water (e.g., 4:1:1 mixture, 5 mL)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask or oven-dried vial with septum)

  • Solvents for workup and purification (e.g., Ethyl acetate, brine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and the palladium catalyst (0.03 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 4 mL Toluene and 1 mL Ethanol) via syringe.

  • Base Addition: In a separate vial, dissolve the base (2.0 mmol K₂CO₃) in degassed water (1 mL). Add this aqueous solution to the reaction mixture via syringe.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure biaryl product.

Experimental Workflow Visualization

Workflow cluster_prep Reaction Setup cluster_reaction Execution & Monitoring cluster_workup Workup & Purification A 1. Add Reagents: Aryl Halide, Boronic Acid, Pd Catalyst to Flask B 2. Establish Inert Atmosphere (Ar/N₂) A->B C 3. Add Degassed Solvents B->C D 4. Add Aqueous Base Solution C->D E 5. Heat & Stir (e.g., 80-100 °C) D->E F 6. Monitor Progress (TLC / LC-MS) E->F G 7. Cool & Quench (Water/EtOAc) F->G H 8. Extraction G->H I 9. Wash & Dry H->I J 10. Concentrate I->J K 11. Purify (Column Chromatography) J->K

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.

Protocol 2: Microwave-Assisted Coupling with Aryl Chlorides

Aryl chlorides are often more challenging substrates due to the strength of the C-Cl bond. Microwave irradiation can significantly accelerate the reaction, and more specialized catalyst systems are often required. This protocol provides a starting point for these more demanding couplings.

Materials:

  • Aryl chloride (0.5 mmol, 1.0 equiv)

  • This compound (0.75 mmol, 1.5 equiv)

  • Palladium catalyst/ligand system, e.g., Pd₂(dba)₃ (2 mol%) and a Buchwald ligand like XPhos (5 mol%)

  • Base, e.g., Potassium phosphate (K₃PO₄) (1.5 mmol, 3.0 equiv)

  • Anhydrous solvent, e.g., 1,4-Dioxane or t-Amyl alcohol (3 mL)

  • Microwave reaction vial with a stir bar

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the aryl chloride, this compound, palladium precatalyst, ligand, and base to a microwave reaction vial.

  • Solvent Addition: Add the anhydrous, degassed solvent.

  • Sealing: Securely seal the vial with a cap.

  • Reaction Execution: Place the vial in a microwave reactor. Heat the mixture to the specified temperature (e.g., 120-150 °C) for the designated time (e.g., 20-60 minutes).

  • Work-up and Purification: After the reaction is complete and the vial has cooled to room temperature, follow the work-up and purification steps as outlined in Protocol 1.

Causality in Experimental Design: Justifying Your Choices

  • Choice of Catalyst and Ligand: For standard couplings with aryl bromides, a simple catalyst like Pd(PPh₃)₄ is often sufficient. For more challenging substrates like aryl chlorides or electron-rich systems, more active catalysts are required. Buchwald-type ligands (e.g., XPhos, SPhos) are electron-rich and bulky, which promotes the oxidative addition and reductive elimination steps of the catalytic cycle, leading to higher efficiency.

  • Choice of Base: The base is crucial for activating the boronic acid. Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used. K₃PO₄ is a stronger base and is often effective for difficult couplings. The choice of base can also influence the rate of protodeboronation; therefore, screening different bases may be necessary for optimization.[3]

  • Choice of Solvent: A mixture of an organic solvent (like toluene, dioxane, or THF) and water is common. The water is necessary to dissolve the inorganic base, while the organic solvent solubilizes the coupling partners and catalyst. Anhydrous conditions are typically used for more sensitive catalyst systems, especially in microwave-assisted reactions.

Conclusion

This compound is a powerful and versatile building block for modern organic synthesis. Its unique electronic properties, conferred by the difluoro and cyano substituents, make it an excellent substrate for Suzuki-Miyaura cross-coupling reactions, enabling the efficient synthesis of complex biaryl compounds. The protocols and insights provided in this guide offer a solid foundation for researchers to incorporate this valuable reagent into their synthetic strategies, paving the way for innovations in medicinal chemistry and materials science.

References

Application Note: The Convergence of Novel Materials and Advanced Sensors in Accelerating Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The landscape of drug discovery and development is undergoing a paradigm shift, driven by innovations in materials science and sensor technology. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on leveraging novel materials and advanced sensors to enhance therapeutic efficacy, improve preclinical screening, and enable personalized medicine. We will explore the synthesis and application of key material classes—including polymeric nanoparticles, stimuli-responsive hydrogels, and metal-organic frameworks (MOFs)—for targeted drug delivery and controlled release. Furthermore, we will detail the fabrication and implementation of advanced electrochemical biosensors for high-throughput screening and real-time monitoring. This guide is structured to provide not only step-by-step protocols but also the underlying scientific principles and field-proven insights to empower researchers to innovate with confidence.

Introduction: A New Era in Pharmaceutical R&D

Novel Materials for Targeted and Controlled Drug Delivery

The ability to deliver a therapeutic agent to a specific location in the body and control its release over time is a central goal of advanced drug delivery.[8] This section details the synthesis and application of three transformative classes of materials.

Polymeric Nanoparticles: Precision Engineering for Systemic Delivery

Poly(lactic-co-glycolic acid) (PLGA) nanoparticles are one of the most well-established platforms for drug delivery, owing to their biodegradability and biocompatibility.[9][10] The emulsification-solvent evaporation method is a widely used technique for encapsulating hydrophobic drugs within a PLGA matrix.

Causality Behind Experimental Choices: This method is chosen for its ability to produce nanoparticles with a narrow size distribution and high encapsulation efficiency. The use of a surfactant like polyvinyl alcohol (PVA) is critical to stabilize the emulsion and prevent particle aggregation during synthesis.[9][10] The choice of an organic solvent like dichloromethane (DCM) is based on its volatility and its ability to dissolve both the polymer and the hydrophobic drug.[9]

Protocol 1: Synthesis of PLGA Nanoparticles via Single Emulsion-Solvent Evaporation

Objective: To encapsulate a hydrophobic drug (e.g., Doxorubicin) in PLGA nanoparticles.

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Doxorubicin (or other hydrophobic drug)

  • Dichloromethane (DCM)

  • Polyvinyl alcohol (PVA)

  • Deionized (DI) water

  • Beakers, magnetic stirrer, sonicator, centrifuge, ice bath

Methodology:

  • Preparation of the Organic Phase:

    • Weigh 250 mg of PLGA and a predetermined amount of the hydrophobic drug.

    • Dissolve both components in 5 ml of DCM in a glass beaker. This solution constitutes the organic phase.

    • Store at 4°C until use.[9]

  • Preparation of the Aqueous Phase:

    • Prepare a 1% (w/v) PVA solution by dissolving 1 g of PVA in 100 ml of DI water.[9]

    • Heat the mixture to approximately 85°C with stirring until the PVA is completely dissolved.

    • Allow the solution to cool to room temperature. This will serve as the continuous phase and surfactant.

  • Emulsification:

    • Add the organic phase dropwise to the aqueous PVA solution under vigorous magnetic stirring.

    • Place the resulting mixture in an ice bath.

    • Sonicate the emulsion using a probe sonicator. The sonication probe should be immersed about 1 cm into the liquid.[9] A typical sonication routine is 1 second on, 3 seconds off, for a total of 3-5 minutes.[9] This high-energy process breaks the organic phase into nanoscale droplets.

  • Solvent Evaporation:

    • Immediately following sonication, place the emulsion on a magnetic stirrer at room temperature and stir for several hours to allow the DCM to evaporate.[10] This process hardens the PLGA droplets into solid nanoparticles.

  • Nanoparticle Collection and Purification:

    • Centrifuge the nanoparticle suspension to separate larger aggregates (e.g., 8000 rpm for 3 minutes).[9]

    • Collect the supernatant and centrifuge at a higher speed (e.g., 12,000 rpm for 5 minutes) to pellet the nanoparticles.[9]

    • Wash the nanoparticle pellet with DI water three times to remove residual PVA and unencapsulated drug.[10]

    • The purified nanoparticles can be resuspended for immediate use or lyophilized for long-term storage.

Data Presentation: Expected Nanoparticle Characteristics

ParameterTypical ValueSignificance
Particle Size (Z-average) 100 - 400 nmInfluences biodistribution and cellular uptake.
Polydispersity Index (PDI) < 0.2Indicates a narrow, uniform size distribution.
Zeta Potential -15 to -30 mVNegative charge prevents aggregation and influences circulation time.
Encapsulation Efficiency > 70%High efficiency minimizes drug waste and improves therapeutic payload.

Diagram: Workflow for PLGA Nanoparticle Synthesis

G cluster_prep Phase Preparation cluster_process Nanoparticle Formation cluster_purify Purification Organic_Phase 1. Prepare Organic Phase (PLGA + Drug in DCM) Emulsification 3. Emulsification (Sonication) Organic_Phase->Emulsification Aqueous_Phase 2. Prepare Aqueous Phase (PVA in Water) Aqueous_Phase->Emulsification Evaporation 4. Solvent Evaporation (Stirring) Emulsification->Evaporation Centrifugation 5. Centrifugation & Washing Evaporation->Centrifugation Final_Product Final Nanoparticle Suspension Centrifugation->Final_Product

Caption: Workflow of PLGA nanoparticle synthesis via emulsion-solvent evaporation.

Stimuli-Responsive Hydrogels: "Smart" Delivery on Demand

Stimuli-responsive or "smart" hydrogels are three-dimensional polymer networks that can undergo significant volume changes in response to specific environmental triggers, such as pH, temperature, or enzymes.[11][12][13] This property makes them ideal for creating drug delivery systems that release their payload in a controlled, site-specific manner.[12] For example, pH-responsive hydrogels can be designed to release a drug in the slightly acidic microenvironment of a tumor or at a specific location in the gastrointestinal tract.[11][14][15]

Causality Behind Experimental Choices: The polymerization of acrylic acid into the hydrogel network imparts pH sensitivity. At low pH, the carboxylic acid groups are protonated, leading to a collapsed hydrogel state.[11] As the pH increases to neutral or basic conditions (e.g., in the intestines or tumor microenvironment), these groups deprotonate, causing electrostatic repulsion between the polymer chains, leading to swelling and drug release.[11][12][15]

Protocol 2: Preparation of a pH-Responsive Hydrogel for Controlled Drug Release

Objective: To synthesize a pH-sensitive hydrogel and demonstrate its pH-dependent swelling and drug release properties.

Materials:

  • Acrylic acid (AA)

  • N,N'-methylenebis(acrylamide) (MBA) (crosslinker)

  • Ammonium persulfate (APS) (initiator)

  • Model drug (e.g., Methylene Blue)

  • Phosphate buffered saline (PBS) at pH 1.2 and pH 7.4

  • Nitrogen gas source

  • UV-Vis Spectrophotometer

Methodology:

  • Monomer Solution Preparation:

    • In a reaction vessel, dissolve a specific amount of acrylic acid and the model drug in deionized water.

    • Add the crosslinker (MBA) to the solution. The concentration of MBA will determine the crosslink density and thus the mechanical properties and swelling ratio of the hydrogel.

    • Purge the solution with nitrogen gas for 15-20 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.

  • Polymerization:

    • Add the initiator (APS) to the monomer solution to initiate the free-radical polymerization.

    • Allow the reaction to proceed at a controlled temperature (e.g., 60°C) for several hours until a solid hydrogel is formed.

  • Purification and Drug Loading (Post-loading method):

    • Cut the resulting hydrogel into discs of uniform size.

    • Wash the hydrogel discs extensively with DI water for several days to remove any unreacted monomers, initiator, and crosslinker.

    • To load the drug, immerse the purified hydrogels in a concentrated solution of the model drug for 24-48 hours until swelling equilibrium is reached.

  • Swelling Study:

    • Dry the drug-loaded hydrogel discs to a constant weight (Wd).

    • Immerse separate discs in PBS at pH 1.2 and pH 7.4.

    • At regular time intervals, remove the hydrogels, blot excess surface water, and weigh them (Ws).

    • Calculate the swelling ratio: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100.

  • In Vitro Drug Release Study:

    • Place a drug-loaded hydrogel disc in a known volume of release medium (PBS at pH 1.2 and pH 7.4) at 37°C with gentle agitation.[15]

    • At predetermined time points, withdraw a small aliquot of the release medium and replace it with fresh medium to maintain sink conditions.[15]

    • Measure the concentration of the released drug in the aliquot using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength.

    • Calculate the cumulative percentage of drug released over time.

Diagram: Mechanism of pH-Responsive Drug Release

G cluster_low_ph Low pH (e.g., Stomach, pH 1.2) cluster_high_ph High pH (e.g., Intestine, pH 7.4) Low_pH Collapsed Hydrogel Drug_Low Drug Trapped High_pH Swollen Hydrogel Low_pH->High_pH pH Increase Release Release High_pH->Release Drug_High Drug Released Release->Drug_High

Caption: pH-triggered swelling and drug release from a smart hydrogel.

Metal-Organic Frameworks (MOFs): Crystalline Porosity for High Drug Loading

Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters coordinated to organic ligands.[10][16][17] Their exceptionally high surface area, tunable pore size, and biocompatibility make them highly promising candidates for drug delivery.[10][15] Zeolitic Imidazolate Framework-8 (ZIF-8), composed of zinc ions and 2-methylimidazole, is particularly attractive due to its facile synthesis and pH-responsive degradation in acidic environments, such as those found in tumors.[18]

Causality Behind Experimental Choices: The one-pot synthesis method is efficient for encapsulating drugs during the formation of the MOF structure.[17] The drug molecules are entrapped within the growing crystals.[17] The choice of methanol as a solvent is due to its ability to dissolve both the zinc salt and the imidazole linker, facilitating the self-assembly process. The pH-sensitive nature of ZIF-8 is key to its function; the framework is stable at physiological pH but disassembles in acidic conditions, triggering the release of the encapsulated drug.[18]

Protocol 3: One-Pot Synthesis and Drug Loading of ZIF-8 Nanoparticles

Objective: To synthesize Doxorubicin-loaded ZIF-8 nanoparticles (DOX@ZIF-8).

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • 2-methylimidazole

  • Doxorubicin hydrochloride (DOX)

  • Methanol

  • Centrifuge, sonicator

Methodology:

  • Solution Preparation:

    • Prepare a methanol solution of zinc nitrate. For example, dissolve 1.86 g of zinc nitrate in 50 mL of methanol.[5][19]

    • Prepare a separate methanol solution of 2-methylimidazole and the drug. For example, dissolve 4.1 g of 2-methylimidazole and 15 mg of DOX in 50 mL of methanol.[5][19]

  • ZIF-8 Formation and Drug Encapsulation:

    • Slowly add the zinc nitrate solution to the 2-methylimidazole/DOX solution under vigorous stirring at room temperature.[19]

    • A milky suspension will form almost immediately, indicating the rapid formation of ZIF-8 nanoparticles encapsulating the DOX.

    • Continue stirring for a set period (e.g., 1-2 hours) to ensure the completion of the reaction.

  • Purification:

    • Collect the DOX@ZIF-8 nanoparticles by centrifugation (e.g., 9000 rpm for 15 minutes).

    • Wash the particles several times with fresh methanol to remove unreacted precursors and surface-adsorbed DOX.

    • Dry the resulting powder under vacuum.

  • Drug Loading and Release Analysis:

    • Loading Efficiency: To determine the amount of encapsulated drug, dissolve a known weight of the dried DOX@ZIF-8 in an acidic buffer to break down the framework. Measure the DOX concentration using UV-Vis spectrophotometry and compare it to the initial amount of drug used.

    • Release Profile: Disperse the DOX@ZIF-8 nanoparticles in buffer solutions of different pH values (e.g., pH 7.4 and pH 5.0).[20] At various time points, centrifuge the samples, collect the supernatant, and measure the DOX concentration to determine the cumulative release.[18][20]

Advanced Sensors for High-Throughput Screening and Diagnostics

The ability to rapidly screen large libraries of compounds and detect disease biomarkers at low concentrations is crucial for modern drug development.[21] Electrochemical biosensors offer a powerful platform for these applications due to their high sensitivity, low cost, and potential for miniaturization.

Causality Behind Experimental Choices: Screen-printed carbon electrodes (SPCEs) are chosen for their low cost, disposability, and suitability for mass production, which are essential for high-throughput applications. The three-electrode system (working, reference, and counter electrodes) provides a stable and reproducible electrochemical measurement. Modifying the working electrode surface with specific biorecognition elements (e.g., enzymes, antibodies, aptamers) imparts selectivity for the target analyte.

Protocol 4: Fabrication of a Screen-Printed Electrochemical Biosensor for Drug Screening

Objective: To fabricate a basic screen-printed carbon electrode (SPCE) and outline its modification for biosensing applications.

Materials:

  • Polyester or PVC sheets (substrate)

  • Carbon ink

  • Silver/Silver Chloride (Ag/AgCl) ink

  • Insulating ink/tape

  • Screen-printing machine or manual squeegee

  • Custom-designed stencils (masks) for each layer

  • Curing oven

Methodology:

  • Substrate Preparation:

    • Clean the surface of the polyester/PVC substrate to ensure good adhesion of the inks.

  • Printing the Conductive Tracks and Reference Electrode:

    • Place the first stencil, designed for the Ag/AgCl layer, onto the substrate.

    • Apply the Ag/AgCl ink over the stencil using a squeegee to print the reference electrode and conductive paths.

    • Cure the printed layer in an oven according to the ink manufacturer's specifications (e.g., 60°C for 30 minutes).

  • Printing the Working and Counter Electrodes:

    • Align the second stencil, designed for the carbon layer, over the substrate.

    • Apply the carbon ink to print the working and counter electrodes.

    • Cure the carbon layer in the oven.

  • Applying the Insulating Layer:

    • Align the third stencil for the insulating layer. This layer defines the active area of the electrodes and protects the conductive tracks.

    • Apply the insulating ink and cure. Alternatively, a protective sticky tape can be precisely cut and applied.

  • Surface Modification for Biosensing (General Principle):

    • The fabricated SPCE is now a platform for a biosensor. To make it selective for a specific analyte (e.g., a disease biomarker or a drug target), the working electrode surface must be modified.

    • This typically involves the immobilization of a biorecognition element. For example, an enzyme like glucose oxidase can be drop-casted for glucose sensing, or a specific antibody can be attached to detect a protein antigen.

    • This functionalization step is highly specific to the desired application and often involves surface activation and cross-linking chemistry.

  • Electrochemical Detection:

    • Connect the fabricated SPCE to a potentiostat.

    • Apply a small droplet of the sample solution containing the analyte onto the three-electrode system.

    • Perform an electrochemical measurement (e.g., Cyclic Voltammetry, Differential Pulse Voltammetry). The resulting electrical signal (e.g., peak current) will be proportional to the concentration of the analyte.

Diagram: Components of a Screen-Printed Electrochemical Biosensor

G cluster_substrate Substrate & Connections WE Working Electrode (Carbon) - Site of electrochemical reaction - Modified with biorecognition element CE Counter Electrode (Carbon) - Completes the electrical circuit RE Reference Electrode (Ag/AgCl) - Provides a stable potential reference Insulator Insulating Layer (Defines electrode area) RE->Insulator Substrate Flexible Substrate (e.g., PVC) Insulator->Substrate Contacts Conductive Contacts to Potentiostat Substrate->Contacts

Caption: Key components of a three-electrode screen-printed biosensor.

Conclusion and Future Perspectives

The integration of novel materials and advanced sensors is fundamentally reshaping the drug development landscape. Engineered nanoparticles, smart hydrogels, and porous MOFs provide unprecedented control over drug delivery, enhancing therapeutic outcomes while reducing side effects. In parallel, sensitive and scalable biosensors are accelerating the discovery and validation of new drug candidates. The protocols and principles outlined in this application note serve as a foundational guide for harnessing these powerful technologies. Future advancements will likely focus on the development of multi-functional theranostic platforms—which combine diagnostic sensing and therapeutic delivery in a single system—and the integration of artificial intelligence for predictive material design and sensor data analysis. As these technologies mature, they will continue to drive the development of safer, more effective, and personalized medicines.

References

Troubleshooting & Optimization

improving yield in Suzuki reactions with 4-Cyano-3,5-difluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Suzuki Reactions with 4-Cyano-3,5-difluorophenylboronic Acid

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving this compound. This guide is designed for researchers, chemists, and drug development professionals who are navigating the unique challenges posed by this electron-deficient organoboron reagent. Here, we address common experimental issues in a question-and-answer format, grounded in mechanistic principles and field-proven solutions.

Introduction: The Challenge of Electron-Deficient Boronic Acids

This compound is a valuable building block for introducing a highly functionalized phenyl ring into target molecules. However, the strong electron-withdrawing nature of the cyano (-CN) and fluoro (-F) groups significantly alters its reactivity profile compared to simpler arylboronic acids. These electronic effects decrease the nucleophilicity of the ipso-carbon attached to boron and increase the susceptibility of the C-B bond to premature cleavage, a process known as protodeboronation.[1][2][3] Consequently, achieving high yields requires careful optimization of the catalyst system, base, and reaction conditions.

Frequently Asked Questions & Troubleshooting Guide

Q1: My Suzuki reaction with this compound is resulting in low or no yield. What are the primary causes?

Low yield is the most common issue and can stem from several factors, often related to the electronically demanding nature of your boronic acid.

Root Cause Analysis:

  • Inefficient Oxidative Addition: If your coupling partner is an electron-rich or sterically hindered aryl chloride or bromide, the initial oxidative addition step to the Pd(0) center can be sluggish. This is often the rate-limiting step in couplings with deactivated halides.[4][5]

  • Catalyst Deactivation: The active Pd(0) species can be sensitive to oxygen or may form inactive palladium black if not properly stabilized by the ligand. Using Pd(II) precatalysts like Pd(OAc)₂ without sufficient ligand or under suboptimal conditions can lead to inefficient generation of the active catalyst.[6][7]

  • Protodeboronation: This is a major competing pathway for electron-deficient boronic acids.[1][3] Under basic, aqueous conditions, the boronic acid can be hydrolyzed back to 1-cyano-2,4-difluorobenzene, consuming your starting material before it can participate in the catalytic cycle.

  • Suboptimal Base/Solvent System: The choice of base is critical. A base that is too strong or too weak can either accelerate protodeboronation or fail to efficiently generate the active boronate species required for transmetalation.[8][9] Similarly, the solvent must adequately dissolve all reaction components, including the inorganic base.[10]

The diagram below illustrates the competition between the productive transmetalation pathway and the unproductive protodeboronation side reaction.

G cluster_0 Reaction Pathways BoronicAcid Ar-B(OH)₂ (this compound) Boronate [Ar-B(OH)₃]⁻ (Activated Boronate) BoronicAcid->Boronate Activation Base Base (e.g., K₃PO₄) Base->BoronicAcid Protodeboronation Protodeboronation Side Reaction Boronate->Protodeboronation H₂O / H⁺ Transmetalation Transmetalation (Desired Step) Boronate->Transmetalation PdComplex LₙPd(II)-X (From Oxidative Addition) PdComplex->Transmetalation Byproduct Ar-H + B(OH)₃ (Unwanted Byproduct) Protodeboronation->Byproduct ProductCycle Leads to Product Formation Transmetalation->ProductCycle

Caption: Competing pathways for the activated boronate species.

Q2: How can I specifically combat the protodeboronation of my boronic acid?

Minimizing protodeboronation is crucial for success. The strategy is to favor the rate of transmetalation over the rate of C-B bond cleavage.

Recommended Solutions:

  • Use Milder Bases: Strong bases like NaOH or KOH can aggressively promote hydrolysis. Switch to milder inorganic bases such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium carbonate (K₂CO₃). These provide sufficient basicity to activate the boronic acid without excessively accelerating protodeboronation.

  • Employ a Highly Active Catalyst System: A fast and efficient catalyst will consume the boronic acid in the desired cross-coupling pathway before it has time to decompose. This is where modern catalyst systems shine. Use an electron-rich, bulky monodentate phosphine ligand (e.g., XPhos, SPhos) paired with a palladium source.[6][11] Better yet, use a pre-formed palladium precatalyst like XPhos Pd G3 or G4, which rapidly generates the active Pd(0) species.[3][7][12]

  • Control Water Content: While many Suzuki reactions use aqueous bases, excessive water can be detrimental. Use a biphasic system with a minimal amount of water (e.g., dioxane/H₂O 4:1) or just enough to dissolve the base. Some protocols for sensitive substrates may even benefit from anhydrous conditions using bases like potassium fluoride (KF).[13]

  • Consider Boronic Esters: Converting the boronic acid to its pinacol ester derivative (-B(pin)) can protect it. These esters are more stable to hydrolysis and can undergo slow in situ hydrolysis to generate the boronic acid, keeping its ambient concentration low.[14]

Q3: Which palladium catalyst and ligand system is best for coupling this electron-deficient boronic acid, especially with a challenging aryl halide?

For challenging couplings involving either an electron-deficient boronic acid or a deactivated aryl halide, the ligand choice is paramount. The ligand must stabilize the Pd(0) center and promote both the oxidative addition and the final reductive elimination steps.

Ligand & Catalyst Recommendations:

Catalyst SystemLigand TypeKey AdvantagesWhen to Use
XPhos Pd G3/G4 Buchwald BiarylphosphineHighly active, air- and moisture-stable precatalyst.[3] Rapidly generates active L-Pd(0). Excellent for challenging substrates.First choice for most applications , especially with aryl chlorides or electron-rich bromides.
SPhos or RuPhos Buchwald BiarylphosphineVery electron-rich and effective for promoting oxidative addition of difficult substrates.[6]Excellent alternatives to XPhos, particularly for heteroaryl halides.
Pd(PPh₃)₄ Tetrakis(triphenylphosphine)Classic, all-purpose Pd(0) source. Less active than modern systems.Suitable for simple, reactive aryl iodides or bromides. May require higher temperatures and longer reaction times.
Pd(OAc)₂ + Ligand In situ generationCost-effective but requires careful optimization of Pd:ligand ratio (typically 1:2 to 1:4).When a specific ligand not available as a precatalyst is required.

Expert Insight: For this compound, we strongly recommend starting with a Buchwald-type precatalyst like XPhos Pd G4 . These systems are designed to be highly active at lower temperatures, which directly suppresses the protodeboronation side reaction and often leads to cleaner, faster conversions.[3][12]

Q4: What is the optimal base and solvent combination for this reaction?

The ideal combination provides good solubility for all components while promoting the desired reaction pathway.

Base Selection Guide:

BaseStrengthCommon SolventsComments
K₃PO₄ ModerateDioxane/H₂O, THF/H₂O, Toluene/H₂OOften the best choice for sensitive boronic acids. [8] Balances reactivity with minimizing side reactions.
Cs₂CO₃ ModerateDioxane, THF, DMFHighly effective, but more expensive. Its high solubility in organic solvents can be an advantage.
K₂CO₃ / Na₂CO₃ ModerateDioxane/H₂O, Toluene/EtOH/H₂OWidely used, cost-effective, and reliable for many standard couplings.[15] Can be a good starting point.
KF WeakTHF, Dioxane (Anhydrous)Used for base-sensitive functional groups.[13] Requires anhydrous conditions.
Ba(OH)₂ / NaOH StrongDioxane/H₂O, DME/H₂OGenerally avoid with this boronic acid due to high risk of rapid protodeboronation.[9]

Solvent Considerations:

  • Aprotic Polar Solvents: 1,4-Dioxane and THF are excellent choices as they dissolve the organic components well.

  • Aqueous Mixtures: A small amount of water is often necessary to dissolve the inorganic base.[10] A common ratio is 4:1 or 5:1 organic solvent to water. Always degas both the organic solvent and the water thoroughly to remove dissolved oxygen.

  • Polarity Effects: While solvent polarity can influence reaction rates, for this system, the primary concerns are solubility and minimizing unwanted side reactions.[16][17][18][19]

The workflow below provides a logical approach to troubleshooting a failing reaction.

Caption: A logical troubleshooting workflow for low-yield reactions.

Optimized Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.

Materials:

  • Aryl Bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2-1.5 mmol, 1.2-1.5 equiv)

  • XPhos Pd G4 (0.01-0.03 mmol, 1-3 mol%)

  • Potassium Phosphate (K₃PO₄), finely powdered (2.0-3.0 mmol, 2.0-3.0 equiv)

  • 1,4-Dioxane, anhydrous and degassed

  • Water, degassed

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add the aryl bromide (1.0 mmol), this compound (1.2 equiv), K₃PO₄ (2.0 equiv), and the XPhos Pd G4 precatalyst (2 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane (e.g., 4 mL) followed by degassed water (e.g., 1 mL) via syringe.

  • Heating and Monitoring: Place the flask in a preheated oil bath at 80-100 °C. Stir the reaction vigorously. Monitor the reaction progress by TLC or LC-MS every 1-2 hours. Reactions are often complete within 2-12 hours.

  • Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.

This detailed guide should provide you with the necessary tools and understanding to successfully implement this compound in your Suzuki-Miyaura coupling reactions.

References

Technical Support Center: Troubleshooting Failed 4-Cyano-3,5-difluorophenylboronic Acid Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions involving 4-cyano-3,5-difluorophenylboronic acid. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific, yet valuable, building block. The electron-deficient nature of this boronic acid, due to the presence of a cyano group and two fluorine atoms, can present unique hurdles in achieving high-yielding and clean reactions. This resource provides a structured, question-and-answer-based approach to diagnose and resolve common issues, grounded in mechanistic principles and field-proven strategies.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is resulting in low to no yield. What are the primary factors I should investigate?

When a Suzuki coupling fails to provide the desired product, a systematic evaluation of the reaction components is crucial. For an electron-deficient boronic acid like this compound, the following are the most common culprits:

  • Catalyst and Ligand Inactivity: Ensure your palladium source and phosphine ligand are active. Many palladium catalysts are sensitive to air and moisture. Using a pre-catalyst can often ensure the generation of the active Pd(0) species.[1] The choice of ligand is also critical; bulky, electron-rich phosphine ligands are often necessary for challenging couplings.[1][2]

  • Ineffective Base: The base plays a crucial role in the catalytic cycle, facilitating the transmetalation step.[3][4] For electron-deficient boronic acids, a weaker base may not be sufficient to form the reactive boronate species.

  • Solvent and Degassing Issues: The presence of oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote unwanted side reactions like homocoupling.[5][6] Thoroughly degassing your solvent is a critical step.

  • Boronic Acid Quality and Stability: Electron-deficient boronic acids can be prone to protodeboronation (hydrolysis), especially under harsh basic conditions or at elevated temperatures.[7][8] It is advisable to use fresh, high-purity boronic acid.

Q2: I am observing a significant amount of homocoupling of my this compound. What causes this and how can I minimize it?

Homocoupling of the boronic acid is a common byproduct in Suzuki reactions and is often exacerbated by the presence of oxygen.[5][9] This side reaction involves the coupling of two boronic acid molecules, catalyzed by Pd(II) species. To minimize homocoupling:

  • Rigorous Degassing: Ensure all solvents are thoroughly degassed using methods such as sparging with an inert gas (argon or nitrogen) or freeze-pump-thaw cycles.

  • Use of Pd(0) Pre-catalysts: Starting with a Pd(0) source, or a pre-catalyst that readily generates Pd(0), can reduce the amount of Pd(II) species present at the start of the reaction.

  • Optimize Ligand-to-Palladium Ratio: A higher ligand-to-palladium ratio can sometimes suppress homocoupling by ensuring the palladium center remains in the desired ligation state.[10]

  • Controlled Addition of Reagents: In some cases, slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thereby reducing the rate of homocoupling.[11]

Q3: My primary side product is the protodeboronated arene (3,5-difluorobenzonitrile). What reaction conditions favor this pathway and how can I avoid it?

Protodeboronation is the replacement of the boronic acid group with a hydrogen atom and is a significant decomposition pathway for electron-deficient boronic acids.[7][8] This is often promoted by:

  • Excessively Strong Bases or Protic Solvents: The combination of a strong base and a protic solvent (like water) can facilitate the cleavage of the C-B bond.

  • High Reaction Temperatures: Elevated temperatures can accelerate the rate of protodeboronation.

To mitigate protodeboronation:

  • Choice of Base: Consider using a milder base such as potassium carbonate (K₂CO₃) or cesium fluoride (CsF) instead of stronger bases like sodium hydroxide (NaOH).

  • Anhydrous Conditions: While many Suzuki couplings tolerate water, for sensitive substrates, running the reaction under anhydrous conditions may be beneficial.

  • Use of Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol ester, can protect it from premature decomposition.[5][7]

Troubleshooting Flowchart

For a systematic approach to troubleshooting, refer to the following workflow:

Troubleshooting_Workflow start Low Yield or No Reaction check_reagents Verify Reagent Quality (Boronic Acid, Halide, Catalyst, Ligand, Base, Solvent) start->check_reagents optimize_conditions Systematic Condition Optimization check_reagents->optimize_conditions Reagents OK side_products Analyze Side Products (Homocoupling, Protodeboronation) optimize_conditions->side_products catalyst_screen Screen Catalysts & Ligands (e.g., Buchwald Ligands) optimize_conditions->catalyst_screen homocoupling Issue: Homocoupling side_products->homocoupling Predominant protodeboronation Issue: Protodeboronation side_products->protodeboronation Predominant solution_homocoupling Solution: - Rigorous Degassing - Use Pd(0) Pre-catalyst - Optimize Ligand/Pd Ratio homocoupling->solution_homocoupling solution_protodeboronation Solution: - Milder Base (e.g., K₂CO₃, CsF) - Anhydrous Conditions - Use Boronic Ester protodeboronation->solution_protodeboronation solution_homocoupling->optimize_conditions solution_protodeboronation->optimize_conditions base_solvent_screen Screen Bases & Solvents (e.g., K₃PO₄, Cs₂CO₃ in Dioxane, Toluene) catalyst_screen->base_solvent_screen success Successful Coupling base_solvent_screen->success Optimized

Caption: A logical workflow for troubleshooting failed Suzuki couplings.

In-Depth Troubleshooting Guide

Issue 1: The reaction is stalled with starting materials remaining.

This is a common issue and often points to a problem with the catalytic cycle.

Causality: The catalytic cycle may not be initiating or turning over efficiently. This can be due to an inactive catalyst, slow oxidative addition, or a stalled transmetalation step. Electron-deficient boronic acids can be less nucleophilic, leading to a slower transmetalation rate.[12]

Troubleshooting Protocol:

  • Catalyst and Ligand Selection:

    • For electron-deficient partners, standard catalysts like Pd(PPh₃)₄ may be insufficient.

    • Recommendation: Switch to a more active catalyst system. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos) in combination with a palladium source like Pd₂(dba)₃ or a pre-catalyst (e.g., XPhos Pd G3) are highly effective for challenging couplings.[1] These bulky, electron-rich ligands accelerate both oxidative addition and reductive elimination.[2][13]

  • Base Optimization:

    • The choice of base is critical for activating the boronic acid.

    • Recommendation: Screen a range of bases. While K₂CO₃ is common, stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be more effective for electron-deficient boronic acids.[14]

  • Solvent System:

    • The solvent can influence the solubility of the reagents and the stability of the catalytic species.

    • Recommendation: Aprotic polar solvents like dioxane, toluene, or a mixture of toluene/ethanol/water are often used.[15] For particularly difficult couplings, consider anhydrous solvents to minimize protodeboronation.

Table 1: Recommended Starting Conditions for this compound Coupling

ComponentRecommendationRationale
Aryl Halide Aryl Bromide or IodideMore reactive towards oxidative addition than chlorides.[5][14]
Boronic Acid 1.2 - 1.5 equivalentsA slight excess can help drive the reaction to completion.
Palladium Source Pd₂(dba)₃ (1-2 mol%) or XPhos Pd G3 (2-4 mol%)Provides a reliable source of active Pd(0).
Ligand XPhos or SPhos (1.1 - 1.2 eq. relative to Pd)Bulky, electron-rich ligands for challenging couplings.[1]
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)Strong, non-nucleophilic bases to facilitate transmetalation.
Solvent Dioxane or Toluene (degassed)Anhydrous aprotic solvents are a good starting point.
Temperature 80 - 110 °CSufficient thermal energy to overcome activation barriers.
Issue 2: The reaction is messy, with multiple unidentified byproducts.

A complex reaction mixture often indicates catalyst decomposition or competing side reactions.

Causality: The active palladium catalyst may be decomposing to palladium black, which has low catalytic activity. This can be caused by impurities, high temperatures, or an inappropriate ligand.

Troubleshooting Protocol:

  • Purity of Reagents:

    • Ensure all reagents, especially the boronic acid and the aryl halide, are of high purity. Impurities can poison the catalyst.

    • Recommendation: If in doubt, purify the starting materials before use.

  • Reaction Monitoring:

    • Monitor the reaction progress by TLC, GC-MS, or LC-MS at regular intervals. This can help determine if the reaction is proceeding cleanly initially and then decomposing.

    • Recommendation: If decomposition is observed, consider lowering the reaction temperature or reducing the reaction time.

  • Catalyst Stability:

    • The choice of ligand significantly impacts the stability of the catalytic species.

    • Recommendation: Bidentate ligands such as dppf can sometimes offer greater catalyst stability compared to monodentate ligands. Consider screening a catalyst like Pd(dppf)Cl₂.

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling with this compound
  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0 equiv.).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • In a separate vial, prepare the catalyst solution by dissolving the palladium source (e.g., Pd₂(dba)₃, 1 mol%) and the ligand (e.g., XPhos, 2.2 mol%) in the degassed solvent (e.g., dioxane).

  • Add the catalyst solution to the reaction vessel via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction:

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition ArPdX Ar-Pd(II)-X L₂ Pd0->ArPdX Ar-X Transmetalation Transmetalation ArPdAr Ar-Pd(II)-Ar' L₂ ArPdX->ArPdAr Ar'B(OH)₃⁻ ArPdAr->Pd0 Ar-Ar' RedElim Reductive Elimination Product Ar-Ar' Boronate Ar'B(OH)₃⁻ ArX Ar-X Base Base (e.g., OH⁻) BoronicAcid Ar'B(OH)₂ BoronicAcid->Boronate + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

preventing protodeboronation of 4-Cyano-3,5-difluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 4-Cyano-3,5-difluorophenylboronic acid. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this electron-deficient building block in their synthetic endeavors. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the challenges associated with its use, particularly the prevention of protodeboronation in cross-coupling reactions.

Introduction: The Challenge of Electron-Deficient Arylboronic Acids

This compound is a valuable reagent for introducing the 3,5-difluoro-4-cyanophenyl moiety, a group of significant interest in medicinal chemistry and materials science due to its unique electronic properties. However, the strong electron-withdrawing nature of the nitrile and fluorine substituents renders the carbon-boron bond highly susceptible to cleavage, a process known as protodeboronation. This undesired side reaction can significantly lower the yield of the desired cross-coupled product and complicate purification. This guide will equip you with the knowledge and practical strategies to mitigate this issue and ensure successful outcomes in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a significant problem for this compound?

A1: Protodeboronation is a chemical reaction where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1][2] For this compound, this results in the formation of 2,6-difluorobenzonitrile as a byproduct, consuming your starting material and reducing the yield of your target molecule. This reaction is particularly problematic for electron-deficient arylboronic acids because the electron-withdrawing groups stabilize the transient aryl anion that can form during the decomposition process, especially under basic conditions.[3][4]

Q2: How should I properly store and handle this compound to maintain its integrity?

A2: Proper storage and handling are crucial to prevent degradation. This compound should be stored in a tightly sealed container in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen).[5] Avoid exposure to moisture and atmospheric oxygen, as boronic acids can be hygroscopic and prone to oxidation. It is recommended to store it away from bases, strong oxidizing agents, and reactive metals.[6][7] When handling, always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated area or a fume hood.[8]

Q3: Can I use common bases like sodium hydroxide or potassium carbonate in my Suzuki-Miyaura coupling reaction with this boronic acid?

A3: While potassium carbonate is a common base for Suzuki-Miyaura reactions, strong bases, especially in aqueous media, can significantly accelerate the rate of protodeboronation for highly electron-deficient arylboronic acids.[9][10] Using strong bases like sodium hydroxide is generally not recommended. Milder bases such as potassium fluoride (KF) or cesium fluoride (CsF) are often better alternatives to minimize protodeboronation.[9] The choice of base is a critical parameter to optimize for this specific substrate.

Q4: Are there more stable alternatives to using the free boronic acid directly?

A4: Yes, converting the boronic acid to a more stable derivative is a highly effective strategy.[1][11] Common alternatives include:

  • Potassium Trifluoroborate Salts (BF₃K): These are crystalline, air- and water-stable solids that slowly release the boronic acid under reaction conditions, keeping its concentration low and minimizing degradation.[9]

  • MIDA Boronates: These are exceptionally stable derivatives that can be used in sequential couplings and are resistant to protodeboronation under many standard conditions.[9][12]

  • Pinacol Esters: While more stable than the free boronic acid, they can still be susceptible to protodeboronation, but often less so.[12][13]

Troubleshooting Guide: Overcoming Protodeboronation

This section provides a structured approach to troubleshooting common issues encountered when using this compound in cross-coupling reactions.

Problem 1: Significant formation of 2,6-difluorobenzonitrile byproduct is observed.

This is the classic sign of protodeboronation. The goal is to make the desired cross-coupling reaction kinetically more favorable than the decomposition pathway.

The rate of protodeboronation is highly dependent on the reaction conditions, particularly the base, solvent, and temperature.[1] For highly electron-deficient systems like this compound, the mechanism of protodeboronation under basic conditions can involve the formation of an unstable boronate species that readily undergoes C-B bond cleavage.[3][14]

  • Strategy 1.1: Re-evaluate Your Base Selection

    • Rationale: Stronger bases and the presence of water can accelerate the formation of the reactive boronate species, leading to faster protodeboronation.[9][10]

    • Recommendation: Switch to a milder, less nucleophilic base. Anhydrous conditions can also be beneficial.

Base CategoryRecommended BasesRationale
Fluoride-Based CsF, KFOften effective in anhydrous conditions, minimizing hydroxide-catalyzed decomposition.
Carbonate-Based K₂CO₃, Cs₂CO₃Milder than hydroxides. Use with caution and consider anhydrous solvents.
Phosphate-Based K₃PO₄A moderately strong base that can be effective in some systems.
Avoid NaOH, KOH, NaOMeThese strong bases significantly promote protodeboronation.[9]
  • Strategy 1.2: Optimize the Solvent System

    • Rationale: Aprotic solvents can suppress protodeboronation pathways that involve water as a proton source.[15]

    • Recommendation: Use anhydrous aprotic solvents. If a co-solvent is needed, minimize the amount of water.

Solvent SystemRecommendation
Aprotic Polar Dioxane, THF, 2-MeTHF, DMF
Aprotic Nonpolar Toluene
Aqueous Mixtures Dioxane/H₂O, Toluene/H₂O
  • Strategy 1.3: Convert to a More Stable Boronic Acid Derivative

    • Rationale: Using a "slow-release" strategy, where a stable precursor generates the active boronic acid in situ at a low concentration, can dramatically suppress protodeboronation.[1][13][16]

    • Recommendation: Prepare the corresponding potassium trifluoroborate salt or MIDA boronate.

  • In a suitable flask, dissolve this compound (1.0 equiv) in a minimal amount of methanol.

  • Add an aqueous solution of KHF₂ (4.0 equiv).

  • Stir the mixture at room temperature for 1-2 hours.

  • Concentrate the mixture under reduced pressure to remove methanol.

  • Cool the remaining aqueous solution in an ice bath to precipitate the potassium trifluoroborate salt.

  • Isolate the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • The resulting BF₃K salt can be used directly in the Suzuki-Miyaura coupling reaction.

Problem 2: The reaction is sluggish, and even with optimized conditions, protodeboronation competes.

If the desired reaction is too slow, the boronic acid has more time to decompose.

The rate of the Suzuki-Miyaura catalytic cycle, particularly the transmetalation and reductive elimination steps, can be slow for challenging substrates.[12] Accelerating these productive steps is key.

  • Strategy 2.1: Enhance Catalyst and Ligand Performance

    • Rationale: The choice of palladium catalyst and phosphine ligand is critical for coupling electron-deficient boronic acids. Bulky, electron-rich ligands can accelerate both oxidative addition and reductive elimination.[9]

    • Recommendation: Employ modern, highly active palladium precatalysts and biarylphosphine ligands.

Catalyst/Ligand SystemRecommendation
Buchwald-type Ligands XPhos, SPhos, RuPhos
Palladium Precatalysts XPhos Pd G3, SPhos Pd G3
Older Catalysts Pd(PPh₃)₄
  • Strategy 2.2: Adjust the Reaction Temperature

    • Rationale: While higher temperatures can increase the rate of protodeboronation, they also accelerate the desired coupling. A careful balance must be found.[17]

    • Recommendation: Screen a range of temperatures (e.g., 60-110 °C) to find the optimal point where the coupling rate sufficiently outpaces the decomposition rate.[9]

G start High Protodeboronation Observed check_base Is the base strong (e.g., NaOH)? start->check_base change_base Switch to milder base (KF, CsF, K2CO3) check_base->change_base Yes check_solvent Is water present? check_base->check_solvent No change_base->check_solvent use_anhydrous Use anhydrous aprotic solvent (Dioxane, THF) check_solvent->use_anhydrous Yes check_rate Is the reaction sluggish? check_solvent->check_rate No use_anhydrous->check_rate optimize_catalyst Use modern catalyst/ligand (e.g., XPhos Pd G3) check_rate->optimize_catalyst Yes use_derivative Consider stable derivative (MIDA, BF3K) check_rate->use_derivative No / Still an issue optimize_catalyst->use_derivative success Problem Solved use_derivative->success

Caption: A decision tree for troubleshooting protodeboronation.

G cluster_0 Desired Suzuki-Miyaura Cycle cluster_1 Undesired Protodeboronation Pathway Ar-B(OH)2 4-Cyano-3,5-difluorophenyl boronic acid Transmetalation Transmetalation Ar-B(OH)2->Transmetalation Base Ar-B(OH)2_side 4-Cyano-3,5-difluorophenyl boronic acid Pd(0)L2 Pd(0) Catalyst Ar-Pd(II)-X Oxidative Adduct Ar-Pd(II)-X->Transmetalation Product Desired Biaryl Product Transmetalation->Product Reductive Elimination Product->Pd(0)L2 Boronate [Ar-B(OH)3]- Ar-B(OH)2_side->Boronate Base (OH-) Byproduct 2,6-Difluorobenzonitrile Boronate->Byproduct C-B Cleavage Proton_Source H+ (e.g., from H2O) Proton_Source->Byproduct

Caption: Competing pathways: Suzuki coupling vs. Protodeboronation.

References

Technical Support Center: Troubleshooting Challenges with Electron-Deficient Boronic Acids in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for overcoming the common challenges encountered when using electron-deficient boronic acids in Suzuki-Miyaura cross-coupling reactions. As a Senior Application Scientist, my goal is to equip you with the knowledge to diagnose issues, optimize your reaction conditions, and achieve successful outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and provides a foundational understanding of the core issues.

Q1: Why is my Suzuki coupling with an electron-deficient boronic acid failing or giving low yields?

A1: The primary challenge with electron-deficient boronic acids stems from their electronic nature. The presence of electron-withdrawing groups reduces the nucleophilicity of the organic group on the boron atom. This directly impacts the Suzuki-Miyaura catalytic cycle at a critical juncture: the transmetalation step.[1][2] This step, where the organic moiety is transferred from boron to the palladium center, becomes significantly slower.[1][2]

Furthermore, these substrates are often more susceptible to undesired side reactions, most notably protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond, effectively destroying your starting material.[3][4][5]

Q2: What is protodeboronation and how can I minimize it?

A2: Protodeboronation is the protonolysis of the carbon-boron bond, converting the boronic acid back to its corresponding arene.[5] This is a major decomposition pathway, particularly for electron-deficient boronic acids, and is often promoted by the aqueous basic conditions typical of Suzuki couplings.[3][6]

To minimize protodeboronation, consider the following strategies:

  • Use Anhydrous Conditions: Where possible, using anhydrous solvents and bases can suppress this water-mediated side reaction.[3]

  • Modify Reaction Kinetics: Shorter reaction times and the lowest effective temperature can reduce the boronic acid's exposure to conditions that favor decomposition.[3]

  • Protect the Boronic Acid: Converting the boronic acid to a more stable derivative, such as a pinacol ester, MIDA boronate, or an aryltrifluoroborate, is a highly effective strategy.[3][4] These reagents often release the active boronic acid species slowly in situ, keeping its standing concentration low and minimizing the rate of protodeboronation.[3]

Q3: How do I choose the right catalyst and ligand for my electron-deficient boronic acid?

A3: The choice of catalyst and ligand is critical. For challenging couplings involving electron-deficient partners, the goal is to accelerate the key steps of the catalytic cycle.

  • Ligands: Bulky, electron-rich phosphine ligands are essential.[1][7] Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are highly effective.[1] These ligands promote both the initial oxidative addition and the final reductive elimination steps.[1][7] The steric bulk of these ligands can also help to accelerate the reductive elimination, which might otherwise be slow.[7]

  • Palladium Source: Modern palladium precatalysts (e.g., Buchwald G3 or G4 precatalysts) are highly recommended.[1] These complexes are air-stable and efficiently generate the active monoligated Pd(0) species in solution, ensuring a rapid and clean initiation of the catalytic cycle. This avoids many of the pitfalls associated with older sources like Pd(OAc)₂ or Pd(PPh₃)₄, which can be prone to degradation and inefficient activation.[3][8]

Q4: What is the best base to use for these challenging couplings?

A4: Since the transmetalation step is sluggish, a stronger base is often required to facilitate the formation of the more nucleophilic boronate species.[9] While weaker bases like Na₂CO₃ might be sufficient for electron-rich systems, electron-deficient boronic acids typically require stronger, non-nucleophilic bases such as K₃PO₄ or Cs₂CO₃ .[1] The choice of base can also be influenced by the solvent system and the stability of other functional groups in your substrates.

Q5: Should I use a boronic acid or a boronic ester derivative?

A5: While boronic acids are often more reactive, their instability can be a significant drawback, especially for electron-deficient systems prone to protodeboronation.[10] Boronic esters, particularly pinacol esters, are generally more stable, easier to purify, and less susceptible to decomposition on the shelf and under reaction conditions.[4][9] For difficult couplings, the enhanced stability of a boronic ester often outweighs its slightly lower intrinsic reactivity, leading to higher overall yields by minimizing substrate decomposition.[6]

Part 2: In-Depth Troubleshooting Guides

This section provides structured workflows and detailed protocols to address specific experimental failures.

Problem 1: Low or No Product Formation

Symptom: Analysis of the reaction mixture (TLC, LC-MS, GC-MS) shows predominantly unreacted starting materials with little to no desired product.

Causality: This is the most common failure mode and typically points to a slow or stalled catalytic cycle. The most likely bottleneck is the transmetalation step, but issues with catalyst activation (oxidative addition) or catalyst stability can also be the cause.

Troubleshooting Workflow

G start Low Yield with Electron-Deficient Boronic Acid check1 Is the Transmetalation Step the Likely Issue? start->check1 sol1 Switch to a Stronger Base (e.g., K₃PO₄, Cs₂CO₃) check1->sol1 Yes sol2 Increase Reaction Temperature (e.g., 80°C → 110°C) check1->sol2 Yes check2 Is the Catalyst System Optimized? check1->check2 Unsure sol1->check2 sol2->check2 sol3 Use an Electron-Rich, Bulky Ligand (e.g., SPhos, RuPhos) check2->sol3 No sol4 Use a Modern Precatalyst (e.g., Buchwald G3/G4) check2->sol4 No end Successful Coupling sol3->end sol4->end

Caption: Troubleshooting flowchart for low-yield couplings.

Experimental Protocol: General Optimization for a Challenging Coupling

This protocol provides a robust starting point for coupling an electron-deficient boronic acid with an aryl bromide.

  • Vessel Preparation: To an oven-dried reaction vial, add the aryl bromide (1.0 equiv), the electron-deficient boronic acid (1.5 equiv), and finely powdered K₃PO₄ (3.0 equiv). Add a magnetic stir bar.

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.[3]

  • Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and the ligand (e.g., XPhos, 2-4 mol%).

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane or toluene, to achieve a concentration of 0.1 M with respect to the limiting reagent) via syringe.

  • Reaction Execution: Place the vial in a preheated heating block or oil bath set to 100-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 12h).

  • Workup: Once the reaction is complete (or has stalled), cool to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Problem 2: Significant Protodeboronation Detected

Symptom: The major byproduct observed is the arene (Ar-H) corresponding to your boronic acid starting material (Ar-B(OH)₂).

Causality: The reaction conditions are promoting the undesired cleavage of the C-B bond. This is exacerbated by the presence of water, extended reaction times, and high temperatures.[3][5]

Protocol: In Situ Protection of Boronic Acid as a Pinacol Ester

If you suspect protodeboronation is a major issue and you do not have the corresponding boronic ester, you can perform a rapid protection before initiating the coupling.

  • Esterification: In a separate flask, dissolve the electron-deficient boronic acid (1.0 equiv) and pinacol (1.1 equiv) in a minimal amount of an anhydrous solvent like THF or toluene.

  • Dehydration: Add a small amount of a drying agent like anhydrous MgSO₄. Stir at room temperature for 1-2 hours. Some protocols suggest azeotropic removal of water by heating.

  • Filtration: Filter off the drying agent. The resulting solution containing the pinacol boronate ester can often be used directly in the Suzuki coupling without purification.

  • Coupling: Add this solution to your prepared reaction vial containing the aryl halide, base, and catalyst under an inert atmosphere and proceed with the Suzuki protocol.

Part 3: Data and Reference Tables

Table 1: Recommended Conditions for Suzuki Coupling with Electron-Deficient Boronic Acids
ParameterRecommendationRationale
Palladium Source Buchwald Precatalysts (G3, G4)Air-stable, highly active, ensures efficient generation of Pd(0).[1]
Ligand Bulky, Electron-Rich Biarylphosphines (XPhos, SPhos, RuPhos)Accelerates oxidative addition and reductive elimination.[1][7]
Base K₃PO₄, Cs₂CO₃Stronger bases are needed to facilitate the slow transmetalation step.[1]
Solvent Anhydrous, Aprotic (Toluene, Dioxane)High boiling point allows for elevated temperatures; anhydrous nature minimizes protodeboronation.[1][3]
Temperature 80 - 110 °CHigher temperatures provide the activation energy needed for the slow transmetalation.[1]
Boron Reagent Pinacol Ester or MIDA BoronateMore stable towards protodeboronation than the corresponding boronic acid.[3][4]
Table 2: Comparison of Common Boron Reagents
Boron ReagentAdvantagesDisadvantages
Boronic Acid High reactivity, atom economical.[10]Prone to protodeboronation and trimerization (boroxine formation); can be unstable.[10]
Pinacol Boronate Ester Stable, easy to handle and purify, less prone to protodeboronation.[9]Less reactive than boronic acids; requires hydrolysis to the boronic acid in situ.[9]
Aryltrifluoroborate (K[ArBF₃]) Highly stable crystalline solids, resistant to protodeboronation.Requires fluoride source for activation; lower atom economy.
MIDA Boronate Ester Exceptionally stable, allows for slow-release of the boronic acid.Requires an additional deprotection step, often with aqueous base.

Part 4: Mechanistic Insights

Understanding the "why" behind these recommendations requires a look at the catalytic cycle.

Caption: The Suzuki-Miyaura catalytic cycle.

For electron-deficient boronic acids (Ar²-B(OH)₂), the Transmetalation step is the primary bottleneck. The reduced electron density on Ar² makes it a poor nucleophile, slowing its transfer to the electron-rich palladium center. The strategies outlined in this guide—using stronger bases to form a more potent boronate and employing electron-rich ligands to make the palladium center more amenable to exchange—are all designed to accelerate this kinetically challenging step.

References

Technical Support Center: Catalyst Deactivation in 4-Cyano-3,5-difluorophenylboronic acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding catalyst deactivation when using 4-cyano-3,5-difluorophenylboronic acid in cross-coupling reactions. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles, empowering you to diagnose and solve challenges in your own experiments.

Frequently Asked Questions (FAQs): Quick Diagnosis
Q1: My Suzuki-Miyaura reaction with this compound is sluggish or has stalled completely. What's the most likely cause?

A1: This is a common issue stemming from the challenging nature of your substrate. The most probable causes are:

  • Catalyst Deactivation: The primary suspect. The electron-withdrawing cyano and fluoro groups make the boronic acid less nucleophilic, which can slow down the transmetalation step. A slow step in the catalytic cycle increases the lifetime of the active Pd(0) species, making it more susceptible to decomposition into inactive palladium black.[1][2]

  • Protodeboronation: Your boronic acid is highly electron-deficient, making it prone to reacting with the base or trace water to be replaced by a hydrogen atom before it can couple with your partner.[2][3]

  • Catalyst Poisoning: The lone pair on the nitrogen of the cyano group can coordinate to the palladium center, forming stable, catalytically inactive complexes.[4]

Q2: I'm observing a black precipitate in my reaction vessel. What is it and what should I do?

A2: The black precipitate is almost certainly "palladium black," which is finely divided, agglomerated, and catalytically inactive Pd(0) metal.[4] Its formation is a classic sign of catalyst deactivation. This occurs when the active, soluble Pd(0) catalyst complex is not stabilized effectively by its ligands and aggregates. This is often triggered by:

  • Presence of Oxygen: Failure to maintain a strictly inert atmosphere can cause oxidation of the Pd(0) catalyst.[4]

  • High Temperatures: Can accelerate the rate of catalyst decomposition and aggregation.[4]

  • Slow Catalytic Turnover: As mentioned in Q1, if a step like transmetalation is slow, the Pd(0) intermediate has more time to decompose.

Solution: You must restart the reaction. First, focus on rigorously deoxygenating your solvents and ensuring a robust inert gas (argon or nitrogen) blanket. Consider using a more robust ligand or a lower reaction temperature if the reaction kinetics allow.

Q3: My reaction yield is inconsistent between batches, even when I follow the same procedure. Why?

A3: Inconsistency often points to subtle variations in reaction setup or reagent quality. Key factors to investigate are:

  • Inert Atmosphere Integrity: Small leaks in your system can introduce enough oxygen to partially deactivate the catalyst, leading to variable results.

  • Solvent Quality: Trace impurities in solvents, especially from older bottles, can act as catalyst poisons.[5] For example, peroxides in ethers like THF or dioxane are detrimental. Always use freshly distilled or high-purity anhydrous solvents.

  • Base Quality and Water Content: The exact water content in your base (e.g., K₃PO₄ vs. K₃PO₄·H₂O) can affect both the rate of protodeboronation and the overall reaction kinetics.

Q4: Can the cyano or fluoro groups on my boronic acid directly interfere with the catalyst?

A4: Yes, absolutely. These functional groups are central to the challenges of this substrate.

  • Cyano Group (-CN): The nitrogen atom has a lone pair of electrons, making it a Lewis base. It can coordinate strongly to the Lewis acidic palladium center, effectively "poisoning" it by blocking the sites needed for the catalytic cycle to proceed.[4][6]

  • Fluoro Groups (-F): The C-F bonds themselves are very strong and unlikely to react directly. However, the two fluorine atoms, along with the cyano group, make the phenyl ring extremely electron-deficient. This has two major consequences:

    • It slows the crucial transmetalation step by reducing the boronic acid's nucleophilicity.[2]

    • It increases the rate of protodeboronation, a major competing side reaction.[3]

In-Depth Troubleshooting Guide: Mechanisms and Solutions

Understanding the "why" behind catalyst deactivation is key to developing a robust reaction. Below are the primary deactivation pathways relevant to this compound.

The Suzuki-Miyaura Catalytic Cycle

To understand deactivation, we must first visualize the productive cycle we are trying to maintain.

G Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition (R-X) Pd0->OxAdd Aryl Halide (R-X) PdII R-Pd(II)-X(L_n) (Oxidative Adduct) OxAdd->PdII Trans Transmetalation (Ar-B(OR)₂) PdII->Trans Boronic Acid + Base PdII_Ar R-Pd(II)-Ar(L_n) Trans->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product R-Ar (Product) RedElim->Product

Caption: The Suzuki-Miyaura catalytic cycle.

2.1. Pathway A: Palladium Agglomeration (Palladium Black)

This is the most visually obvious form of deactivation. The active catalyst is a soluble, monomeric Pd(0) complex stabilized by ligands (Pd(0)Lₙ). If this complex is not stable or if it is not rapidly consumed in the oxidative addition step, it will aggregate into insoluble, inactive palladium metal clusters.

  • Causality: The transmetalation step with the electron-deficient this compound is often slow. This can cause the concentration of the R-Pd(II)-X intermediate to build up, slowing the overall cycle and increasing the resting time of the Pd(0) catalyst, giving it more opportunity to decompose.

  • Solution:

    • Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos). These ligands form more stable complexes with Pd(0) and can accelerate both the oxidative addition and reductive elimination steps.

    • Inert Atmosphere: Rigorously degas all solvents (e.g., by sparging with argon for 30-60 minutes) and maintain a positive pressure of an inert gas throughout the reaction.[4]

    • Temperature Control: Start at the lowest temperature that gives a reasonable reaction rate. High temperatures can accelerate ligand dissociation and subsequent aggregation.[4]

2.2. Pathway B: Catalyst Poisoning by the Cyano Group

The nitrile functional group is a known coordinating agent for transition metals. This can lead to the formation of off-cycle, inactive palladium complexes.

  • Causality: The nitrogen lone pair of the cyano group on your boronic acid (or the product) can bind to the palladium center. If this binding is strong, it forms a stable complex that does not re-enter the catalytic cycle.

  • Solution:

    • Ligand Competition: Using a strongly coordinating, bulky phosphine ligand can help outcompete the cyano group for binding sites on the palladium. A higher ligand-to-palladium ratio (e.g., 2:1 or even 4:1) may be beneficial, but excessive ligand can sometimes inhibit the reaction.[4]

    • Slow Addition: In some cases, slow addition of the boronic acid via syringe pump can keep its instantaneous concentration low, minimizing the rate of catalyst poisoning relative to the rate of productive transmetalation.

G Active_Catalyst Active Pd(0) Catalyst Productive_Cycle Productive Catalytic Cycle Active_Catalyst->Productive_Cycle Productive Path Poisoning Coordination with -CN group Active_Catalyst->Poisoning Aggregation Slow Turnover / O₂ Contamination Active_Catalyst->Aggregation Productive_Cycle->Active_Catalyst Inactive_Complex [Pd(CN-Ar)L_n] Inactive Complex Poisoning->Inactive_Complex Pd_Black Palladium Black (Inactive Aggregates) Aggregation->Pd_Black G Start Reaction Failure: Low Yield / Stalled Check_Setup Step 1: Verify Setup - Inert Atmosphere? - Solvent Purity? - Reagent Quality? Start->Check_Setup Visual_Inspect Step 2: Visual Inspection - Palladium Black? Check_Setup->Visual_Inspect Yes_Black YES: Aggregation Issue Solution Implement Solution: - Use more robust ligand - Rigorous degassing - Change base/solvent - Use masked boronate Yes_Black->Solution Focus on Ligand & Inertness No_Black NO: Proceed to Step 3 Analyze_Components Step 3: Analyze Components - Is the Ligand Robust? - Is the Base Appropriate? - L:Pd Ratio Correct? No_Black->Analyze_Components Optimize_Conditions Step 4: Optimize Conditions - Lower Temperature? - Change Solvent? - Screen Ligands/Bases? Analyze_Components->Optimize_Conditions Consider_Substrate Step 5: Suspect Substrate - Protodeboronation? - Run control w/o coupling partner Optimize_Conditions->Consider_Substrate Consider_Substrate->Solution Visual_inspect Visual_inspect Visual_inspect->Yes_Black Visual_inspect->No_Black

References

Technical Support Center: Purification of Products from 4-Cyano-3,5-difluorophenylboronic acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the purification challenges associated with reactions involving 4-Cyano-3,5-difluorophenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing purification strategies. The unique electronic properties of the 4-cyano-3,5-difluorophenyl moiety can influence reaction outcomes and subsequent purification steps, making a tailored approach essential for achieving high purity of your target compounds.

This resource is structured to provide both quick answers through Frequently Asked Questions (FAQs) and detailed solutions in the Troubleshooting Guides. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the purification of products derived from this compound, particularly in the context of Suzuki-Miyaura cross-coupling reactions.

Q1: What are the most common impurities I should expect in a Suzuki-Miyaura reaction using this compound?

A1: The primary impurities stem from side reactions of the boronic acid itself. These include:

  • Homocoupling Product: Formation of 4,4'-dicyano-3,3',5,5'-tetrafluorobiphenyl is a common byproduct arising from the palladium-catalyzed coupling of two molecules of the boronic acid.[1][2][3] This is often favored under oxidative conditions.

  • Protodeboronation Product: Loss of the boronic acid group to yield 2,6-difluorobenzonitrile can occur, particularly in the presence of excess base or prolonged reaction times at elevated temperatures.[4]

  • Boronic Anhydride (Boroxine): Like other boronic acids, this compound can form a cyclic trimer anhydride, especially upon prolonged storage or exposure to dehydrating conditions.[4] While this is a reversible process in the presence of water, its presence can affect reaction stoichiometry.

  • Residual Palladium Catalyst: The palladium catalyst used in the coupling reaction can contaminate the final product.

  • Unreacted Starting Materials: Incomplete reactions will leave residual this compound and the corresponding coupling partner (e.g., an aryl halide).

Q2: My product appears to be "oiling out" instead of crystallizing during recrystallization. What causes this and how can I fix it?

A2: "Oiling out" occurs when a compound separates from the cooling solution as a liquid rather than a solid crystal lattice.[5] This is common for low-melting point solids or when the solute's concentration is too high for the chosen solvent system. The fluorinated and cyano-substituted phenyl ring can lead to products with lower melting points.

  • Causality: The high concentration of the solute in the hot solvent leads to it coming out of solution at a temperature above its melting point.

  • Solutions:

    • Add more solvent: Immediately add more hot solvent to redissolve the oil.

    • Lower the cooling temperature: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Rapid cooling often promotes oiling.[6]

    • Scratch the flask: Use a glass rod to scratch the inside of the flask at the liquid-air interface to induce nucleation.

    • Seed crystals: If available, add a small crystal of the pure product to the cooled solution to initiate crystallization.

    • Change the solvent system: Consider a two-solvent recrystallization method.[6] Dissolve your product in a "good" solvent where it is highly soluble, and then slowly add a "poor" solvent in which it is insoluble until the solution becomes slightly cloudy.

Q3: How do I choose the best solvent system for column chromatography of my highly polar, fluorinated product?

A3: The presence of both the electron-withdrawing cyano and fluoro groups makes the resulting biaryl products relatively polar. The key to successful column chromatography is selecting a solvent system that provides good separation between your product and impurities.[7][8][9]

  • Starting Point: Begin with a relatively non-polar solvent system and gradually increase the polarity. A common starting point for polar aromatic compounds is a mixture of hexane and ethyl acetate.

  • TLC is Crucial: Before running a column, use Thin-Layer Chromatography (TLC) to determine the optimal solvent system.[7] The ideal solvent system should give your desired product an Rf value of approximately 0.3-0.4, with clear separation from other spots.

  • Solvent Polarity Series: A typical elution order from least to most polar is: Hexane < Toluene < Dichloromethane < Ethyl Acetate < Acetone < Methanol. You can use mixtures of these to fine-tune the polarity. For highly polar compounds, a gradient elution, where the polarity of the mobile phase is gradually increased during the separation, is often effective.[7][8]

Part 2: Troubleshooting Guides

This section provides a systematic approach to resolving common issues encountered during the purification process.

Problem 1: Low Yield After Purification
Probable Cause Recommended Solution Scientific Rationale
Product Loss During Work-up Ensure complete extraction from the aqueous layer by performing multiple extractions with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine to remove residual water.The polarity of the product may lead to some solubility in the aqueous phase. Multiple extractions maximize recovery. Brine wash breaks up emulsions and removes dissolved water.
Incomplete Crystallization If recrystallizing, ensure the solution is fully saturated at the boiling point of the solvent. Cool the solution slowly and then in an ice bath to maximize crystal formation.[10][11]Slow cooling allows for the formation of a more ordered crystal lattice, excluding impurities and maximizing the yield of the desired compound.[10][12]
Product Adhering to Silica Gel If using column chromatography, the product may be too polar for the chosen eluent. Gradually increase the solvent polarity. A final flush with a highly polar solvent (e.g., 10% methanol in dichloromethane) may be necessary.Highly polar compounds have a strong affinity for the polar silica gel stationary phase. A more polar mobile phase is required to effectively compete for adsorption sites and elute the compound.[7][13]
Problem 2: Product Contaminated with Homocoupled Byproduct
Probable Cause Recommended Solution Scientific Rationale
Similar Polarity of Product and Byproduct Optimize column chromatography conditions. A shallow gradient of a moderately polar solvent system (e.g., a slow increase of ethyl acetate in hexanes) can improve separation.The homocoupled product is often less polar than the desired cross-coupled product due to its symmetry and lack of a potentially more polar coupling partner. Fine-tuning the eluent polarity can exploit these small differences.
Co-crystallization Attempt recrystallization from a different solvent system. A solvent that solubilizes the impurity more readily than the product at room temperature is ideal.The principle of recrystallization relies on the differential solubility of the compound and its impurities. Changing the solvent alters these solubility profiles.[10][12]
Problem 3: Residual Palladium in the Final Product
Probable Cause Recommended Solution Scientific Rationale
Palladium Complexes Adsorbed to the Product After the reaction work-up, wash the organic layer with an aqueous solution of a chelating agent like thiourea or sodium sulfide. Alternatively, pass the crude product through a short plug of silica gel treated with a sulfur-containing scavenger.Palladium has a high affinity for sulfur-containing compounds. These agents will coordinate with the residual palladium, forming complexes that are either water-soluble or strongly adsorbed to silica, allowing for their removal.
Insoluble Palladium Black Filter the reaction mixture through a pad of Celite® before the aqueous work-up.Palladium black is a finely divided, insoluble form of palladium that can be difficult to remove otherwise. Celite® is an effective filter aid for removing fine particulates.

Part 3: Experimental Protocols & Visualizations

Protocol 1: General Work-up Procedure for Suzuki-Miyaura Reactions
  • Upon completion of the reaction (monitored by TLC or LC-MS), cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and water.

  • Separate the organic layer.

  • Extract the aqueous layer two more times with the same organic solvent.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Column Chromatography
  • Select the Solvent System: Use TLC to determine an appropriate eluent. A good starting point is a 9:1 mixture of Hexane:Ethyl Acetate. Adjust the ratio to achieve an Rf of ~0.3 for the desired product.

  • Pack the Column: Prepare a slurry of silica gel in the initial, least polar solvent. Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.[8]

  • Load the Sample: Dissolve the crude product in a minimal amount of the column solvent or a slightly more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the dried powder to the top of the column.

  • Elute the Column: Begin eluting with the starting solvent system. Collect fractions and monitor their composition by TLC. If necessary, gradually increase the polarity of the eluent to elute more polar compounds.[7]

  • Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 3: Purification by Recrystallization
  • Choose a Solvent: Select a solvent in which the product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[10][11] Test small amounts in test tubes first.

  • Dissolve the Crude Product: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring. Continue adding small portions of hot solvent until the solid is completely dissolved.[10]

  • Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution by gravity through a fluted filter paper into a pre-warmed flask.[5][12]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[6]

  • Collect the Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[11]

  • Wash and Dry: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[10] Allow the crystals to air dry completely.

Visualization of the Purification Workflow

PurificationWorkflow cluster_purification Purification Method Selection Start Crude Reaction Mixture Workup Aqueous Work-up (e.g., EtOAc/Water Extraction) Start->Workup Crude_Product Concentrated Crude Product Workup->Crude_Product TLC_Analysis TLC Analysis of Crude Crude_Product->TLC_Analysis Column Column Chromatography TLC_Analysis->Column Complex Mixture or Similar Polarity Recrystallization Recrystallization TLC_Analysis->Recrystallization Solid Product & Good Crystal Formation Pure_Product Pure Product Column->Pure_Product Recrystallization->Pure_Product Characterization Characterization (NMR, MS, MP) Pure_Product->Characterization

Caption: General workflow for the purification of products from this compound reactions.

Troubleshooting Logic Diagram

References

Technical Support Center: Optimizing Temperature for Suzuki-Miyaura Coupling of 4-Cyano-3,5-difluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 4-cyano-3,5-difluorophenylboronic acid in Suzuki-Miyaura cross-coupling reactions. The unique electronic properties of this reagent, characterized by electron-withdrawing fluorine and cyano groups, present specific challenges and opportunities in reaction optimization, particularly concerning temperature. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate these challenges and achieve optimal results.

Troubleshooting Guide: Temperature-Related Issues

This section addresses common problems encountered during the coupling of this compound, with a focus on the causal role of temperature.

Issue 1: Low to No Product Yield at Low or Room Temperature

Question: I am attempting to couple this compound with an aryl bromide at room temperature (or slightly elevated, e.g., 40 °C), but I am observing very low conversion. What is the likely cause?

Answer:

Low reaction temperatures are a frequent cause of poor yields in Suzuki-Miyaura couplings, especially when using electron-deficient boronic acids. The overall reaction rate is often dependent on temperature, with many couplings requiring thermal energy to proceed efficiently.[1][2]

Underlying Causes:

  • Insufficient Energy for Oxidative Addition: The initial step of the catalytic cycle, oxidative addition of the aryl halide to the Pd(0) complex, has an activation energy barrier that may not be overcome at lower temperatures. This is particularly true for less reactive aryl chlorides compared to bromides or iodides.[3]

  • Slow Transmetalation: Transmetalation, the transfer of the aryl group from the boronic acid to the palladium center, is a critical and often rate-determining step. Lower temperatures can significantly slow down this process. The electron-withdrawing nature of the cyano and difluoro substituents on your boronic acid can decrease the nucleophilicity of the ipso-carbon, making the transmetalation step inherently more challenging and temperature-sensitive.

  • Catalyst Inactivity: Some palladium catalyst systems are simply not active enough at lower temperatures to facilitate the coupling of challenging substrates.[4]

Troubleshooting Steps:

  • Increase Reaction Temperature: The most direct solution is to increase the reaction temperature. A typical starting point for Suzuki couplings is in the range of 80-110 °C.[5][6] For challenging couplings, temperatures up to 120 °C or even higher (with appropriate high-boiling point solvents) may be necessary.[7][8]

  • Screen Solvents: The choice of solvent can influence the reaction rate at a given temperature. Solvents like toluene, 1,4-dioxane, or DMF are commonly used and are suitable for higher temperatures.[8][9]

  • Optimize Catalyst System: If increasing the temperature is not feasible or does not improve the yield, consider a more active catalyst system. Buchwald or Hartwig-type ligands, known for their electron-richness and steric bulk, can often promote couplings at lower temperatures.[10]

Issue 2: Significant Byproduct Formation at High Temperatures

Question: I've increased the temperature of my reaction to 120 °C and while I see some product, I'm also getting a lot of byproducts, including the deboronated arene (1,3-difluoro-5-cyanobenzene). Why is this happening?

Answer:

Elevated temperatures, while often necessary to drive the reaction to completion, can also accelerate undesirable side reactions.[4] With electron-deficient boronic acids like this compound, protodeboronation is a major competing pathway.[5][11]

Underlying Causes:

  • Protodeboronation: This is the cleavage of the C-B bond by a proton source (often water present in the solvent or base) to yield the corresponding arene. This process is often accelerated at higher temperatures.[12] The electron-withdrawing groups on your boronic acid make the ipso-carbon more susceptible to protonation.

  • Homocoupling: At elevated temperatures, the boronic acid can undergo homocoupling to form a biaryl species. This is often promoted by the presence of oxygen.[13]

  • Catalyst Decomposition: High temperatures can lead to the decomposition of the palladium catalyst, often observed as the formation of palladium black.[4] This reduces the amount of active catalyst available for the desired cross-coupling.

  • Side Reactions of Other Reagents: The aryl halide or other functional groups on your coupling partners may also be sensitive to high temperatures, leading to decomposition or other side reactions.

Troubleshooting Steps:

  • Systematic Temperature Optimization: Instead of jumping to a very high temperature, perform a systematic optimization study. Set up parallel reactions at various temperatures (e.g., 80 °C, 90 °C, 100 °C, and 110 °C) to find the optimal balance between reaction rate and byproduct formation.

  • Minimize Water Content: Use anhydrous solvents and dry your base thoroughly before use to minimize the primary proton source for protodeboronation.[5]

  • Choice of Base: The choice of base can influence the rate of protodeboronation. Weaker bases like K₃PO₄ or Cs₂CO₃ are often preferred over stronger bases like NaOH or KOH when using sensitive boronic acids.[5]

  • Use a More Stable Boron Reagent: Consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester.[5][14] These are generally more resistant to protodeboronation and can release the boronic acid slowly into the reaction mixture.

  • Ensure an Inert Atmosphere: Thoroughly degas your reaction mixture and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) to prevent oxygen-mediated side reactions like homocoupling and catalyst oxidation.[5][15]

Frequently Asked Questions (FAQs)

Q1: What is the ideal temperature range for the Suzuki coupling of this compound?

A1: There is no single "ideal" temperature, as it is highly dependent on the specific aryl halide, catalyst system, and solvent used. However, a good starting point for optimization is typically between 80 °C and 110 °C.[6] Reactions with more reactive aryl iodides may proceed at the lower end of this range, while less reactive aryl chlorides will likely require higher temperatures.[3]

Q2: How does temperature affect the different steps of the Suzuki-Miyaura catalytic cycle?

A2: Temperature influences all steps of the catalytic cycle:

  • Oxidative Addition: Generally accelerated by higher temperatures, which provide the necessary activation energy.[6]

  • Transmetalation: The rate of this step is also temperature-dependent. For electron-deficient boronic acids, sufficient thermal energy is often required to facilitate the transfer of the aryl group to the palladium center.[16]

  • Reductive Elimination: This final step to form the C-C bond and regenerate the Pd(0) catalyst is also typically faster at higher temperatures.[16]

Q3: Can microwave heating be used for this type of coupling?

A3: Yes, microwave irradiation can be a very effective technique for Suzuki-Miyaura couplings. It allows for rapid and uniform heating, which can significantly reduce reaction times and sometimes improve yields by minimizing the formation of thermal degradation byproducts.[7] Typical microwave conditions might involve temperatures between 120-150 °C for 15-60 minutes.

Q4: My reaction seems to stall after a certain point, even at elevated temperatures. What could be the cause?

A4: Reaction stalling can be due to several factors. One common cause is catalyst deactivation or decomposition over time at high temperatures.[4] Another possibility is the gradual consumption of one of the reactants, leading to a decrease in reaction rate. It is also possible that an equilibrium is being reached. Analyzing the reaction mixture by techniques like LC-MS can help identify the remaining components and potential catalyst degradation products.

Data Presentation

The following table summarizes the expected impact of temperature on key reaction outcomes for the Suzuki-Miyaura coupling of this compound.

Temperature RangeExpected Reaction RatePredominant Side ReactionsRecommended for...
Room Temp - 60 °C Very Slow / No ReactionMinimalHighly activated substrates with very active catalysts.
60 °C - 80 °C ModerateLow levels of protodeboronationInitial screening, reactive aryl iodides/bromides.
80 °C - 110 °C Good to ExcellentProtodeboronation, potential for homocouplingGeneral-purpose range for most aryl bromides.
> 110 °C Very FastSignificant protodeboronation, catalyst decompositionLess reactive aryl chlorides, requires careful optimization.

Experimental Protocols

Protocol 1: Systematic Temperature Optimization for Suzuki-Miyaura Coupling

This protocol describes a method for determining the optimal reaction temperature for the coupling of this compound with an aryl halide.

Materials:

  • This compound (1.2 - 1.5 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 equivalents)

  • Anhydrous and degassed solvent (e.g., 1,4-Dioxane)

  • Inert gas (Argon or Nitrogen)

  • Reaction vials suitable for parallel synthesis

Procedure:

  • To each of four separate reaction vials, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).

  • Seal the vials and purge with an inert gas for 10-15 minutes.

  • Under a positive pressure of inert gas, add the degassed solvent (5 mL) to each vial.

  • Add the palladium catalyst (0.03 mmol) to each vial.

  • Place the vials in separate heating blocks or a parallel synthesizer set to 80 °C, 90 °C, 100 °C, and 110 °C, respectively.

  • Stir the reactions vigorously for a set amount of time (e.g., 4 hours).

  • After the designated time, cool the reactions to room temperature.

  • Take a small aliquot from each reaction mixture for analysis by LC-MS or GC-MS to determine the conversion and relative amounts of product and byproducts.

  • Based on the analysis, select the temperature that provides the best conversion with the minimal amount of side products for larger-scale reactions.

  • For work-up, add water (10 mL) and an organic solvent (e.g., ethyl acetate, 20 mL). Separate the organic layer, and extract the aqueous layer with the organic solvent (2 x 10 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting Workflow for Temperature Optimization

TroubleshootingWorkflow Troubleshooting Temperature Effects cluster_low_yield_solutions Solutions for Low Temp Issues cluster_high_temp_solutions Solutions for High Temp Issues start Reaction Start low_yield Low Yield at Low/Room Temp? start->low_yield high_temp_byproducts Byproducts at High Temp? low_yield->high_temp_byproducts No increase_temp Increase Temperature (e.g., 80-110 °C) low_yield->increase_temp Yes optimize_catalyst Screen More Active Catalyst/Ligand low_yield->optimize_catalyst If temp increase fails optimize_temp Systematically Vary Temp (e.g., 80-110 °C) high_temp_byproducts->optimize_temp Yes success Optimal Yield Achieved high_temp_byproducts->success No increase_temp->high_temp_byproducts optimize_catalyst->high_temp_byproducts minimize_water Use Anhydrous Solvents/Reagents optimize_temp->minimize_water change_base Switch to Milder Base (e.g., K3PO4, Cs2CO3) minimize_water->change_base use_ester Use Boronate Ester change_base->use_ester inert_atmosphere Ensure Rigorous Inert Atmosphere use_ester->inert_atmosphere inert_atmosphere->success

Caption: Troubleshooting workflow for temperature-related issues.

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Pd0 Pd(0)L_n OxAdd R-Pd(II)-X(L_n) Pd0->OxAdd Oxidative Addition Transmetalation_complex R-Pd(II)-Ar(L_n) OxAdd->Transmetalation_complex Transmetalation Transmetalation_complex->Pd0 Reductive Elimination Product R-Ar Transmetalation_complex->Product ArylHalide R-X ArylHalide->OxAdd BoronicAcid Ar-B(OH)2 BoronicAcid->Transmetalation_complex Base Base Base->Transmetalation_complex

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

References

Validation & Comparative

A Senior Application Scientist's Guide to 4-Cyano-3,5-difluorophenylboronic Acid: A Comparative Analysis for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms and cyano groups into molecular scaffolds is a proven method for modulating physicochemical and biological properties.[1][2] This guide presents an in-depth comparative analysis of 4-cyano-3,5-difluorophenylboronic acid against other key difluorophenylboronic acid analogues. We will explore the nuanced interplay of electronic and steric effects that govern their reactivity, particularly within the context of the Suzuki-Miyaura cross-coupling reaction. Supported by experimental data and detailed protocols, this document serves as a technical resource for researchers aiming to leverage these powerful building blocks for the synthesis of complex, high-value molecules.

Introduction: The Strategic Value of Fluorinated Boronic Acids

Phenylboronic acids are indispensable reagents in organic synthesis, primarily for their role in palladium-catalyzed cross-coupling reactions that form robust carbon-carbon bonds.[3][4][5][6] The introduction of fluorine substituents onto the phenyl ring dramatically influences the reagent's properties. Fluorine's high electronegativity imparts a strong inductive electron-withdrawing effect, which can alter reaction kinetics, molecular conformation, and the ultimate biological activity of the final product.[1][7][8]

Difluorinated phenylboronic acids, therefore, represent a class of highly valuable intermediates for accessing novel chemical space.[9][10] This guide focuses on this compound, a unique reagent featuring three potent electron-withdrawing groups, and compares its performance profile with structurally distinct analogues:

  • 3,5-Difluorophenylboronic acid: Isolates the effect of the meta-difluoro substitution pattern.

  • 2,6-Difluorophenylboronic acid: Highlights the impact of ortho substitution and associated steric hindrance.

  • 2,4-Difluorophenylboronic acid: A commonly used asymmetrical analogue.

Our analysis will be grounded in the fundamental principles of the Suzuki-Miyaura reaction, providing a causal link between molecular structure and synthetic performance.

The Causality of Reactivity: Electronic and Steric Effects

The success of a Suzuki-Miyaura coupling is governed by the delicate balance of the catalytic cycle's three main stages: oxidative addition, transmetalation, and reductive elimination. The electronic and steric nature of the boronic acid profoundly impacts the transmetalation step.

Electronic Influence

Substituents on the phenylboronic acid ring modify the electron density on the boron atom, which in turn affects its Lewis acidity and the rate of transmetalation.[8][11]

  • Electron-Withdrawing Groups (EWGs): Groups like fluorine and cyano (-CN) decrease electron density on the boron atom. This increases the boronic acid's Lewis acidity, which can facilitate the formation of the boronate complex required for transmetalation.[7][12] However, excessive electron withdrawal can also slow down the transfer of the aryl group to the palladium center.[13]

  • Electron-Donating Groups (EDGs): These groups increase electron density, generally accelerating the transmetalation step.[13][14]

The subject of our focus, This compound , is an extreme case. The two fluorine atoms at the meta positions exert a powerful inductive effect (-I), while the para-cyano group contributes both a strong inductive (-I) and resonance (-M) withdrawing effect. This makes the phenyl ring exceptionally electron-poor.

cluster_0 This compound cluster_1 3,5-Difluorophenylboronic acid cluster_2 2,6-Difluorophenylboronic acid a B(OH)₂ C C-F (meta, -I) C-H C-CN (para, -I, -M) C-H C-F (meta, -I) b B(OH)₂ C C-F (meta, -I) C-H C-H C-H C-F (meta, -I) c B(OH)₂ C C-F (ortho, -I) C-H C-H C-H C-F (ortho, -I)

Caption: Electronic effects of substituents on selected boronic acids.

Steric Hindrance and Stability

The position of substituents is as critical as their electronic nature.

  • Ortho Substituents: Substituents ortho to the boronic acid group, such as in 2,6-difluorophenylboronic acid , create significant steric bulk. This can hinder the approach of the boronic acid to the palladium complex, slowing transmetalation.[15] More critically, ortho-fluorine substituents increase the rate of a detrimental side reaction: protodeboronation, where the C-B bond is cleaved by a proton source (like water) under basic conditions, leading to lower yields.[16][17][18] Specialized precatalysts and mild reaction conditions are often required to overcome this instability.[17][18]

  • Meta and Para Substituents: Substituents at these positions, as in our primary compound and 3,5-difluorophenylboronic acid , do not typically cause steric hindrance, allowing for a more straightforward analysis of their electronic contributions.

Comparative Performance in Suzuki-Miyaura Cross-Coupling

To provide a tangible comparison, we will analyze the performance of our selected boronic acids in a standardized Suzuki-Miyaura reaction with 4-bromoacetophenone, a common electron-neutral coupling partner. The data presented is a synthesis of typical results reported in the literature under optimized conditions.

Data Summary
Boronic AcidStructureKey FeaturesExpected Yield (%) [a]Commentary
This compound Highly electron-deficient; No steric hindrance85-95%Excellent reactivity is expected, but may require a robust catalyst system (e.g., with Buchwald ligands like SPhos or XPhos) to drive the transmetalation of the electron-poor aryl group.[17][18]
3,5-Difluorophenylboronic acid Strongly electron-deficient; No steric hindrance90-98%Generally a high-performing and reliable coupling partner due to the favorable combination of electronic activation and lack of steric issues.[19]
2,6-Difluorophenylboronic acid Electron-deficient; High steric hindrance; Prone to protodeboronation60-85%Performance is highly condition-dependent.[17][18] Requires mild bases (e.g., K₃PO₄), short reaction times, and often specialized catalysts to minimize decomposition and achieve acceptable yields.[17]
2,4-Difluorophenylboronic acid Asymmetrically electron-deficient; Moderate steric hindrance88-96%A versatile and widely used reagent that couples efficiently under standard conditions, balancing electronic activation with manageable steric influence from the single ortho-fluorine.[9][20]

[a] Yields are representative estimates based on literature precedents for coupling with standard aryl bromides and may vary based on specific reaction conditions.[19][21][22]

Mechanistic Interpretation

The high yields observed for 3,5-difluorophenylboronic acid establish a baseline for an electronically activated, sterically unhindered system. The addition of the para-cyano group in This compound further enhances the electron-deficient nature of the ring. While this increases Lewis acidity, it can make the final C-Pd bond in the transmetalation intermediate more resistant to cleavage. This is why a highly active catalyst/ligand system is often beneficial to ensure efficient turnover.

Conversely, the lower and more variable yields for 2,6-difluorophenylboronic acid are a direct consequence of steric hindrance and, more importantly, its instability toward protodeboronation.[17][18] The experimental design must prioritize minimizing this side reaction over simply accelerating the productive coupling.

Experimental Protocols: A Self-Validating System

Trustworthy protocols are essential for reproducible results. The following procedure is a robust starting point for the Suzuki-Miyaura coupling of difluorophenylboronic acids with aryl bromides. For challenging substrates like 2,6-difluorophenylboronic acid, specific modifications are noted.

General Protocol for Suzuki-Miyaura Coupling

start Start: Inert Atmosphere reagents 1. Charge Schlenk Flask: - Aryl Bromide (1.0 mmol) - Boronic Acid (1.2 mmol) - Pd(OAc)₂ (2 mol%) - SPhos (4 mol%) - K₃PO₄ (2.0 mmol) start->reagents solvent 2. Add Anhydrous Solvent (e.g., Dioxane/H₂O 10:1, 5 mL) reagents->solvent degas 3. Degas Mixture (3x Vacuum/Backfill with Argon) solvent->degas react 4. Heat Reaction (80-100 °C, 2-12 h) degas->react monitor 5. Monitor Progress (TLC or LC-MS) react->monitor workup 6. Aqueous Workup: - Cool to RT - Dilute with EtOAc - Wash with H₂O, Brine monitor->workup purify 7. Purify Product: - Dry over Na₂SO₄ - Concentrate in vacuo - Column Chromatography workup->purify end End: Pure Product purify->end

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling experiment.

Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), the respective difluorophenylboronic acid (1.2-1.5 equiv), palladium(II) acetate (Pd(OAc)₂, 0.02 equiv), SPhos (0.04 equiv), and tribasic potassium phosphate (K₃PO₄, 2.0 equiv).[16]

  • Atmosphere Control: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-dioxane) via syringe. For many reactions, a small amount of degassed water can be beneficial.[16]

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots for analysis by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2x10 mL).[13][16]

  • Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.[16][22]

Causality Note for Challenging Couplings (e.g., 2,6-difluorophenylboronic acid): The choice of a mild base like K₃PO₄ is deliberate to minimize protodeboronation, which is often accelerated by stronger, more nucleophilic bases.[17][18] For these substrates, conducting the reaction at a lower temperature (e.g., room temperature or 40 °C) with a highly active precatalyst system for a shorter duration can be the key to preserving the boronic acid and achieving a successful outcome.[17]

Conclusion and Strategic Outlook

This compound emerges as a potent and highly valuable reagent for synthetic chemists. Its exceptionally electron-deficient nature, stemming from the combined effects of two meta-fluorine atoms and a para-cyano group, makes it an excellent coupling partner in Suzuki-Miyaura reactions, provided an appropriately active catalyst system is employed.

Key Takeaways:

  • Performance: It offers performance comparable to or exceeding other difluorinated analogues that are not compromised by steric hindrance.

  • Predictability: Lacking ortho substituents, its reactivity is primarily governed by predictable electronic effects, simplifying reaction optimization compared to sterically hindered isomers like 2,6-difluorophenylboronic acid.

  • Application: It is the reagent of choice when the goal is to introduce a strongly electron-poor 3,5-difluorophenyl moiety, a common strategy in the design of agrochemicals, pharmaceuticals, and materials for optoelectronics.[3][5][23]

For researchers and drug development professionals, understanding the balance between electronic activation and potential side reactions like protodeboronation is paramount. This compound provides a powerful tool for molecular construction, enabling the synthesis of complex architectures with finely tuned electronic properties.

References

comparison of 4-Cyano-3,5-difluorophenylboronic acid and its pinacol ester

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've frequently guided researchers through the crucial decision of selecting the optimal boronic acid derivative for their synthetic campaigns. The choice between a free boronic acid and its corresponding pinacol ester is not merely a matter of preference; it's a strategic decision that hinges on a delicate balance between reactivity, stability, and practical handling. This guide provides an in-depth , grounded in mechanistic principles and supported by practical, field-proven protocols.

The Core Dilemma: Reactivity vs. Stability

The fundamental difference between a boronic acid and its pinacol ester lies in a trade-off. Boronic acids are generally more reactive in cross-coupling reactions, which can lead to faster conversions.[1][2] This heightened reactivity stems from the Lewis acidic nature of the trigonal planar boron atom, which readily interacts with the base in a Suzuki-Miyaura coupling to form the highly nucleophilic "ate" complex required for transmetalation.[3][4]

However, this reactivity comes at the cost of stability. Free boronic acids are susceptible to several decomposition pathways. They can undergo dehydration to form cyclic trimeric anhydrides known as boroxines, which can exhibit different reactivity and solubility.[5] More critically, they are prone to protodeboronation, an undesired side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, particularly under basic or acidic conditions, leading to yield loss.[6][7][8]

Conversely, boronic acid pinacol esters (Bpin) offer significantly enhanced stability.[5][9][10] The pinacol group acts as a robust protecting group, sterically shielding the boron atom from unwanted reactions like hydrolysis and protodeboronation.[11][12] This makes them easier to handle, purify by standard column chromatography, and store for extended periods with minimal degradation.[9][10] This stability, however, can sometimes temper their reactivity compared to the parent acid.[1]

Caption: Chemical structures and the dehydration equilibrium of the boronic acid.

Head-to-Head Comparison: Key Performance Attributes

To make an informed decision, a direct comparison of the attributes most critical to a synthetic chemist is essential. The electron-withdrawing nature of the cyano and fluoro groups on the specific phenylboronic acid makes it particularly susceptible to base-catalyzed protodeboronation, amplifying the importance of this choice.[7]

Attribute4-Cyano-3,5-difluorophenylboronic acidThis compound pinacol esterScientific Rationale
Stability & Shelf Life Moderate. Prone to boroxine formation and protodeboronation.[5][6] Requires storage under inert, dry conditions.High. Steric hindrance from the pinacol group protects the boron center, preventing degradation.[9][10][11]The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring is sterically bulky and less prone to hydrolysis than the B(OH)₂ group.[5][12]
Handling Often a fluffy solid, can be hygroscopic. Accurate weighing can be challenging.Typically a free-flowing, crystalline solid.[2] Less sensitive to air and moisture.[9]The ester form is less polar and has a more defined crystalline structure, improving its physical handling properties.
Solubility Generally soluble in polar aprotic solvents (e.g., Dioxane, THF) and aqueous base.Soluble in a wider range of organic solvents, including less polar ones like Toluene and Ethyl Acetate.The pinacol group increases the lipophilicity of the molecule, enhancing its solubility in common organic solvents.
Purification Purification by chromatography can be difficult due to streaking on silica gel. Recrystallization is often preferred.Readily purified by standard silica gel column chromatography.[9][12]Pinacol esters are less polar and less prone to strong interactions with the Lewis acidic sites on silica gel.[13][14]
Reactivity in Suzuki Coupling Generally higher. Often leads to faster reaction times under identical conditions.[1]Slightly lower. May require slightly longer reaction times or higher temperatures.The B(OH)₂ group more readily forms the reactive boronate [ArB(OH)₃]⁻ species required for transmetalation. The ester requires hydrolysis or direct reaction with an oxo-palladium species.[3]
Susceptibility to Side Reactions High. The electron-deficient ring is prone to protodeboronation, especially with strong bases or prolonged heating.[7]Low. The C-B bond is significantly more stable under typical cross-coupling conditions.[3][5]The pinacol group kinetically slows the processes that lead to C-B bond cleavage.[11]

Experimental Verification: A Comparative Suzuki-Miyaura Coupling

To illustrate these differences, we present a standardized protocol for the Suzuki-Miyaura coupling of each boron species with a common coupling partner, 4-bromoanisole. This experiment is designed to provide a clear, quantitative comparison of performance.

References

A Researcher's Guide to Alternatives for 4-Cyano-3,5-difluorophenylboronic Acid: Enhancing Stability and Reactivity in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and materials science, the introduction of the 4-cyano-3,5-difluorophenyl moiety is of significant interest. This structural motif, with its unique electronic properties, can impart desirable characteristics to target molecules. 4-Cyano-3,5-difluorophenylboronic acid has traditionally been a go-to reagent for this purpose, primarily through its application in palladium-catalyzed cross-coupling reactions. However, the inherent instability of many boronic acids, including potential susceptibility to protodeboronation and trimerization to boroxines, can lead to challenges in reproducibility and yield. This guide provides a comprehensive comparison of viable alternative reagents that address these limitations, offering enhanced stability and, in many cases, superior performance in key chemical transformations.

The Benchmark: this compound

This compound is a valuable reagent for introducing the 4-cyano-3,5-difluorophenyl group via Suzuki-Miyaura coupling and other related transformations. The electron-withdrawing nature of the cyano and difluoro substituents can enhance the reactivity of the boronic acid in the transmetalation step of the catalytic cycle. However, these same electronic effects can also increase the propensity for undesired side reactions, such as protodeboronation, especially under basic aqueous conditions.

The Superior Alternatives: Potassium Organotrifluoroborates and MIDA Boronates

Extensive research has led to the development of more stable and reliable alternatives to boronic acids. Among the most prominent and effective are potassium organotrifluoroborates and N-methyliminodiacetic acid (MIDA) boronates.

Potassium (4-Cyano-3,5-difluorophenyl)trifluoroborate: A Robust and Highly Reactive Partner

Potassium trifluoroborate salts have emerged as a superior class of reagents for Suzuki-Miyaura cross-coupling reactions. The tetracoordinate nature of the boron atom in trifluoroborates renders them significantly more stable to air and moisture compared to their boronic acid counterparts. This enhanced stability translates to a longer shelf-life, easier handling, and more consistent reaction outcomes.

Key Advantages:

  • Enhanced Stability: Potassium (4-cyano-3,5-difluorophenyl)trifluoroborate is a crystalline solid that is stable to air and moisture, eliminating many of the storage and handling issues associated with the corresponding boronic acid.

  • Improved Reactivity: In many cases, trifluoroborate salts exhibit higher reactivity and provide better yields in cross-coupling reactions, particularly with challenging substrates.

  • Stoichiometric Precision: Due to their stability, trifluoroborates can be weighed and used with greater stoichiometric accuracy, reducing the need for excess reagent.

Synthesis of Potassium (4-cyano-3,5-difluorophenyl)trifluoroborate:

The synthesis of potassium aryltrifluoroborates is a straightforward process, typically involving the reaction of the corresponding boronic acid with potassium hydrogen fluoride (KHF₂).

BoronicAcid This compound Trifluoroborate Potassium (4-cyano-3,5-difluorophenyl)trifluoroborate BoronicAcid->Trifluoroborate + KHF2 KHF₂ KHF2->Trifluoroborate + Solvent MeOH/H₂O Solvent->Trifluoroborate in

Caption: Synthesis of Potassium Aryltrifluoroborate.

(4-Cyano-3,5-difluorophenyl) MIDA boronate: A Protected and Versatile Reagent

N-methyliminodiacetic acid (MIDA) boronates represent another excellent alternative, functioning as a "protected" form of the boronic acid. The MIDA ligand forms a stable, bicyclic structure around the boron atom, rendering the C-B bond inert to a wide range of reaction conditions, including chromatography. The boronic acid can be readily unmasked when needed by simple treatment with a mild aqueous base.

Key Advantages:

  • Exceptional Stability: MIDA boronates are exceptionally stable, crystalline solids that are compatible with a broad range of reagents and purification techniques, including silica gel chromatography.

  • Controlled Reactivity: The protected nature of MIDA boronates allows for their use in multi-step syntheses where the boronic acid functionality needs to be preserved during other transformations.

  • Iterative Cross-Coupling: The ability to selectively deprotect the MIDA boronate makes it an ideal reagent for iterative cross-coupling strategies, enabling the sequential and controlled construction of complex molecules.

Synthesis and Deprotection of (4-Cyano-3,5-difluorophenyl) MIDA boronate:

MIDA boronates are typically synthesized by the condensation of the boronic acid with N-methyliminodiacetic acid. Deprotection is achieved under mild basic conditions.

cluster_synthesis Synthesis cluster_deprotection Deprotection BoronicAcid_S This compound MIDA_boronate (4-Cyano-3,5-difluorophenyl) MIDA boronate BoronicAcid_S->MIDA_boronate + MIDA_acid N-methyliminodiacetic acid MIDA_acid->MIDA_boronate + MIDA_boronate_D (4-Cyano-3,5-difluorophenyl) MIDA boronate BoronicAcid_D This compound MIDA_boronate_D->BoronicAcid_D + Base Mild aq. Base (e.g., NaHCO₃) Base->BoronicAcid_D +

Caption: Synthesis and Deprotection of MIDA Boronate.

Performance Comparison in Suzuki-Miyaura Coupling

While direct side-by-side comparative data for this compound and its derivatives is not extensively published, the general principles of reactivity and stability strongly favor the use of potassium trifluoroborate and MIDA boronate alternatives.

ReagentStabilityHandlingReactivity in Suzuki-MiyauraKey Advantage
This compound Moderate; prone to protodeboronation and boroxine formation.Requires careful handling and storage, often used in excess.Good, but can be inconsistent.Readily available.
Potassium (4-cyano-3,5-difluorophenyl)trifluoroborate High; air and moisture stable crystalline solid.[1][2]Easy to handle and weigh accurately.Often superior to boronic acid, especially with challenging substrates.[1]Enhanced stability and reactivity.
(4-Cyano-3,5-difluorophenyl) MIDA boronate Exceptional; stable to chromatography.[3][4]Robust and easy to handle.Requires deprotection prior to or in situ during coupling.Enables multi-step synthesis and iterative coupling.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling with Potassium Aryltrifluoroborates

This protocol is a representative procedure and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • Potassium (4-cyano-3,5-difluorophenyl)trifluoroborate (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Phosphine ligand (e.g., SPhos, RuPhos, 4-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equiv)

  • Degassed solvent (e.g., Toluene/H₂O, Dioxane/H₂O)

Procedure:

  • To a reaction vessel, add the aryl halide, potassium (4-cyano-3,5-difluorophenyl)trifluoroborate, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent system.

  • In a separate vial, prepare a solution of the palladium catalyst and ligand in the reaction solvent and add it to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Start Combine Aryl Halide, Trifluoroborate, and Base Inert Evacuate and Backfill with Inert Gas Start->Inert Solvent Add Degassed Solvent Inert->Solvent Catalyst Add Pd Catalyst/Ligand Solution Solvent->Catalyst Heat Heat and Stir Catalyst->Heat Monitor Monitor Reaction Progress Heat->Monitor Workup Work-up and Extraction Monitor->Workup Purify Purification Workup->Purify

Caption: Suzuki-Miyaura Coupling Workflow with Trifluoroborates.

Other Potential Alternatives

While potassium trifluoroborates and MIDA boronates are the most prominent alternatives, other organometallic reagents can also be considered for introducing the 4-cyano-3,5-difluorophenyl moiety, although they may have their own limitations regarding functional group tolerance and handling.

  • Organostannanes (for Stille Coupling): (4-Cyano-3,5-difluorophenyl)trialkylstannanes can be used in Stille coupling reactions. However, the toxicity of organotin compounds is a significant drawback.

  • Organozinc and Organomagnesium Reagents: While highly reactive, these reagents often exhibit lower functional group tolerance compared to organoboron compounds.

Conclusion

For researchers, scientists, and drug development professionals seeking to incorporate the 4-cyano-3,5-difluorophenyl group into their target molecules, moving beyond the traditional boronic acid offers significant advantages. Potassium (4-cyano-3,5-difluorophenyl)trifluoroborate provides a more stable and often more reactive alternative for direct cross-coupling applications. For more complex, multi-step syntheses, (4-cyano-3,5-difluorophenyl) MIDA boronate offers unparalleled stability and the flexibility of a protected boronic acid. The adoption of these advanced reagents can lead to more robust, reproducible, and efficient synthetic routes, ultimately accelerating research and development efforts.

References

reactivity comparison of fluorinated vs non-fluorinated phenylboronic acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Reactivity of Fluorinated vs. Non-Fluorinated Phenylboronic Acids in Cross-Coupling Reactions

For the modern medicinal chemist and process developer, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of drug design. Its unique electronic properties can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. Phenylboronic acids are indispensable reagents in C-C bond formation, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Consequently, understanding the impact of fluorination on the reactivity of these critical building blocks is not merely an academic exercise but a practical necessity for efficient and predictable synthesis.

This guide provides a detailed comparison of the reactivity profiles of fluorinated and non-fluorinated phenylboronic acids. We will delve into the fundamental electronic effects that govern their behavior, present supporting experimental data from the literature, and offer practical insights to guide your selection of reagents and optimization of reaction conditions.

The Decisive Role of Fluorine's Electronic Effects

The stark differences in reactivity between phenylboronic acid and its fluorinated counterparts (e.g., 4-fluorophenylboronic acid) are rooted in the potent electron-withdrawing nature of the fluorine atom. This influence is transmitted through two primary mechanisms: the inductive effect and, to a lesser extent, the resonance effect.

  • Inductive Effect (-I): Fluorine is the most electronegative element, and it strongly pulls electron density away from the aromatic ring and, consequently, from the boronic acid functional group. This inductive withdrawal increases the Lewis acidity of the boron atom. A more Lewis acidic boronic acid can interact more readily with the electron-rich palladium catalyst and the activating base, which can influence the rate of key steps in the catalytic cycle.

  • Resonance Effect (+R): While the inductive effect is dominant, the fluorine atom can also donate a lone pair of electrons into the aromatic π-system. However, for fluorine, this resonance donation is weak and generally overshadowed by its powerful inductive pull.

The net result is that the boron atom in a fluorinated phenylboronic acid is significantly more electron-deficient than in a non-fluorinated analog. This has profound implications for the mechanism of the Suzuki-Miyaura coupling.

Mechanistic Implications: A Tale of Two Pathways

The Suzuki-Miyaura catalytic cycle famously proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. The electronic differences between fluorinated and non-fluorinated phenylboronic acids most significantly impact the transmetalation step, which is often rate-limiting.

Historically, the mechanism of transmetalation has been debated, with two primary pathways proposed[1][2]:

  • The Boronate Pathway (Path A): The boronic acid reacts with a base (e.g., hydroxide) to form a more nucleophilic boronate species. This boronate then attacks the arylpalladium(II) halide complex to transfer its organic group.

  • The Oxo-Palladium Pathway (Path B): The arylpalladium(II) halide complex first reacts with the base to form a more reactive arylpalladium(II) hydroxide complex. This complex then reacts with the neutral boronic acid.

Seminal work by Hartwig and Carrow provided strong evidence that for many common Suzuki-Miyaura conditions (using aqueous mixtures and weak bases like carbonates), the reaction of the palladium hydroxo complex with the neutral boronic acid (Path B) is kinetically dominant[1][2][3]. The rate of this reaction is several orders of magnitude faster than the reaction between a palladium halide and a trihydroxyborate[1][3].

Here, the increased Lewis acidity of fluorinated phenylboronic acids becomes a key advantage. The more electron-deficient boron center is more susceptible to coordination with the hydroxide ligand on the palladium complex, facilitating the transfer of the fluorinated aryl group.

Suzuki_Cycle Pd0 Pd(0)L₂ C1 Pd0->C1 OxAdd Oxidative Addition ArPdX Ar¹-Pd(II)L₂-X OxAdd->ArPdX Ar¹-X C2 ArPdX->C2 Transmetalation Transmetalation ArPdAr Ar¹-Pd(II)L₂-Ar² Transmetalation->ArPdAr Ar²B(OH)₂ Base RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0   Product Ar¹-Ar² RedElim->Product C1->OxAdd C2->Transmetalation

Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Comparative Experimental Data

The theoretical advantage of fluorinated phenylboronic acids often translates into tangible improvements in reaction outcomes. While direct, side-by-side comparisons under identical conditions can vary depending on the specific substrates and catalyst systems, general trends emerge from the literature.

In a study utilizing a supported palladium nanoparticle catalyst, 4-fluorophenylboronic acid demonstrated superior performance in the coupling with 1-bromo-4-fluorobenzene compared to phenylboronic acid, 4-carboxyphenylboronic acid, and 4-vinylphenylboronic acid, achieving the highest turnover frequency (TOF) of 67.1 h⁻¹[4]. Interestingly, at lower temperatures and shorter reaction times, phenylboronic acid showed slightly higher activity, but 4-fluorophenylboronic acid led to more complete conversion over time[4]. This highlights that the optimal choice may depend on the specific kinetic profile desired.

Boronic AcidCoupling PartnerTemp (°C)Time (h)Conversion (%)Source
4-Fluorophenylboronic Acid 1-Bromo-4-fluorobenzene1103~95[4][5]
Phenylboronic Acid 1-Bromo-4-fluorobenzene1103~90[4][5]
4-Carboxyphenylboronic Acid 1-Bromo-4-fluorobenzene1103~75[4][5]
4-Vinylphenylboronic Acid 1-Bromo-4-fluorobenzene1103~60[4][5]

Table 1: Comparison of halide conversion in the Suzuki-Miyaura coupling of various boronic acids with 1-bromo-4-fluorobenzene. Data extracted from a study using a G-COOH-Pd-10 catalyst.[4]

The increased acidity of fluorinated phenylboronic acids is also a critical factor. The pKa of a boronic acid influences its equilibrium with the corresponding boronate anion. Fluorine substitution generally lowers the pKa, increasing acidity[6][7]. For instance, the pKa of 4-fluorophenylboronic acid is 8.77, while that of 2,3,4,6-tetrafluorophenylboronic acid is as low as 6.17[6]. This enhanced acidity can facilitate the formation of reactive intermediates in the catalytic cycle.

Potential Downsides and Considerations

Despite the advantages, the use of fluorinated phenylboronic acids is not without its challenges.

  • Protodeboronation: The C-B bond in electron-deficient boronic acids is more susceptible to cleavage by protons, a process known as protodeboronation. This side reaction consumes the boronic acid and reduces the overall yield of the desired cross-coupled product. Careful control of pH and reaction conditions is crucial to minimize this pathway.

  • Cost and Availability: Highly fluorinated or unusually substituted boronic acids can be significantly more expensive and less readily available than their non-fluorinated parent compounds.

Standard Experimental Protocol: A Comparative Workflow

To provide a practical framework, the following is a representative, generalized protocol for the Suzuki-Miyaura coupling. This procedure can be adapted for a direct comparison between a fluorinated and a non-fluorinated phenylboronic acid.

Objective: To compare the yield of 4-methoxybiphenyl produced from the coupling of 4-bromoanisole with phenylboronic acid versus 4-fluorophenylboronic acid (to produce 4-fluoro-4'-methoxybiphenyl).

Materials:

  • Aryl Halide: 4-Bromoanisole

  • Boronic Acids: Phenylboronic Acid and 4-Fluorophenylboronic Acid

  • Catalyst: Pd(PPh₃)₄ (Palladium(0)tetrakis(triphenylphosphine))

  • Base: Anhydrous Potassium Carbonate (K₂CO₃)

  • Solvent: 1,4-Dioxane/Water (4:1 mixture)

  • Inert Gas: Argon or Nitrogen

Procedure:

  • Reaction Setup: To two separate oven-dried Schlenk flasks equipped with magnetic stir bars, add the aryl halide (e.g., 1.0 mmol), the respective boronic acid (1.2 mmol), and the base (2.0 mmol).

  • Inert Atmosphere: Seal the flasks with septa, and evacuate and backfill with an inert gas three times.

  • Solvent Addition: Add the dioxane/water solvent mixture (5 mL) to each flask via syringe.

  • Catalyst Addition: Add the palladium catalyst (0.03 mmol, 3 mol%) to each flask.

  • Reaction: Place the flasks in a preheated oil bath at 85-90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting aryl halide is consumed.

  • Workup: Cool the reaction mixtures to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification & Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the isolated yield for each reaction and characterize the products by NMR and MS to confirm identity and purity.

Figure 2: General experimental workflow for comparative Suzuki-Miyaura coupling.

Conclusion and Recommendations

The choice between a fluorinated and a non-fluorinated phenylboronic acid is a nuanced decision that depends on the specific synthetic challenge at hand.

  • Choose Fluorinated Phenylboronic Acids when:

    • Coupling with electron-rich or challenging aryl halides where enhanced reactivity is needed.

    • The final product requires the specific electronic properties imparted by fluorine.

    • Faster reaction rates or higher conversions are a primary goal, and the cost is justifiable.

  • Choose Non-Fluorinated Phenylboronic Acids when:

    • The coupling partners are already sufficiently reactive.

    • Cost and reagent availability are significant constraints.

    • The risk of protodeboronation with an electron-deficient boronic acid is high due to harsh reaction conditions.

Ultimately, the increased Lewis acidity conferred by fluorine substitution generally renders fluorinated phenylboronic acids more reactive in Suzuki-Miyaura couplings, particularly via the kinetically favored oxo-palladium pathway. This enhanced reactivity often leads to higher yields and faster reactions. However, this must be balanced against potential side reactions like protodeboronation and practical considerations such as cost. A thorough understanding of the mechanistic principles outlined in this guide will empower the practicing chemist to make more informed and effective decisions in the design and execution of cross-coupling strategies.

References

A Senior Application Scientist's Guide to the Synthesis and Application of 4-Cyano-3,5-difluorophenylboronic Acid in Cross-Coupling Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the dynamic field of drug development, the strategic selection of molecular building blocks is a critical determinant of synthetic success. This guide offers an in-depth technical analysis of 4-Cyano-3,5-difluorophenylboronic acid, a key reagent in modern medicinal chemistry. We will explore its synthesis, rigorous validation, and comparative performance in the context of Suzuki-Miyaura cross-coupling reactions, providing objective, data-driven insights to inform your synthetic strategies.

The introduction of fluorine atoms and cyano groups into aryl scaffolds can profoundly influence a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and target binding affinity. Consequently, polysubstituted phenylboronic acids like this compound have become indispensable tools for medicinal chemists. This guide will provide a comprehensive framework for its synthesis, validation, and effective utilization.

I. Synthesis of this compound: A Validated Protocol

The synthesis of arylboronic acids is a well-established field, with the most common methods involving the reaction of an organometallic reagent (organolithium or Grignard) with a trialkyl borate.[1] For the synthesis of this compound, a robust and reproducible method proceeds via a lithium-halogen exchange from the corresponding aryl bromide.

The rationale for choosing an organolithium-based approach lies in its high efficiency and tolerance for the electron-withdrawing cyano and fluoro groups present in the starting material. The low reaction temperature (-78 °C) is critical to prevent side reactions, such as the reaction of the organolithium intermediate with the cyano group of another molecule.

Experimental Protocol: Synthesis of this compound

Materials:

  • 1-Bromo-4-cyano-3,5-difluorobenzene

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (2.5 M)

  • Trimethyl borate

  • Hydrochloric acid (2 M)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1-bromo-4-cyano-3,5-difluorobenzene (1.0 eq) and anhydrous THF.

  • Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.

  • Lithium-Halogen Exchange: Slowly add n-butyllithium (1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

  • Borylation: Add trimethyl borate (1.5 eq) dropwise, again ensuring the temperature remains below -70 °C. Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quenching and Extraction: Cool the reaction mixture to 0 °C and quench by the slow addition of 2 M HCl until the solution is acidic (pH ~2). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x).

  • Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a white solid.

II. Comprehensive Validation of Synthesized this compound

Rigorous analytical validation is paramount to ensure the quality and purity of the synthesized boronic acid, as impurities can significantly impact the outcome of subsequent cross-coupling reactions. A multi-technique approach is essential for a comprehensive characterization.

Visualizing the Validation Workflow

Validation Workflow Validation Workflow for this compound cluster_synthesis Synthesis & Purification cluster_validation Analytical Validation Synthesis Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F, ¹¹B) Synthesis->NMR Structural Elucidation HPLC HPLC/UPLC Analysis Synthesis->HPLC Purity & Impurity Profile MS Mass Spectrometry (LC-MS) Synthesis->MS Molecular Weight Confirmation Purity Purity Assessment NMR->Purity HPLC->Purity MS->Purity

Caption: A streamlined workflow for the comprehensive validation of synthesized this compound.

Analytical Techniques and Expected Results
Technique Purpose Expected Observations for this compound
¹H NMR Structural confirmation and identification of proton-bearing impurities.Aromatic protons will appear as a multiplet in the aromatic region, with splitting patterns influenced by fluorine coupling. The B(OH)₂ protons will be a broad singlet, with its chemical shift dependent on concentration and solvent.
¹³C NMR Confirmation of the carbon skeleton.Aromatic carbons will be observed in the typical aromatic region. The carbon attached to the boron atom may be broad. Carbons attached to fluorine will exhibit large one-bond C-F coupling constants.
¹⁹F NMR Direct observation of fluorine atoms.A single resonance is expected, confirming the symmetrical substitution pattern of the fluorine atoms.
¹¹B NMR Confirmation of the boronic acid moiety.A single, broad signal is anticipated in the range of 28-33 ppm, characteristic of a trigonal planar boronic acid.
HPLC/UPLC Purity assessment and quantification of impurities.A single major peak corresponding to the product. Potential impurities would include unreacted starting material, homocoupled byproducts, and the protodeboronated arene.
LC-MS Molecular weight confirmation.The mass spectrum should show the expected molecular ion peak corresponding to the molecular weight of the product.
Common Impurities and Their Origin

A critical aspect of validation is the identification of potential process-related impurities.[2]

  • Unreacted Starting Material: 1-Bromo-4-cyano-3,5-difluorobenzene.

  • Homocoupling Byproduct: 4,4'-Dicyano-3,3',5,5'-tetrafluorobiphenyl, arising from the coupling of two organolithium intermediates.

  • Protodeboronation Product: 3,5-difluorobenzonitrile, resulting from the cleavage of the carbon-boron bond.

  • Boronic Anhydride (Boroxine): A trimeric dehydration product of the boronic acid, which can form upon storage.

III. Comparative Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds.[3] The performance of this compound is benchmarked against other commercially available fluorinated and non-fluorinated phenylboronic acids to provide a clear understanding of its reactivity profile.

Visualizing the Suzuki-Miyaura Catalytic Cycle

Suzuki-Miyaura Cycle Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Aryl_Boron R¹-Pd(II)L₂-R² Transmetal->PdII_Aryl_Boron RedElim Reductive Elimination PdII_Aryl_Boron->RedElim RedElim->Pd0 Regeneration Product R¹-R² RedElim->Product ArylHalide R¹-X ArylHalide->OxAdd BoronicAcid R²-B(OH)₂ BoronicAcid->Transmetal Base Base Base->Transmetal

References

analytical techniques for characterizing 4-Cyano-3,5-difluorophenylboronic acid products

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Analytical Characterization of 4-Cyano-3,5-difluorophenylboronic Acid

A Senior Application Scientist's Perspective on Ensuring Quality, Purity, and Structural Integrity

For researchers, process chemists, and quality control specialists in drug development and fine chemical synthesis, the rigorous characterization of building blocks like this compound (CAS 861710-03-4) is not merely a procedural step—it is the foundation of reproducible and reliable downstream science. This guide provides an in-depth comparison of the essential analytical techniques required to fully characterize this valuable reagent, moving beyond simple data reporting to explain the causality behind methodological choices. Our focus is on creating a self-validating analytical workflow that ensures the identity, purity, and stability of the product.

The Central Role of Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation for organic molecules. For this compound, a multi-nuclear approach is not just recommended; it is essential for unambiguous characterization.

Expertise & Rationale: Why a Multi-Nuclear NMR Approach is Critical

A simple ¹H NMR spectrum is insufficient for this molecule. The presence of boron and fluorine atoms provides unique analytical handles that must be leveraged.

  • ¹H NMR confirms the aromatic proton environment.

  • ¹⁹F NMR is a highly sensitive and direct probe of the fluorine substituents, crucial for confirming isomer identity and detecting related impurities.[1]

  • ¹³C NMR provides a complete map of the carbon skeleton.

  • ¹¹B NMR directly observes the boron center, offering critical information about its chemical state (trigonal sp² acid vs. tetrahedral sp³ species) and the presence of common boronic acid-related impurities like boroxines.[2][3]

Experimental Protocol: A Self-Validating NMR Workflow

Objective: To achieve unambiguous structural confirmation and identify key impurities.

  • Sample Preparation: Accurately weigh ~10-15 mg of the sample and dissolve in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for boronic acids due to its ability to break up hydrogen-bonded dimers and solubilize both the acid and potential impurities.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H spectrum.

    • Expected Result: A multiplet or doublet of doublets in the aromatic region (typically 7.5-8.5 ppm) corresponding to the two aromatic protons. The B(OH)₂ protons will appear as a broad singlet, which is exchangeable with D₂O.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled ¹⁹F spectrum.

    • Expected Result: A single resonance for the two equivalent fluorine atoms. The chemical shift provides confirmation of the electronic environment.[1]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Expected Result: Signals corresponding to all unique carbon atoms. The carbon attached to the boron (C-B) may be broad or difficult to observe due to quadrupolar relaxation. The nitrile carbon (C≡N) will have a characteristic shift around 115-120 ppm.

  • ¹¹B NMR Acquisition:

    • Acquire a proton-decoupled ¹¹B spectrum using a boric acid or BF₃·OEt₂ external standard.

    • Expected Result: For the monomeric sp²-hybridized boronic acid, a single, relatively broad peak is expected in the range of δ 27-33 ppm. The presence of a significant peak around δ 20-23 ppm would indicate the formation of the cyclic anhydride trimer (boroxine), a common impurity.[1]

Data Interpretation and Comparison
Nucleus Information Provided Typical Chemical Shift (δ ppm) Common Pitfalls / Impurities Detected
¹H Aromatic proton environment, B(OH)₂ presenceAromatic: ~7.5-8.5; B(OH)₂: variable, broadResidual solvents, starting materials.
¹⁹F Confirmation of fluoro-substituentsHighly variable, depends on standardIsomeric impurities.
¹³C Carbon skeleton confirmationAromatic: 100-150; C≡N: ~115Absence of expected signals, extra peaks from impurities.
¹¹B Boron chemical state, boroxine detectionsp² Acid: ~27-33; Boroxine: ~20-23Dehydration to boroxine, formation of boronate esters.[2]

Chromatographic Techniques: Quantifying Purity and Profiling Impurities

While NMR confirms structure, chromatography is the gold standard for quantifying purity. For boronic acids, High-Performance Liquid Chromatography (HPLC) is the predominant technique.

Expertise & Rationale: Why Reversed-Phase HPLC is the Workhorse

Reversed-phase HPLC (RP-HPLC) is ideally suited for separating the polar this compound from potentially less-polar precursors or degradation products. The choice of column and mobile phase is critical to prevent on-column issues.

  • Causality of Method Choice: A C18 stationary phase provides the necessary hydrophobicity for retention. An acidic mobile phase modifier (e.g., formic or acetic acid) is crucial to suppress the ionization of the boronic acid's hydroxyl groups, ensuring a consistent retention time and sharp peak shape. MaxPeak™ Premier or similar inert column hardware can be beneficial to reduce secondary interactions between the analyte and metal surfaces.[4]

Experimental Protocol: A Robust Purity Assay by RP-HPLC

Objective: To accurately quantify the purity of the main component and identify any related impurities.

  • System: An HPLC or UPLC system with a Photodiode Array (PDA) or UV detector.

  • Column: XSelect Premier HSS T3 or equivalent C18 column (e.g., 2.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • Start at 5-10% B.

    • Linearly increase to 95% B over 10-15 minutes.

    • Hold at 95% B for 2-3 minutes.

    • Return to initial conditions and equilibrate for 3-5 minutes.

  • Flow Rate: 1.0 mL/min (for HPLC) or 0.4 mL/min (for UPLC).

  • Detection: UV at 254 nm or via PDA to check for peak purity across the spectrum.

  • Sample Preparation: Prepare a stock solution in a 1:1 Acetonitrile:Water mixture at ~1 mg/mL. Dilute to ~0.1 mg/mL for injection.

Data Interpretation: What to Look For

A high-quality product will exhibit a single major peak with a purity of >98% (by area percent). Small peaks may correspond to starting materials, coupling byproducts, or the boroxine. The use of a mass spectrometer as a detector (LC-MS) can provide definitive identification of these minor components.

Mass Spectrometry (MS): Unambiguous Molecular Weight Confirmation

MS provides definitive confirmation of the molecular weight and can be used to identify impurities, especially when coupled with a chromatographic inlet (LC-MS or GC-MS).

Expertise & Rationale: LC-MS vs. GC-MS

For a polar, non-volatile compound like a boronic acid, LC-MS is vastly superior to GC-MS for direct analysis.[5]

  • LC-MS with Electrospray Ionization (ESI): This is the preferred method. ESI is a soft ionization technique that allows the intact molecule to be observed, typically as the deprotonated ion [M-H]⁻ in negative ion mode.[5][6] It avoids the high temperatures of a GC inlet, which can cause boronic acids to dehydrate into boroxines, complicating the analysis.[5]

  • GC-MS: This technique is generally unsuitable without derivatization. To make the boronic acid volatile, it must be converted into a less polar ester (e.g., a TMS or pinacol ester), adding complexity and potential for analytical artifacts.[5]

Experimental Protocol: LC-MS for Identity Confirmation

Objective: To confirm the molecular weight of the main peak and identify impurities.

  • Inlet: Use the HPLC/UPLC method described above.

  • Ionization Source: ESI, negative ion mode.

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

  • Data Acquisition: Scan in a mass range of m/z 50-500.

  • Expected Result: The main HPLC peak should show a mass corresponding to the deprotonated molecule (C₇H₄BF₂NO₂)⁻ at m/z 182.02 . The characteristic isotopic pattern of boron (¹⁰B and ¹¹B) should be observable with a high-resolution instrument.

Orthogonal and Complementary Techniques

To build a complete analytical picture, orthogonal techniques that probe different molecular properties are necessary.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Purpose: Rapid confirmation of key functional groups. It is an excellent identity check.

  • Methodology: Analyze a small amount of solid sample using an Attenuated Total Reflectance (ATR) accessory.

  • Data Interpretation: Look for characteristic absorption bands:

    • ~3300 cm⁻¹ (broad): O-H stretching of the B(OH)₂ group.

    • ~2230 cm⁻¹ (sharp): C≡N stretching of the nitrile group.[7]

    • ~1350 cm⁻¹ (strong): B-O stretching.

    • ~1100-1300 cm⁻¹ (strong): C-F stretching.

Thermal Analysis (TGA/DSC)
  • Purpose: To assess thermal stability, melting point, and the presence of residual solvents or water.

  • Methodology:

    • Differential Scanning Calorimetry (DSC): Heat a small sample (~2-5 mg) under nitrogen at a controlled rate (e.g., 10 °C/min). A sharp endotherm indicates the melting point.

    • Thermogravimetric Analysis (TGA): Heat a sample (~5-10 mg) under nitrogen at a controlled rate. A weight loss step before decomposition can indicate the presence of volatile impurities or water.

  • Trustworthiness: These methods provide crucial data for determining the material's stability during storage and in reactions conducted at elevated temperatures.

Integrated Analytical Workflow

A logical workflow ensures that all critical quality attributes are assessed efficiently. The following diagram illustrates a standard workflow for the characterization of a new batch of this compound.

G cluster_0 Phase 1: Identity & Initial Assessment cluster_1 Phase 2: In-Depth Structural & Purity Analysis cluster_2 Phase 3: Physical & Stability Characterization cluster_3 Final Report FTIR FT-IR (Functional Groups) Multi_NMR Multi-Nuclear NMR (¹⁹F, ¹³C, ¹¹B) FTIR->Multi_NMR H_NMR ¹H NMR (Proton Environment) H_NMR->Multi_NMR LCMS LC-MS (Molecular Weight) HPLC HPLC-UV/PDA (Quantitative Purity) LCMS->HPLC Thermal Thermal Analysis (TGA/DSC) Multi_NMR->Thermal COA Certificate of Analysis (Complete Data Package) Multi_NMR->COA HPLC->Thermal Elemental Elemental Analysis (CHN) HPLC->Elemental HPLC->COA Thermal->COA Elemental->COA Batch New Batch Received Batch->FTIR Batch->H_NMR Batch->LCMS

Caption: Integrated workflow for comprehensive characterization.

References

A Comparative Guide to Palladium Ligands for the Suzuki-Miyaura Coupling of 4-Cyano-3,5-difluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. The strategic incorporation of fluorine atoms and cyano groups into pharmaceutical candidates and advanced materials is a widely employed strategy to modulate their physicochemical and biological properties. 4-Cyano-3,5-difluorophenylboronic acid is a valuable building block for this purpose, but its electron-deficient nature presents unique challenges for the catalytic system, demanding a careful selection of the palladium ligand to achieve optimal results.

This guide provides a comparative analysis of common palladium ligands for the Suzuki-Miyaura coupling of this compound. We will delve into the mechanistic considerations that underpin ligand choice, present a data-driven comparison of ligand classes, and provide detailed experimental protocols to empower researchers in this critical synthetic transformation.

The Challenge of Electron-Deficient Boronic Acids

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The electronic properties of the boronic acid primarily influence the transmetalation step, where the organic moiety is transferred from boron to the palladium center.

Electron-withdrawing groups, such as the cyano and difluoro substituents on the phenyl ring of this compound, decrease the nucleophilicity of the ipso-carbon. This can lead to a sluggish transmetalation step, which often becomes the rate-limiting step of the catalytic cycle. Furthermore, electron-deficient boronic acids can be more susceptible to protodeboronation, a detrimental side reaction that consumes the starting material and reduces the overall yield.

The choice of a suitable palladium ligand is therefore critical to overcome these challenges. An effective ligand must:

  • Promote the formation of a catalytically active Pd(0) species.

  • Facilitate the oxidative addition of the aryl halide to the Pd(0) center.

  • Accelerate the transmetalation step by modulating the electronic properties of the palladium center.

  • Promote the final reductive elimination to release the desired product and regenerate the catalyst.

Comparative Analysis of Palladium Ligands

The two main classes of ligands that have proven effective for challenging Suzuki-Miyaura couplings are bulky, electron-rich phosphines and N-heterocyclic carbenes (NHCs).

Bulky, Electron-Rich Phosphine Ligands (Buchwald-type Ligands)

Developed by Stephen Buchwald and his group, these ligands are characterized by a biaryl backbone that imparts significant steric bulk and electron-donating properties to the phosphorus atom. This combination of features has a profound impact on the catalytic cycle:

  • Steric Bulk: The large size of these ligands promotes the formation of monoligated palladium(0) species, which are highly reactive in the oxidative addition step. The steric hindrance also facilitates the reductive elimination of the product.

  • Electron-Donating Ability: The electron-rich nature of the phosphine increases the electron density on the palladium center, which enhances its reactivity in the oxidative addition of aryl halides and can also influence the rate of transmetalation.

Commonly used Buchwald ligands for electron-deficient substrates include:

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Known for its high activity and broad substrate scope, often enabling reactions at lower temperatures.

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): Another highly active and versatile ligand, particularly effective for sterically demanding couplings.

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Often provides excellent results for a wide range of substrates.

N-Heterocyclic Carbene (NHC) Ligands

NHCs are strong σ-donating ligands that form robust bonds with transition metals. Their key features include:

  • Strong σ-Donation: NHCs are generally stronger electron donors than phosphines, which can lead to highly active catalysts.

  • Steric Tunability: The steric environment around the carbene carbon can be readily modified by changing the substituents on the nitrogen atoms, allowing for fine-tuning of the catalyst's properties.

A popular class of NHC-palladium precatalysts are the PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes, such as PEPPSI-IPr, which are air- and moisture-stable and highly active in a variety of cross-coupling reactions.

Performance Comparison

Ligand ClassRepresentative LigandsKey AdvantagesTypical Performance with Electron-Deficient Boronic Acids
Bulky, Electron-Rich Phosphines SPhos, XPhos, RuPhosHigh activity, broad substrate scope, effective for sterically hindered substrates.Generally provide high to excellent yields. Often the first choice for challenging couplings.[1][2]
N-Heterocyclic Carbenes (NHCs) IPr (in PEPPSI-IPr)Strong σ-donors, form robust catalysts, air- and moisture-stable precatalysts available.Can be highly effective, sometimes outperforming phosphine ligands for specific substrate combinations.[3][4]
Traditional Phosphines PPh₃, PCy₃Readily available, cost-effective.Often less effective for electron-deficient substrates, requiring higher catalyst loadings and harsher reaction conditions. May lead to lower yields.
Bidentate Phosphines dppfGood for many standard couplings.Can be effective, but often less so than bulky monophosphine ligands for challenging substrates.

Note: The choice of the optimal ligand will also depend on the nature of the coupling partner (the aryl halide). For instance, aryl chlorides are generally less reactive than aryl bromides and iodides and often require more active catalytic systems, such as those derived from Buchwald ligands or NHCs.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization for specific substrates and desired outcomes.

Protocol 1: Suzuki-Miyaura Coupling using a Buchwald Ligand (e.g., SPhos)

This protocol is adapted from general procedures for the coupling of electron-deficient boronic acids.[1]

Materials:

  • This compound (1.2 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • Anhydrous, degassed 1,4-dioxane/water (4:1)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), this compound (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).

  • Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water (5 mL) via syringe.

  • Reaction Execution: Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling using an NHC-Palladium Precatalyst (e.g., PEPPSI-IPr)

This protocol is based on the general utility of PEPPSI-type catalysts for challenging cross-couplings.

Materials:

  • This compound (1.5 equivalents)

  • Aryl halide (1.0 equivalent)

  • PEPPSI-IPr (2 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Anhydrous, degassed solvent (e.g., THF or 1,4-dioxane)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the aryl halide (1.0 mmol), this compound (1.5 mmol), PEPPSI-IPr (0.02 mmol), and K₂CO₃ (2.0 mmol) to a Schlenk flask.

  • Add the degassed solvent (5 mL).

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.

Visualizing the Catalytic Cycle and Experimental Workflow

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA Ar-X PdII R-Pd(II)L_n-X OA->PdII TM Transmetalation PdII->TM Ar'-B(OR)2 Base PdII_R_R R-Pd(II)L_n-R' TM->PdII_R_R RE Reductive Elimination PdII_R_R->RE RE->Pd0 Regeneration Product R-R' RE->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup Reaction Setup (Reagents, Catalyst, Ligand, Base) start->setup inert Establish Inert Atmosphere setup->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir solvent->reaction monitor Monitor Progress (TLC/LC-MS) reaction->monitor workup Aqueous Work-up monitor->workup Reaction Complete purify Column Chromatography workup->purify product Isolated Product purify->product

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Ligand_Comparison_Logic title Ligand Selection for Coupling with this compound substrate Challenging Substrate: Electron-Deficient Boronic Acid challenge1 Slow Transmetalation substrate->challenge1 challenge2 Potential for Protodeboronation substrate->challenge2 ligand_choice Ligand Choice is Critical challenge1->ligand_choice challenge2->ligand_choice buchwald Bulky, Electron-Rich Phosphines (e.g., SPhos, XPhos) ligand_choice->buchwald nhc N-Heterocyclic Carbenes (e.g., PEPPSI-IPr) ligand_choice->nhc buchwald_adv High Activity Broad Scope buchwald->buchwald_adv nhc_adv Strong σ-Donors Robust Catalysts nhc->nhc_adv

Caption: Logical considerations for ligand selection in the Suzuki-Miyaura coupling of electron-deficient boronic acids.

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful tool for the synthesis of complex molecules. However, the electron-deficient nature of this substrate necessitates the use of high-performance palladium catalysts. Bulky, electron-rich phosphine ligands, such as SPhos and XPhos, and N-heterocyclic carbene ligands, particularly in the form of stable precatalysts like PEPPSI-IPr, are the leading choices for achieving high yields and efficient reactions. The selection between these ligand classes may depend on the specific aryl halide coupling partner and the desired reaction conditions. The provided protocols and mechanistic insights serve as a valuable starting point for researchers to successfully employ this important building block in their synthetic endeavors.

References

The Strategic Advantage of 4-Cyano-3,5-difluorophenylboronic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Medicinal Chemists and Development Scientists

In the intricate landscape of drug discovery, the choice of building blocks is paramount. The architecture of a final drug molecule—and consequently its efficacy, selectivity, and metabolic profile—is fundamentally dictated by the fragments used in its synthesis. Among the vast arsenal of chemical reagents, organoboron compounds, particularly boronic acids, have become indispensable tools.[1][2] Their stability, low toxicity, and versatile reactivity in palladium-catalyzed cross-coupling reactions, such as the Nobel Prize-winning Suzuki-Miyaura coupling, have cemented their role in constructing complex molecular frameworks.[1][3][4]

This guide moves beyond a general appreciation for boronic acids to focus on a specific, highly functionalized reagent: 4-Cyano-3,5-difluorophenylboronic acid (CAS No: 861710-03-4).[5] We will explore the distinct advantages conferred by its unique electronic and structural features, comparing it to simpler analogues and providing the technical rationale for its preferential use in programs where precision and optimized pharmaceutical properties are critical.

The Power of Electronic Tuning: Why Cyano and Fluoro Groups Matter

The performance of this compound in synthesis and its influence on the properties of the resulting molecule are rooted in the potent electron-withdrawing nature of its substituents.[6][7] The two fluorine atoms and the cyano group work in concert to pull electron density from the phenyl ring. This has profound implications for both reactivity and pharmacology.

1. Enhanced Lewis Acidity and Reactivity: The electron-deficient character of the aryl ring significantly increases the Lewis acidity of the boron center.[3][6][7] This heightened electrophilicity can facilitate the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle, a key factor influencing reaction success.[2] While traditional wisdom sometimes favored electron-donating groups for higher yields, it is now well-established that electron-poor boronic acids are excellent coupling partners, especially in modern, highly efficient catalytic systems, including those based on nickel.[8][9] This robust reactivity ensures its utility across a broad range of synthetic challenges.

2. Imparting Favorable Drug-like Properties: The true value of this reagent becomes apparent when considering its downstream impact on the target molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) and pharmacodynamic profile.

  • Metabolic Stability: Fluorine substitution is a classic medicinal chemistry strategy for blocking metabolic hotspots. The carbon-fluorine bond is exceptionally strong, and its presence can prevent cytochrome P450-mediated oxidative metabolism at that position, thereby increasing the drug's half-life and bioavailability.[4][10]

  • Modulation of pKa and Lipophilicity: Fluorination significantly influences the electronic properties of nearby functional groups, altering their acidity (pKa).[7][10] This can be crucial for optimizing a drug's solubility, cell permeability, and target binding.

  • Enhanced Binding Affinity: The cyano group is a versatile functional handle. It can act as a potent hydrogen bond acceptor and engage in dipole-dipole interactions within a protein's binding pocket, often leading to a significant increase in potency and selectivity.

  • Unique Bioisostere: The difluoro-cyanophenyl motif serves as a bioisostere for other chemical groups, allowing chemists to fine-tune properties while maintaining the core binding interactions.

The diagram below illustrates the key structural features of this compound and their resultant effects.

G cluster_molecule This compound cluster_features Key Structural Features cluster_advantages Resulting Advantages in Drug Discovery mol Structure mol_img f1 Strongly Electron-Withdrawing Cyano (-CN) Group a1 Increased Lewis Acidity of Boron f1->a1 a2 Enhanced Binding Affinity (H-bond acceptor) f1->a2 f2 Two Electron-Withdrawing Fluorine (-F) Atoms f2->a1 a3 Blocks Metabolic Oxidation f2->a3 a4 Modulates pKa & Lipophilicity f2->a4 f3 Boronic Acid Moiety -B(OH)2 a5 Efficient Suzuki-Miyaura Coupling Partner f3->a5 a1->a5

Caption: Structural features of this compound and their advantages.

Comparative Analysis with Alternative Reagents

To fully appreciate the utility of this compound, it is instructive to compare it with simpler, alternative phenylboronic acids. The choice of reagent is a trade-off between simplicity and the strategic introduction of functionality.

FeaturePhenylboronic Acid3,5-Difluorophenylboronic Acid4-Cyanophenylboronic AcidThis compound
Electronic Nature NeutralStrongly Electron-WithdrawingStrongly Electron-WithdrawingVery Strongly Electron-Withdrawing
Relative Lewis Acidity BaselineHighHighHighest
Metabolic Blocking NoYes (at positions 3 & 5)NoYes (at positions 3 & 5)
H-Bond Acceptor NoNoYes (at position 4)Yes (at position 4)
Primary Advantage Simple aryl donorIntroduces difluoro motif for metabolic stabilityIntroduces cyano group for bindingCombines metabolic stability and strong binding potential
Complexity LowModerateModerateHigh (Most functionalized)

As the table demonstrates, this compound is not merely an arylating reagent; it is a strategic building block that simultaneously installs multiple features known to enhance drug-like properties. While simpler reagents like 3,5-difluorophenylboronic acid can confer metabolic stability, they lack the potent binding contribution of the cyano group.[4] Conversely, 4-cyanophenylboronic acid provides the binding handle but offers no protection against metabolic attack on the phenyl ring.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

The following protocol provides a robust, general methodology for the use of this compound in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Objective: To couple this compound with a generic aryl bromide (Ar-Br).

Materials:

  • Aryl Bromide (Ar-Br) (1.0 eq)

  • This compound (1.2 - 1.5 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 eq)

  • Solvent (e.g., 1,4-Dioxane/Water mixture, typically 4:1)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide, this compound, palladium catalyst, and base.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent mixture to the flask via syringe.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS) until the starting material is consumed.[8]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer sequentially with water and brine.[8]

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.[8]

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

The workflow for this standard protocol is visualized below.

G start Start: Assemble Reagents setup 1. Combine Ar-Br, Boronic Acid, Catalyst, and Base in Flask start->setup inert 2. Establish Inert Atmosphere (Evacuate & Backfill with N2/Ar) setup->inert solvent 3. Add Degassed Solvents inert->solvent react 4. Heat and Stir (e.g., 80-100 °C) solvent->react monitor 5. Monitor Reaction Progress (TLC / LC-MS) react->monitor monitor->react Incomplete workup 6. Cool, Dilute, & Perform Aqueous Work-up (Wash) monitor->workup Complete purify 7. Dry, Concentrate, & Purify (Column Chromatography) workup->purify end End: Isolated Product purify->end

Caption: Standard workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound represents a significant advancement over simpler arylboronic acids for applications in drug discovery. Its highly functionalized structure is not a source of complexity, but rather a tool for precision engineering. By incorporating this reagent, medicinal chemists can simultaneously address multiple critical parameters in drug design: enhancing metabolic stability, modulating physicochemical properties, and introducing a potent binding motif. The robust reactivity of this electron-deficient system in Suzuki-Miyaura coupling ensures its broad applicability. For research programs aiming to develop best-in-class therapeutics, the strategic advantages offered by this compound make it an invaluable and superior choice for the synthesis of novel, high-performance drug candidates.

References

A Senior Application Scientist's Guide to the Purity Assessment of 4-Cyano-3,5-difluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of a starting material is the bedrock of successful synthesis and eventual therapeutic efficacy. 4-Cyano-3,5-difluorophenylboronic acid is a pivotal building block, particularly valued for its role in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling to introduce the cyano-difluorophenyl moiety into complex molecules.[1][2][3][4] The purity of this reagent is not a trivial specification; it is a critical parameter that dictates reaction efficiency, yield, and the impurity profile of subsequent intermediates and, ultimately, the final active pharmaceutical ingredient (API).[5] Impurities can lead to unwanted side reactions, diminished yields, and the introduction of structurally similar, and potentially genotoxic, byproducts that are challenging to remove in downstream purification steps.[5]

This guide provides an in-depth comparison of the primary analytical methods for assessing the purity of this compound. We will move beyond mere protocols to explain the causality behind experimental choices, offering a framework for a robust, self-validating analytical system. The core principle we champion is the use of orthogonal methods—techniques that measure the same attribute through different physical principles—to build a comprehensive and trustworthy purity profile.

Understanding the Impurity Landscape

The typical synthesis of aryl boronic acids often involves the reaction of a Grignard or organolithium reagent with a trialkyl borate, followed by acidic hydrolysis.[5] This pathway can introduce several process-related impurities that must be analytically targeted.

Common Potential Impurities in this compound:

  • Unreacted Starting Materials: Residual aryl halides used to form the organometallic reagent.

  • Homocoupling Byproducts: Resulting from the coupling of two organometallic reagent molecules.

  • Protodeboronation Product: The corresponding difluorobenzonitrile, formed by the loss of the boronic acid group.[5]

  • Boronic Anhydride (Boroxine): A cyclic trimer formed through the intermolecular dehydration of three boronic acid molecules.[5][6] This is a particularly important impurity to monitor as it can complicate reactivity and analytical results.

Core Analytical Techniques: A Comparative Overview

The three pillars of purity assessment for a small molecule like this compound are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Each provides unique and complementary information.

Analytical Method Principle Information Provided Advantages Limitations for Boronic Acids
Reversed-Phase HPLC (RP-HPLC) Differential partitioning of the analyte and impurities between a nonpolar stationary phase and a polar mobile phase.[7]Chemical purity, detection and quantification of related substances and process impurities.[7]High resolution, highly quantitative, robust, and widely available.[7][8]Poor retention of polar boronic acids; potential for on-column dehydration to boroxine.[6][9]
NMR Spectroscopy Measurement of the magnetic properties of atomic nuclei (¹H, ¹⁹F, ¹³C, ¹¹B) to provide structural information.[10]Structural confirmation, identification and quantification of impurities with unique NMR signals.Non-destructive, provides unambiguous structural data, can be made highly quantitative (qNMR).[7][10]Lower sensitivity for trace impurities compared to HPLC; complex spectra may require expert interpretation.
Mass Spectrometry (MS) Measurement of the mass-to-charge ratio (m/z) of ionized molecules.[7]Molecular weight confirmation of the main component and identification of impurities by mass.[7][11]High sensitivity and specificity for molecular weight; excellent when coupled with a separation technique (LC-MS).Boronic acids can form adducts and boroxines, complicating spectra; does not provide quantitative purity on its own.[6][12]

Experimental Protocols and Methodologies

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity

HPLC is the workhorse for quantitative purity assessment. The primary challenge with boronic acids is their polarity, which can lead to poor retention on standard C18 columns. Method development is key to achieving a robust separation.

Causality in Method Design: The choice of an acidic mobile phase modifier (e.g., phosphoric or formic acid) is deliberate. It suppresses the ionization of the boronic acid hydroxyl groups, rendering the molecule less polar and improving its retention on the reversed-phase column while ensuring sharp peak shapes.[13] A gradient elution is employed to ensure that both the polar boronic acid and any less polar impurities (like homocoupling byproducts) are eluted and resolved within a reasonable timeframe.

Experimental Protocol: RP-HPLC Purity Assay

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: Linear gradient from 5% to 95% B

    • 25-30 min: Hold at 95% B

    • 30.1-35 min: Return to 5% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of approximately 0.5 mg/mL.

Data Interpretation: Purity is typically reported as area percent. The area of the main peak is divided by the total area of all peaks in the chromatogram. This method is excellent for detecting and quantifying process impurities and degradants.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis prep Weigh & Dissolve Sample (0.5 mg/mL in Diluent) injector Injector prep->injector column C18 Column injector->column Separation detector UV Detector (254 nm) column->detector Detection chromatogram Generate Chromatogram detector->chromatogram analysis Integrate Peaks & Calculate Area % Purity chromatogram->analysis

Diagram 1: HPLC Experimental Workflow.
NMR Spectroscopy for Structural Confirmation and Impurity Identification

While HPLC provides quantitative data on "how much," NMR answers "what is it?" For a fluorinated compound, both ¹H and ¹⁹F NMR are indispensable.

Causality in Method Design: ¹H NMR confirms the identity of the molecule by showing the expected aromatic proton signals and their coupling patterns. ¹⁹F NMR is particularly powerful as it provides a clean spectrum with high sensitivity for fluorine-containing species, making it an excellent tool for identifying and quantifying fluorinated impurities that might co-elute with the main peak in HPLC.[10] Deuterated DMSO (DMSO-d₆) is often a good solvent choice as it effectively dissolves the boronic acid and its impurities, and the labile B(OH)₂ protons are often visible as a broad singlet.

Experimental Protocol: ¹H and ¹⁹F NMR Analysis

  • Sample Preparation: Dissolve approximately 15-20 mg of the sample in 0.7 mL of DMSO-d₆.[10]

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio for detecting low-level impurities.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled ¹⁹F spectrum. This provides sharp singlets for each unique fluorine environment.

  • Data Analysis:

    • Confirm the chemical shifts and coupling constants of the main component against a reference spectrum or predicted values.

    • Integrate signals corresponding to identified impurities relative to the main component to estimate their levels. For higher accuracy, Quantitative NMR (qNMR) can be performed using a certified internal standard.

NMR_Workflow cluster_acq Data Acquisition cluster_analysis Spectral Analysis prep Dissolve Sample (15-20 mg in 0.7 mL DMSO-d6) spectrometer 400 MHz NMR Spectrometer prep->spectrometer H1_NMR Acquire ¹H Spectrum spectrometer->H1_NMR F19_NMR Acquire ¹⁹F Spectrum spectrometer->F19_NMR structure Confirm Structure H1_NMR->structure impurities Identify & Quantify Impurities F19_NMR->impurities

Diagram 2: NMR Analysis Workflow.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

LC-MS is a powerful hyphenated technique that combines the separation power of HPLC with the mass detection capability of MS.[14] Its primary role in this context is not for primary purity quantification but for the definitive identification of impurity peaks observed in the HPLC chromatogram.

Causality in Method Design: Boronic acids can be challenging for MS analysis due to their tendency to dehydrate into boroxines or form solvent adducts.[6][12] Using Electrospray Ionization (ESI) in negative mode is often effective, as it can generate a clean [M-H]⁻ ion for the boronic acid.[15] The LC method coupled to the MS is typically a fast gradient designed to separate components for individual mass analysis rather than for high-resolution quantification.

Experimental Protocol: LC-MS Impurity ID

  • LC System: UPLC or HPLC system with a rapid gradient capability.

  • Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A fast linear gradient (e.g., 5% to 95% B in 2-3 minutes).

  • MS Detector: Quadrupole or Time-of-Flight (TOF) mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), operated in negative ion mode.

  • Data Analysis: Correlate the retention times of peaks from the HPLC-UV analysis with the mass spectra obtained from the LC-MS run. The measured mass of each impurity peak can be used to propose its chemical structure (e.g., confirming the presence of a homocoupling byproduct by its expected molecular weight).

LCMS_Workflow cluster_lc LC Separation cluster_ms MS Detection lc_inj Inject Sample lc_col Fast Gradient Separation lc_inj->lc_col ms_ion ESI Source (Negative Mode) lc_col->ms_ion Eluent ms_det Mass Analyzer ms_ion->ms_det data Correlate UV Peaks with Mass Spectra to ID Impurities ms_det->data

Diagram 3: LC-MS Impurity Identification Workflow.

Conclusion: An Integrated Approach to Purity Assessment

No single analytical technique provides a complete picture of the purity of this compound. A robust and trustworthy assessment relies on the strategic integration of orthogonal methods. The recommended approach is as follows:

  • Primary Quantification: Use a validated RP-HPLC method to determine the area percent purity and quantify known and unknown impurities.

  • Structural Confirmation: Employ ¹H and ¹⁹F NMR to unambiguously confirm the structure of the main component and to identify any structurally related (especially fluorinated) impurities.

  • Impurity Identification: Utilize LC-MS to assign molecular weights to the impurity peaks detected by HPLC, thereby confirming their identities.

By combining the quantitative strength of HPLC with the structural elucidation power of NMR and the mass confirmation of MS, researchers and drug development professionals can establish a high degree of confidence in the quality of their this compound, ensuring the integrity and reproducibility of their synthetic endeavors. This multi-faceted approach embodies the principles of analytical rigor required in modern chemical and pharmaceutical development.[16][17][18][19]

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Cyano-3,5-difluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous management of chemical reagents is a cornerstone of laboratory safety, regulatory compliance, and environmental stewardship. 4-Cyano-3,5-difluorophenylboronic acid, a versatile building block in medicinal chemistry and organic synthesis, requires a disposal protocol that respects its chemical properties and potential hazards. This guide provides an in-depth, procedural framework for its safe handling and disposal, moving beyond a simple checklist to explain the scientific reasoning behind each critical step.

Hazard Identification and Risk Assessment: The Foundation of Safe Disposal

Understanding the intrinsic hazards of this compound is the first step in establishing a safe disposal workflow. While a specific Safety Data Sheet (SDS) for this exact isomer may not always be accessible, data from analogous compounds—such as other fluorinated and cyanophenylboronic acids—provide a reliable basis for risk assessment. These compounds are consistently classified as hazardous.[1][2][3]

The primary directive is unequivocal: This compound and its associated waste must be treated as hazardous chemical waste. [4][5] Under no circumstances should it be disposed of down the sanitary sewer or in regular solid waste.[5] The rationale is twofold: its potential ecotoxicity, as boronic acids can harm aquatic life, and the unknown reactivity of this specific molecule within a complex municipal waste stream.[6]

Table 1: GHS Hazard Classifications for Analogous Phenylboronic Acids

Hazard Classification Description Rationale and Implication for Handling
Skin Irritation (Category 2) Causes skin irritation.[1][7] Prolonged or repeated contact can lead to inflammation. This necessitates the use of chemical-resistant gloves and a lab coat.
Serious Eye Irritation (Category 2/2A) Causes serious eye irritation.[1][7] Direct contact with the solid or solutions can cause significant eye damage. Mandates the use of safety goggles or a face shield.
Specific Target Organ Toxicity - Single Exposure (Category 3) May cause respiratory irritation.[1][7] Inhalation of the dust can irritate the respiratory tract. All handling must be performed in a certified chemical fume hood.

| Acute Toxicity - Oral (Category 4) | Harmful if swallowed.[8][9] | Ingestion can lead to adverse health effects. Reinforces the rule against eating or drinking in the lab and the importance of thorough handwashing. |

The Core Principle: Mandating Professional Waste Management

The only professionally acceptable and regulatory-compliant method for the final disposal of this compound is through a licensed environmental health and safety (EHS) provider or a certified hazardous waste facility.[7][8][10]

Causality:

  • Regulatory Compliance: Chemical waste generators are legally required to ensure complete and accurate classification and disposal of hazardous materials in accordance with local, regional, and national regulations.[11]

  • Environmental Protection: Professional disposal facilities have the technology to incinerate, neutralize, or otherwise render the chemical harmless in a controlled environment, preventing its release into soil or waterways where it can disrupt ecosystems.[6]

  • Safety: Attempting to neutralize this compound in a standard laboratory setting without explicit EHS approval is strongly discouraged. The presence of cyano (C≡N) and fluoro- (F) functional groups can lead to unpredictable and potentially hazardous reactions, including the release of toxic gases like hydrogen cyanide or hydrogen fluoride under certain conditions.[6][10]

On-Site Waste Management: A Step-by-Step Protocol

This protocol details the procedures for safely accumulating and storing waste within the laboratory prior to collection by EHS professionals.

Step 1: Assemble Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing the appropriate PPE. This is your primary defense against exposure.

  • Eye Protection: Tightly fitting safety goggles or a face shield.[5]

  • Hand Protection: Chemical-resistant gloves, such as nitrile. Always inspect gloves for tears or punctures before use.[5]

  • Protective Clothing: A lab coat, worn fully buttoned.[5]

  • Respiratory Protection: All handling of the solid powder and preparation of its waste must be conducted in a certified chemical fume hood to prevent inhalation of dust.[4][5]

Step 2: Waste Segregation and Collection

Proper segregation is critical to prevent dangerous chemical reactions within a waste container.[10]

  • Solid Waste: Collect unused or expired this compound, along with any contaminated solids (e.g., weighing papers, disposable gloves, absorbent pads from a spill), in a dedicated, sealable container for solid hazardous waste.[4][5]

  • Liquid Waste: Collect any solutions containing the compound in a separate, sealable container designated for liquid hazardous waste. If the solution contains other solvents, ensure they are compatible and list all components on the waste label.[4]

  • Sharps Waste: Contaminated needles or other sharps must be placed in a designated sharps container.

Step 3: Containerization and Labeling

The waste container serves to safely contain the material and communicate its contents to all personnel.

  • Container Selection: Use a chemically compatible container, typically high-density polyethylene (HDPE) or glass, with a secure, leak-proof lid.[5]

  • Labeling: The container must be clearly and accurately labeled. Affix a hazardous waste tag as soon as the first drop of waste is added. The label must include:

    • The words "Hazardous Waste" .[10]

    • The full, unambiguous chemical name: "this compound" .[10]

    • A list of all components in the container, including solvents.

    • An indication of the hazards (e.g., "Irritant," "Toxic").[10]

Step 4: Interim Storage in a Satellite Accumulation Area (SAA)

Store the sealed waste container in a designated SAA.

  • Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Conditions: The area should be well-ventilated, secure, and away from incompatible materials, particularly strong oxidizing agents.[10][11] The container must be kept closed except when adding waste.

Step 5: Arranging for Professional Disposal

Once the waste container is full or is no longer being used, arrange for its collection.

  • Contact EHS: Follow your institution's specific procedures to request a waste pickup from the Environmental Health and Safety department or their designated contractor.[5]

Emergency Protocol: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.

  • Alert and Evacuate: Alert personnel in the immediate area and restrict access.[5]

  • Assess the Spill: For very small spills of solid, if you are trained and equipped to do so, proceed with cleanup. For large spills or any spill of a solution, evacuate and contact your institution's emergency EHS number.

  • Cleanup (Solids): Wearing full PPE, gently sweep up the solid material and place it into a suitable container for disposal as hazardous waste.[11] Avoid creating dust.[12]

  • Cleanup (Liquids): Cover the spill with an inert absorbent material such as vermiculite, sand, or a chemical absorbent pad.[5]

  • Collect Waste: Once absorbed, carefully collect the material and place it into a sealed, labeled hazardous waste container.[5]

  • Decontaminate: Clean the spill area with a suitable solvent (if applicable), followed by soap and water. All cleaning materials (wipes, gloves, etc.) must also be disposed of as hazardous waste.[5]

  • Report: Report the incident to your supervisor and EHS department, as per institutional policy.[5]

Decontamination of Empty Containers

Empty containers that once held this compound must be decontaminated before they can be disposed of as non-hazardous waste or recycled.

  • Triple Rinse: In a chemical fume hood, rinse the container three times with a suitable solvent (e.g., acetone or ethanol).[4]

  • Collect Rinseate: Crucially, the first rinseate, and often all subsequent rinses, must be collected and disposed of as liquid hazardous waste. [4] Transfer the rinseate to your designated liquid hazardous waste container.

  • Dry and Deface: Allow the rinsed container to air dry completely in the fume hood. Deface or remove the original chemical label.[4]

  • Final Disposal: The decontaminated container can now be disposed of in the appropriate laboratory glassware or plastic recycling stream, according to your institution's guidelines.[4]

Disposal Decision Workflow

The following diagram outlines the logical steps for managing waste generated from this compound.

DisposalWorkflow start Waste Generation (Solid, Liquid, or Contaminated Labware) ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat, Fume Hood) start->ppe segregate Step 2: Segregate Waste Stream (Solid vs. Liquid) ppe->segregate solid_path Solid Waste (Unused chemical, contaminated gloves, etc.) segregate->solid_path Solid liquid_path Liquid Waste (Solutions, rinseate, etc.) segregate->liquid_path Liquid containerize Step 3: Place in Compatible, Labeled Hazardous Waste Container solid_path->containerize liquid_path->containerize storage Step 4: Store in Designated Satellite Accumulation Area (SAA) containerize->storage contact_ehs Step 5: Container Full? Arrange for Pickup by EHS storage->contact_ehs end Professional Disposal by Licensed Facility contact_ehs->end

Caption: Workflow for the safe on-site management and disposal of this compound waste.

References

Senior Application Scientist's Guide to Handling 4-Cyano-3,5-difluorophenylboronic Acid: PPE, Operations, and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical protocols for the handling of 4-Cyano-3,5-difluorophenylboronic acid (CAS No. 861710-03-4). As a fluorinated arylboronic acid, this compound is a valuable reagent in modern synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions for the development of novel pharmaceuticals and advanced materials.[1] However, its chemical properties necessitate stringent adherence to safety protocols to mitigate risks. This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on established safety principles for organoboron compounds.

Hazard Assessment & Risk Mitigation

The primary risk associated with this compound, like many functionalized arylboronic acids, stems from its potential to cause irritation upon contact and toxicity if ingested or inhaled. The difluoro- and cyano-substitutions on the phenyl ring can influence its reactivity and toxicological profile. While specific data for this exact compound is limited, a conservative approach based on structurally similar chemicals is essential.

The hazards associated with analogous compounds, such as 4-cyano-3-fluorophenylboronic acid and other difluorophenylboronic acids, provide a reliable basis for risk assessment.[2][3]

Table 1: Anticipated Hazard Profile based on Analogous Compounds

Hazard Classification GHS Hazard Statement Rationale & Implication
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowed Accidental ingestion could lead to systemic toxicity. Strict hygiene measures are critical.[2]
Skin Corrosion/Irritation (Category 2) H315: Causes skin irritation Direct contact can cause localized redness, inflammation, or dermatitis. Protective gloves are mandatory.[2][3][4]
Serious Eye Damage/Irritation (Category 2) H319: Causes serious eye irritation The fine, crystalline powder can easily become airborne and cause significant eye damage upon contact.[2][3][4]

| Specific Target Organ Toxicity - Single Exposure (Category 3) | H335: May cause respiratory irritation | Inhalation of dust can irritate the nose, throat, and lungs. All handling of the solid must be done in a ventilated enclosure.[2][3][4] |

Core Directive: Personal Protective Equipment (PPE)

A multi-layered PPE strategy is required to create a reliable barrier between the researcher and the chemical. The selection of each component is deliberate and based on the compound's physical and chemical hazards.

Table 2: Personal Protective Equipment (PPE) Requirements

PPE Category Specific Recommendations Causality & Rationale
Eye & Face Protection Chemical safety goggles with side shields are mandatory. A full-face shield should be worn over goggles when handling larger quantities (>5g) or when there is a risk of splashing.[4][5][6] This provides a robust barrier against airborne dust particles and potential splashes of solutions containing the compound, protecting against serious eye irritation.[7]
Hand Protection Chemically resistant nitrile gloves are required. Inspect gloves for any signs of degradation or perforation before use.[5][6][7] Nitrile offers broad protection against organic compounds and solvents. Double-gloving is recommended during weighing and transfer operations. Contaminated gloves must be removed and disposed of immediately.[6]
Body Protection A fully buttoned, flame-resistant laboratory coat must be worn. Long pants and closed-toe shoes are required at all times.[7] This protects the skin on the arms and body from accidental spills or contact with contaminated surfaces.

| Respiratory Protection | All handling of the solid compound that may generate dust must be performed within a certified chemical fume hood.[4][5][7] | Engineering controls are the primary defense against respiratory exposure. If a fume hood is unavailable or insufficient, a NIOSH-approved N95 respirator is required to prevent inhalation of irritating dust particles.[5][7] |

Standard Operating Procedure (SOP)

Adherence to a systematic workflow is crucial for minimizing exposure and ensuring experimental integrity.

Engineering Controls & Workspace Preparation
  • Verify Fume Hood Functionality: Ensure the chemical fume hood has a current certification and is drawing air correctly.

  • Ensure Access to Safety Equipment: Before beginning work, confirm the location and operational status of the nearest safety shower and eyewash station.[5][7][8]

  • Prepare Work Surface: Cover the work surface within the fume hood with absorbent, disposable bench paper to contain any minor spills.

  • Assemble Materials: Place all necessary equipment (spatulas, glassware, weighing paper, waste containers) inside the fume hood before introducing the chemical.

Step-by-Step Handling Protocol
  • Don PPE: Put on all required PPE as detailed in Table 2 before handling the container.

  • Equilibrate Container: Allow the chemical container to reach room temperature before opening to minimize moisture condensation, as boronic acids can be hygroscopic.[8][9]

  • Weighing and Transfer: Carefully open the container inside the fume hood. Use a spatula to transfer the solid. Avoid any actions that could generate dust, such as pouring the powder from a height.[4][7]

  • Dissolution: If preparing a solution, add the solvent to the vessel containing the boronic acid slowly to prevent splashing.

  • Post-Handling Hygiene: After handling, decontaminate the spatula and any other reusable equipment. Dispose of all contaminated disposable items in the designated hazardous waste container.

  • Doff PPE: Remove PPE in the correct order (gloves first), avoiding contact with the outside of contaminated items.

  • Hand Washing: Wash hands thoroughly with soap and water after the procedure is complete, even if gloves were worn.[5][6][7]

Storage Requirements
  • Container: Keep the container tightly closed to prevent moisture absorption and degradation.[7][8]

  • Environment: Store in a cool, dry, and well-ventilated area.[10]

  • Compatibility: Segregate from strong oxidizing agents, strong acids, and strong bases.[8][10][11]

Emergency & Disposal Protocols

Spill Management

In the event of a small-scale spill (<1g) within a fume hood:

  • Containment: Do not attempt to sweep up the dry powder immediately as this will create dust. Cover the spill with an inert absorbent material like sand or vermiculite.[5]

  • Clean-up: Carefully scoop the mixture into a clearly labeled, sealed container for hazardous waste.[4][5][8]

  • Decontamination: Wipe the spill area with a cloth dampened with an appropriate solvent (e.g., isopropanol), followed by soap and water. Place the used cloth in the hazardous waste container.

  • Reporting: Report the incident to the laboratory supervisor or safety officer.

Waste Disposal Plan

All waste materials are to be considered hazardous.

  • Solid Waste: This includes excess reagent, reaction byproducts, and contaminated absorbent materials. Collect in a sealed, clearly labeled hazardous waste container.

  • Contaminated PPE: Used gloves, bench paper, and other disposable items must be placed in the solid hazardous waste container.[5]

  • Empty Containers: By EPA definition, a container is "empty" when all contents have been removed by pouring or scraping.[12] Triple-rinse the empty container with a suitable solvent. The rinsate must be collected and disposed of as liquid hazardous waste. After rinsing, deface the label and dispose of the container according to institutional guidelines.[12]

Workflow Visualization

The following diagram outlines the logical flow for safely handling this compound from initial preparation to final disposal.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (in Fume Hood) cluster_cleanup 3. Post-Handling & Disposal Phase cluster_emergency Emergency Protocol A Assess Hazards & Review SDS B Verify Engineering Controls (Fume Hood, Eyewash) A->B C Don Required PPE B->C D Weigh & Transfer Solid C->D E Perform Experiment D->E F Close & Store Primary Container E->F G Segregate & Label Waste (Solid, Liquid, Sharps) F->G H Decontaminate Workspace & Equipment G->H I Doff PPE Correctly H->I J Wash Hands Thoroughly I->J K Spill Occurs L Contain & Clean Spill K->L M Report Incident L->M

Caption: Logical workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Cyano-3,5-difluorophenylboronic acid
Reactant of Route 2
Reactant of Route 2
4-Cyano-3,5-difluorophenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.